Product packaging for Phenylalanylphenylalanine methyl ester(Cat. No.:CAS No. 13082-29-6)

Phenylalanylphenylalanine methyl ester

Cat. No.: B077688
CAS No.: 13082-29-6
M. Wt: 326.4 g/mol
InChI Key: FBKRSZZALAQRNH-IRXDYDNUSA-N
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Description

Phenylalanylphenylalanine methyl ester is a synthetic dipeptide derivative extensively utilized in biochemical research as a chromogenic and fluorogenic substrate for various serine and cysteine proteases, most notably chymotrypsin and cathepsin C (dipeptidyl peptidase I). Its core research value lies in its susceptibility to enzymatic hydrolysis, which cleaves the methyl ester bond to produce a detectable signal, enabling the quantitative measurement of protease activity and kinetics. This compound is instrumental in studying enzyme mechanisms, screening for protease inhibitors, and characterizing protease function in physiological and pathological contexts, such as inflammation, immune response, and cancer progression. The phenylalanyl residues contribute to its specificity for the hydrophobic substrate-binding pockets of target enzymes. Researchers rely on this high-purity compound for in vitro assays to advance the understanding of proteolytic pathways and for the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O3 B077688 Phenylalanylphenylalanine methyl ester CAS No. 13082-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKRSZZALAQRNH-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926928
Record name 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13082-29-6
Record name Phenylalanylphenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013082296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Phenylalanylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe), a dipeptide derivative of significant interest in biochemical and pharmaceutical research. This document collates available data on its physicochemical characteristics, synthesis, and spectroscopic profile. Additionally, it explores the potential biological activities of phenylalanine-containing dipeptides and discusses relevant experimental protocols.

Chemical and Physical Properties

This compound is a dipeptide composed of two phenylalanine residues with the C-terminus protected as a methyl ester. Its fundamental properties are crucial for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoatePubChem
Molecular Formula C₁₉H₂₂N₂O₃PubChem[1]
Molecular Weight 326.4 g/mol PubChem[1]
CAS Number 13082-29-6PubChem[1]
Appearance Solid (predicted)General Chemical Knowledge
Melting Point Not available. A related compound, N-Acetyl-L-phenylalanyl-L-phenylalanine methyl ester, has a melting point of 170-171 °C.General Chemical Knowledge
Boiling Point Not available.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.General Chemical Knowledge

Synthesis and Characterization

The synthesis of this compound typically involves standard peptide coupling techniques. A general approach is outlined below, which can be adapted from protocols for similar dipeptides.

General Synthesis Protocol

The synthesis of this compound can be achieved through the coupling of an N-protected phenylalanine derivative (e.g., Boc-Phe-OH or Z-Phe-OH) with L-phenylalanine methyl ester hydrochloride, followed by the deprotection of the N-terminal protecting group.

Experimental Workflow for Synthesis:

Synthesis_Workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_purification Purification BocPhe Boc-Phe-OH Coupling Coupling Reagent (e.g., DCC/HOBt or HATU) Base (e.g., DIPEA) BocPhe->Coupling PheOMe H-Phe-OMe·HCl PheOMe->Coupling BocPhePheOMe Boc-Phe-Phe-OMe Coupling->BocPhePheOMe Deprotection_Reagent Acid (e.g., TFA) BocPhePheOMe->Deprotection_Reagent PhePheOMe H-Phe-Phe-OMe Deprotection_Reagent->PhePheOMe Purification Chromatography (e.g., HPLC) PhePheOMe->Purification Pure_Product Pure H-Phe-Phe-OMe Purification->Pure_Product

A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Coupling Reaction: To a solution of N-Boc-L-phenylalanine and a coupling agent (e.g., DCC and HOBt, or HATU) in an appropriate solvent (e.g., DMF or DCM), L-phenylalanine methyl ester hydrochloride and a base (e.g., DIPEA or NMM) are added. The reaction mixture is stirred at room temperature until completion, typically monitored by TLC or LC-MS.

  • Work-up and Purification of Protected Dipeptide: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then subjected to an aqueous work-up to remove water-soluble impurities. The organic layer is dried and concentrated under reduced pressure. The crude Boc-Phe-Phe-OMe can be purified by flash column chromatography.

  • Deprotection: The purified Boc-Phe-Phe-OMe is dissolved in a suitable solvent (e.g., DCM) and treated with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. The reaction is typically carried out at room temperature and monitored by TLC or LC-MS.

  • Final Purification: Upon completion of the deprotection, the solvent is removed under reduced pressure. The resulting crude product, this compound, is then purified by a suitable method, such as preparative HPLC, to yield the final product.

Spectroscopic Data

Table 2: Spectroscopic Data for (S,S)-Boc-Phe-Phe-OMe

Technique Observed Peaks / Signals
¹H NMR Characteristic signals for the aromatic protons of the two phenylalanine residues, the α-protons, β-protons, the methyl ester protons, and the protons of the Boc protecting group.[2]
¹³C NMR Resonances corresponding to the carbonyl carbons of the peptide bond and the methyl ester, the aromatic carbons of the phenylalanine side chains, the α and β carbons, the methyl ester carbon, and the carbons of the Boc protecting group.[2]
FT-IR Expected to show characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and aromatic C-H and C=C stretching.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

Research into the biological activities of phenylalanine-containing dipeptides suggests a range of potential therapeutic applications. While studies specifically on this compound are limited, related compounds have demonstrated notable effects.

Antimicrobial and Antifungal Activity

Studies have shown that dipeptides containing phenylalanine can exhibit antimicrobial and antifungal properties. The activity is often dependent on the overall hydrophobicity and charge of the molecule. For instance, cationic surfactant analogues derived from L-Phenylalanine esters have been shown to be more active against Gram-positive than Gram-negative bacteria, with activity increasing with the length of the alkyl chain.[3][4]

Anticancer Activity

A novel L-phenylalanine dipeptide derivative, HXL131, has been shown to inhibit the growth and metastasis of prostate cancer cells. This effect was linked to the upregulation of Dual Specificity Phosphatase 1 (DUSP1) and TNF Superfamily Member 9 (TNFSF9). This suggests a potential mechanism of action involving the modulation of key signaling pathways in cancer progression.

Potential Signaling Pathway Involvement in Prostate Cancer:

Anticancer_Pathway HXL131 HXL131 (Phe-dipeptide derivative) DUSP1 DUSP1 HXL131->DUSP1 Upregulates TNFSF9 TNFSF9 HXL131->TNFSF9 Upregulates Proliferation Cell Proliferation DUSP1->Proliferation Inhibits Metastasis Cell Metastasis TNFSF9->Metastasis Inhibits

Proposed mechanism of action for a phenylalanine dipeptide derivative in prostate cancer.
Impact on Insulin Signaling

Research has indicated that elevated levels of phenylalanine can impair insulin signaling. This occurs through the modification of the insulin receptor beta subunit (IRβ), leading to its inactivation and a subsequent reduction in glucose uptake. This finding suggests that phenylalanine-containing compounds could potentially influence metabolic pathways.

Conclusion

This compound is a dipeptide derivative with potential applications in various fields of research, particularly in drug development. While a complete physicochemical and biological profile is still emerging, existing data on related compounds provide a strong foundation for future investigations. The synthesis can be achieved through standard peptide chemistry, and its characterization would rely on established spectroscopic techniques. The potential for antimicrobial and anticancer activities, along with its possible role in metabolic signaling, makes this compound a compelling target for further study. This guide serves as a foundational resource for researchers embarking on the exploration of this and similar dipeptide structures.

References

Phenylalanylphenylalanine Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe), a dipeptide derivative of interest to researchers in drug development, biochemistry, and materials science. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, presenting a consolidated resource for scientific professionals.

Chemical Structure and Formula

This compound is a dipeptide composed of two phenylalanine residues. The N-terminal phenylalanine is linked via a peptide bond to the nitrogen of the C-terminal phenylalanine, which has its carboxyl group esterified with a methyl group.

The standard representation for the L-isomer is L-Phenylalanyl-L-phenylalanine methyl ester.

Chemical Formula: C₁₉H₂₂N₂O₃[1]

IUPAC Name: methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate[1]

Abbreviation: Phe-Phe-OMe[1]

CAS Number: 13082-29-6[1]

Physicochemical and Quantitative Data

Quantitative data for this compound is limited in publicly accessible databases. The following tables summarize computed physicochemical properties from PubChem and experimental data found for a closely related N-acetylated analogue.

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight326.4 g/mol PubChem[1]
Exact Mass326.16304257 DaPubChem[1]
XLogP31.8PubChem[1]
Topological Polar Surface Area81.4 ŲPubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count7PubChem
Table 2: Experimental Data for N-Acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe)
PropertyValueSource
Melting Point170-171 °C[2]
¹H NMR (400 MHz, CDCl₃) δ 1.90 (3H, s, Acetyl-CH₃)[2]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of the unprotected this compound is not explicitly detailed in a single source. However, based on standard solution-phase peptide synthesis methodologies reported in the literature, a reliable protocol can be constructed. The following procedure uses HBTU as a coupling agent, a common and effective method for peptide bond formation.

Synthesis of L-Phenylalanyl-L-phenylalanine Methyl Ester

This protocol involves the coupling of an N-protected phenylalanine with L-phenylalanine methyl ester, followed by the deprotection of the N-terminal protecting group.

Materials:

  • N-Boc-L-phenylalanine (Boc-Phe-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

Protocol:

  • Preparation of L-Phenylalanine methyl ester free amine:

    • Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in distilled water.

    • Add saturated sodium bicarbonate solution slowly while stirring until the pH reaches ~8-9 to neutralize the hydrochloride and form the free amine.

    • Extract the aqueous solution three times with dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine of L-phenylalanine methyl ester as an oil. Use immediately in the next step.

  • Peptide Coupling:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane.

    • Add HBTU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

    • Add a solution of the prepared L-phenylalanine methyl ester free amine (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of Boc-Phe-Phe-OMe:

    • Filter the reaction mixture if a precipitate has formed.

    • Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure N-Boc-L-phenylalanyl-L-phenylalanine methyl ester (Boc-Phe-Phe-OMe).

  • N-terminal Deprotection:

    • Dissolve the purified Boc-Phe-Phe-OMe in a solution of 25-50% Trifluoroacetic acid (TFA) in dichloromethane.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting product is the TFA salt of L-Phenylalanyl-L-phenylalanine methyl ester. To obtain the free base, dissolve the residue in dichloromethane and wash with a mild base like saturated NaHCO₃ solution, then dry and concentrate.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Free Amine Preparation cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Deprotection PheOMe_HCl H-Phe-OMe·HCl PheOMe_Free H-Phe-OMe (Free Amine) PheOMe_HCl->PheOMe_Free Neutralization Base Base (e.g., NaHCO₃) Base->PheOMe_Free BocPhePheOMe Boc-Phe-Phe-OMe PheOMe_Free->BocPhePheOMe Coupling Reaction BocPhe Boc-Phe-OH Activated_BocPhe Activated Ester BocPhe->Activated_BocPhe CouplingAgent HBTU, DIPEA CouplingAgent->Activated_BocPhe Activated_BocPhe->BocPhePheOMe PhePheOMe H-Phe-Phe-OMe BocPhePheOMe->PhePheOMe Boc Removal TFA TFA TFA->PhePheOMe

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Mechanisms of Action

Direct research into the biological activity and signaling pathways of this compound is sparse. However, studies on the parent dipeptide, Phenylalanylphenylalanine, and related structures provide valuable insights into its potential roles.

Association with Cancer and Inflammation

A recent study identified higher levels of the dipeptide phenylalanylphenylalanine in advanced stages of ovarian cancer (OC IV)[3]. Elevated levels of phenylalanine and its metabolites have been previously associated with inflammatory conditions. Phenylalanine metabolism is also known to influence T-cell proliferation and activation, suggesting a potential link between this dipeptide and the tumor microenvironment's immune response[3]. Further research is needed to elucidate the specific role of Phenylalanylphenylalanine and its methyl ester in cancer progression and immune modulation.

Antimicrobial Activity

Research on self-assembling diphenylalanine has demonstrated intrinsic antibacterial capabilities. These dipeptide nanostructures have been shown to inhibit bacterial growth by causing significant disruption to the bacterial morphology, leading to membrane permeation and depolarization. This suggests a mechanism of action that involves direct physical interaction with and disruption of the bacterial cell membrane[4]. While this research focuses on the non-esterified dipeptide, it points to a potential application area for related structures like Phe-Phe-OMe.

The following diagram provides a simplified representation of the proposed membrane disruption mechanism.

Membrane_Disruption cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Dipeptide Phe-Phe Nanostructure Disruption Membrane Disruption (Permeation, Depolarization) Dipeptide->Disruption Interaction Disruption->Lipid3 Causes

Caption: Proposed antibacterial mechanism via membrane disruption by dipeptide nanostructures.

Conclusion

This compound is a dipeptide derivative with emerging biological relevance. While comprehensive experimental data on the compound itself is not widely available, research on related structures suggests potential roles in inflammation, cancer biology, and as a precursor for antimicrobial materials. The synthesis protocols, though not standardized for this specific molecule, can be reliably adapted from established peptide chemistry. This guide serves as a foundational resource to encourage and facilitate further investigation into the properties and applications of this intriguing dipeptide ester.

References

The Biochemical Role of L-Phenylalanyl-L-phenylalanine Methyl Ester (Phe-Phe-OMe): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanyl-L-phenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative that has garnered attention in biochemical research primarily for its role as a synthetic building block and its potential as a protease inhibitor. While not established as an endogenous signaling molecule, its structural characteristics, particularly the presence of two phenylalanine residues and a C-terminal methyl ester, make it a subject of interest for studying enzyme-substrate interactions and for the development of therapeutic agents. This technical guide provides an in-depth analysis of the function of Phe-Phe-OMe, focusing on its role as a competitive enzyme inhibitor, and furnishes detailed experimental protocols for its characterization.

Core Biochemical Function: Enzyme Inhibition

The principal biochemical function attributed to Phe-Phe-OMe and structurally related dipeptides is the inhibition of proteases, particularly chymotrypsin. Chymotrypsin is a serine protease of the digestive system that preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.

The inhibitory action of Phe-Phe-OMe is predicated on its ability to act as a competitive substrate analog. The dipeptide mimics the natural substrates of chymotrypsin, binding to the enzyme's active site. The presence of two phenylalanine residues provides strong hydrophobic interactions with the S1 and S2 pockets of the chymotrypsin active site. However, the methyl-esterified C-terminus can alter the kinetics of catalysis, leading to competitive inhibition where the dipeptide occupies the active site and prevents the binding and cleavage of the natural substrate.

Mechanism of Competitive Inhibition

The interaction between Phe-Phe-OMe and a protease like chymotrypsin can be depicted as a reversible binding event at the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Substrates cluster_2 Reaction Pathway Enzyme (E) Enzyme (E) Enzyme-Substrate Complex (ES) Enzyme-Substrate Complex (ES) Enzyme (E)->Enzyme-Substrate Complex (ES) Forms Enzyme-Inhibitor Complex (EI) Enzyme-Inhibitor Complex (EI) Enzyme (E)->Enzyme-Inhibitor Complex (EI) Forms reversible complex Natural Substrate (S) Natural Substrate (S) Natural Substrate (S)->Enzyme (E) Binds to active site Phe-Phe-OMe (I) Phe-Phe-OMe (I) Phe-Phe-OMe (I)->Enzyme (E) Competitively binds to active site Enzyme-Substrate Complex (ES)->Enzyme (E) Dissociates Products (P) Products (P) Enzyme-Substrate Complex (ES)->Products (P) Catalyzes to Enzyme-Inhibitor Complex (EI)->Enzyme (E) Dissociates

Caption: Competitive inhibition of a protease by Phe-Phe-OMe.

Quantitative Data on Dipeptide Inhibition

While specific kinetic data for Phe-Phe-OMe is not extensively published, data from analogous dipeptides provide a strong basis for its potential inhibitory constants. For instance, dipeptides containing modified phenylalanine residues have been shown to be effective competitive inhibitors of chymotrypsin.

InhibitorEnzymeInhibition TypeKi (mM)Reference
H-(2R,3S)-ΔEPhe-Phe-OMeChymotrypsinCompetitive0.16[1]

Note: ΔEPhe represents (E)-2,3-methanophenylalanine, a sterically constrained analog of phenylalanine.

The inhibitory constant (Ki) for Phe-Phe-OMe would need to be determined experimentally but is expected to be in a similar range, reflecting its affinity for the enzyme's active site.

Experimental Protocols

To characterize the function of Phe-Phe-OMe as a protease inhibitor, a standard enzyme inhibition assay can be employed.

Chymotrypsin Inhibition Assay

Objective: To determine the inhibitory effect and the inhibition constant (Ki) of Phe-Phe-OMe on α-chymotrypsin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) as substrate

  • Phe-Phe-OMe

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate

  • 96-well microplate reader

  • Microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, SAAPpNA, in DMSO.

    • Prepare a stock solution of Phe-Phe-OMe in DMSO.

    • Create a series of dilutions of Phe-Phe-OMe in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of α-chymotrypsin solution to each well.

    • Add varying concentrations of the Phe-Phe-OMe inhibitor to the wells.

    • Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25°C) for a set time (e.g., 10 minutes) to allow for binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate (SAAPpNA) to all wells.

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm at regular intervals. The cleavage of the p-nitroanilide group by chymotrypsin results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To determine the mode of inhibition and the Ki value, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) is typically constructed. For competitive inhibition, the lines will intersect on the y-axis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate (S), and Inhibitor (I) solutions Setup Dispense Enzyme and varying [I] into 96-well plate Reagents->Setup Pre-incubation Pre-incubate Enzyme + I (e.g., 10 min at 25°C) Setup->Pre-incubation Initiation Add Substrate (S) to start reaction Pre-incubation->Initiation Measurement Measure Absorbance at 405 nm over time Initiation->Measurement Velocity Calculate Initial Reaction Velocities (V₀) Measurement->Velocity Plotting Generate Michaelis-Menten and Lineweaver-Burk plots Velocity->Plotting Determination Determine Inhibition Type and calculate Ki Plotting->Determination

Caption: Workflow for an enzyme inhibition assay.

Applications in Drug Development and Research

The primary utility of Phe-Phe-OMe in a biochemical context is as a research tool.

  • Scaffold for Inhibitor Design: Phe-Phe-OMe can serve as a lead compound or a scaffold for the design of more potent and selective protease inhibitors. Modifications to the peptide backbone, the side chains, or the C-terminus can be explored to enhance binding affinity and specificity.

  • Probing Enzyme Active Sites: By studying the binding of Phe-Phe-OMe and its analogs to proteases, researchers can gain insights into the structure and chemical nature of enzyme active sites.

  • Building Block for Bioactive Peptides: In a broader sense, Phe-Phe-OMe is used in solid-phase peptide synthesis to construct larger, more complex peptides with potential therapeutic activities, such as antimicrobial or anticancer agents.[2][3] The methyl ester group can facilitate solubility and handling during synthesis.[2][3]

Conclusion

References

Synthesis Pathways for Phenylalanylphenylalanine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthesis pathways for Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe), a dipeptide of significant interest in various research and development applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and reaction mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a dipeptide derivative composed of two phenylalanine residues with the C-terminus protected as a methyl ester. Its synthesis is a fundamental example of solution-phase peptide synthesis, a cornerstone technique in medicinal chemistry and drug discovery. The primary approach involves the strategic use of protecting groups for the amino and carboxyl functions of the constituent amino acids, followed by the formation of a peptide bond using a suitable coupling agent. This guide will detail the common methodologies for the preparation of the necessary starting materials, the coupling reaction to form the protected dipeptide, and the final deprotection step to yield the target compound.

Overall Synthesis Workflow

The synthesis of this compound is typically carried out in a three-stage process:

  • Preparation of Protected Starting Materials: This involves the esterification of the C-terminus of one L-phenylalanine molecule to form L-phenylalanine methyl ester hydrochloride and the protection of the N-terminus of a second L-phenylalanine molecule, commonly with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-L-phenylalanine.

  • Peptide Coupling: The two protected amino acid derivatives are then coupled together in the presence of a coupling agent to form the N-terminally protected dipeptide, N-Boc-L-phenylalanyl-L-phenylalanine methyl ester.

  • Deprotection: The final step involves the removal of the N-terminal protecting group (Boc) to yield the desired this compound.

G cluster_0 Starting Materials Preparation cluster_1 Peptide Coupling cluster_2 Deprotection L-Phenylalanine_1 L-Phenylalanine Phe_OMe L-Phenylalanine Methyl Ester HCl L-Phenylalanine_1->Phe_OMe SOCl2, MeOH L-Phenylalanine_2 L-Phenylalanine Boc_Phe N-Boc-L-Phenylalanine L-Phenylalanine_2->Boc_Phe (Boc)2O, NaOH Boc_Phe_Phe_OMe N-Boc-Phe-Phe-OMe Phe_OMe->Boc_Phe_Phe_OMe Boc_Phe->Boc_Phe_Phe_OMe Phe_Phe_OMe Phenylalanylphenylalanine Methyl Ester Boc_Phe_Phe_OMe->Phe_Phe_OMe TFA, CH2Cl2 Coupling_Agent DCC, NMM Coupling_Agent->Boc_Phe_Phe_OMe

Figure 1: Overall synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the principal steps in the synthesis of this compound. Yields are representative and can vary based on reaction scale and purification methods.

StepProductKey ReagentsSolventTemp.TimeYield (%)
1aL-Phenylalanine Methyl Ester HClL-Phenylalanine, Thionyl ChlorideMethanol0 °C to RT24 h~97%[1]
1bN-Boc-L-PhenylalanineL-Phenylalanine, Di-tert-butyl dicarbonate, NaOHWater/tert-ButanolRT1 h78-87%
2N-Boc-Phe-Phe-OMeBoc-Phe, Phe-OMe·HCl, DCC, NMMChloroform0 °C24 h~70-80% (typical for dipeptides)[2]
3Phe-Phe-OMeN-Boc-Phe-Phe-OMe, Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to RT1-2 hHigh (often quantitative)[2]

Detailed Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.

Materials:

  • L-Phenylalanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Ethanol

Procedure:

  • Suspend L-phenylalanine (e.g., 9.03 g, 54.7 mmol) in anhydrous methanol (100 cm³) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the suspension to 0 °C in an ice bath.[1]

  • Add thionyl chloride (e.g., 6.0 cm³, 82.1 mmol) dropwise to the stirred suspension via the dropping funnel.[1]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (e.g., 95:5 v/v) to yield L-phenylalanine methyl ester hydrochloride as a white solid.[1]

  • Dry the product under vacuum. A typical yield is around 97%.[1]

Synthesis of N-Boc-L-Phenylalanine

This protocol details the protection of the amino group of L-phenylalanine with a Boc group.

Materials:

  • L-Phenylalanine

  • Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Citric acid solution (e.g., 10%)

  • Brine

Procedure:

  • In a large flask, dissolve sodium hydroxide (e.g., 44 g, 1.1 mol) in water (1.1 L).

  • Add L-phenylalanine (e.g., 165.2 g, 1 mol) and tert-butanol (750 mL) to the stirred solution.

  • Add di-tert-butyl dicarbonate (e.g., 223 g, 1 mol) dropwise to the mixture over 1 hour. A white precipitate may form.

  • Continue stirring for 30 minutes after the addition is complete.

  • Remove the tert-butanol under reduced pressure.

  • Wash the remaining aqueous solution with an organic solvent like pentane or hexane.

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 3 with a cold citric acid solution.

  • Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Boc-L-phenylalanine as a white solid. Typical yields are in the range of 78-87%.

Synthesis of N-Boc-L-phenylalanyl-L-phenylalanine methyl ester (Boc-Phe-Phe-OMe)

This protocol describes the coupling of N-Boc-L-phenylalanine and L-phenylalanine methyl ester hydrochloride using dicyclohexylcarbodiimide (DCC) as the coupling agent and N-methylmorpholine (NMM) as a base.

Materials:

  • N-Boc-L-phenylalanine

  • L-phenylalanine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • N-methylmorpholine (NMM)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in chloroform (e.g., 20 mL per 0.01 mol) in a round-bottom flask and cool to 0 °C.[2]

  • Add N-methylmorpholine (NMM) (2.1 equivalents) to the solution and stir for 15 minutes at 0 °C.[2]

  • In a separate flask, dissolve N-Boc-L-phenylalanine (1.0 equivalent) in chloroform.

  • Add the N-Boc-L-phenylalanine solution and dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the reaction mixture with stirring.[2]

  • Allow the reaction to proceed for 24 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct and wash the residue with chloroform.[2]

  • Combine the filtrate and washings and wash sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to obtain the crude product.[2]

  • The crude product can be purified by recrystallization from a mixture of chloroform and petroleum ether.

Synthesis of this compound (Phe-Phe-OMe)

This protocol describes the deprotection of the N-Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-L-phenylalanyl-L-phenylalanine methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-Phe-Phe-OMe (1.0 equivalent) in dichloromethane.[2]

  • Add trifluoroacetic acid (TFA) to the solution. A common ratio is a 25% solution of TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess TFA in vacuo to yield the product, typically as a TFA salt.

  • The crude product can be used as is or further purified if necessary. The yield is typically high to quantitative.[3]

Reaction Mechanism and Alternative Pathways

DCC Coupling Mechanism

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxyl group of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the other amino acid ester.

G BocPheOH Boc-Phe-OH O_Acylisourea O-Acylisourea Intermediate BocPheOH->O_Acylisourea Nucleophilic attack DCC DCC DCC->O_Acylisourea Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate PheOMe H-Phe-OMe PheOMe->Tetrahedral_Intermediate Nucleophilic attack BocPhePheOMe Boc-Phe-Phe-OMe Tetrahedral_Intermediate->BocPhePheOMe DCU DCU (precipitate) Tetrahedral_Intermediate->DCU

Figure 2: Simplified mechanism of DCC-mediated peptide bond formation.

The mechanism involves the following key steps:

  • The carboxylate of N-Boc-L-phenylalanine attacks the central carbon of DCC.

  • This forms a highly reactive O-acylisourea intermediate.

  • The amino group of L-phenylalanine methyl ester then attacks the carbonyl carbon of this intermediate.

  • A tetrahedral intermediate is formed, which then collapses to form the peptide bond and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.

Alternative Coupling Reagents

While DCC is effective, other coupling reagents are also commonly used in peptide synthesis, each with its own advantages. Some alternatives include:

  • Carbodiimides with additives: To suppress side reactions and reduce racemization, DCC is often used with additives like 1-hydroxybenzotriazole (HOBt).

  • Uronium/Aminium salts: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and are particularly useful for sterically hindered couplings.[4] A general procedure using TBTU/HOBt involves stirring the Boc-amino acid with TBTU and HOBt, followed by the addition of the amino acid methyl ester and a base like diisopropylethylamine (DIPEA).[4]

  • Phosphonium salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also effective coupling agents.

The choice of coupling reagent can depend on factors such as the specific amino acid sequence, the risk of racemization, and the desired reaction conditions.

Conclusion

The synthesis of this compound is a well-established process that serves as an excellent model for solution-phase peptide synthesis. By following the detailed protocols for the preparation of starting materials, peptide coupling, and deprotection, researchers can reliably obtain this dipeptide. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. This guide provides the necessary foundational knowledge for the successful synthesis of this compound and related dipeptides for various scientific applications.

References

Phenylalanylphenylalanine Methyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanylphenylalanine methyl ester, a dipeptide derivative, holds significance in the fields of biochemistry and pharmaceutical sciences. This technical guide provides a detailed overview of its chemical identifiers, physicochemical properties, and relevant experimental methodologies. While specific biological signaling pathways involving this dipeptide ester are not extensively documented in publicly available literature, this guide furnishes a generalized experimental workflow for its synthesis and characterization, drawing from established peptide chemistry protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identifiers and Physicochemical Properties

This compound, systematically known as methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate, is a dipeptide composed of two phenylalanine residues with a methyl ester protecting group at the C-terminus.[1]

Identifier TypeValueReference
CAS Number 13082-29-6[1]
Molecular Formula C₁₉H₂₂N₂O₃[1]
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate[1]
InChI InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m0/s1[1]
InChIKey FBKRSZZALAQRNH-IRXDYDNUSA-N[1]
Canonical SMILES COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N[1]
Molecular Weight 326.4 g/mol [1]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 7[1]
Exact Mass 326.163042 g/mol [1]
Monoisotopic Mass 326.163042 g/mol [1]

Table 1: Chemical Identifiers and Computed Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through standard solution-phase peptide coupling methods. A common approach involves the coupling of an N-protected phenylalanine derivative with phenylalanine methyl ester.

Experimental Protocol: Solution-Phase Peptide Synthesis

This protocol describes a general method for the synthesis of a dipeptide methyl ester using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and an activating agent like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2][3][4]

Materials:

  • N-Boc-L-phenylalanine

  • L-phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • 1 M aqueous solution of Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Phenylalanine Methyl Ester Free Base:

    • Dissolve L-phenylalanine methyl ester hydrochloride in dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature. The resulting solution contains the free base of phenylalanine methyl ester and is used directly in the next step.

  • Peptide Coupling Reaction:

    • In a separate flask, dissolve N-Boc-L-phenylalanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to this solution and stir for 15 minutes.

    • To this activated mixture, add the previously prepared solution of L-phenylalanine methyl ester free base.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Boc-Protected Dipeptide:

    • Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU).

    • Wash the filtrate successively with 1 M HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide ester.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection of the Boc Group:

    • Dissolve the purified Boc-protected dipeptide ester in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product as the TFA salt.

    • Collect the solid by filtration and dry under vacuum to yield this compound trifluoroacetate.

Characterization

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical TechniqueExpected Observations
¹H NMR Peaks corresponding to the aromatic protons of the two phenylalanine residues, the α-protons, β-protons, the methyl ester protons, and the amide and amine protons.
¹³C NMR Resonances for the carbonyl carbons of the peptide bond and the ester, the aromatic carbons, the α- and β-carbons of the phenylalanine residues, and the methyl ester carbon.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Table 2: Analytical Characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available scientific literature detailing the distinct biological activities or the signaling pathways directly modulated by this compound. Dipeptides and their derivatives can exhibit a range of biological effects, including acting as enzyme inhibitors, neurotransmitter precursors, or cell-penetrating peptide components. Further research is required to elucidate the specific biological role of this compound.

Experimental and Logical Relationship Diagrams

As no specific signaling pathways for this compound are documented, the following diagrams illustrate the general workflow for its synthesis and a logical diagram of peptide coupling.

Synthesis_Workflow cluster_reactants Starting Materials cluster_coupling Peptide Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product Boc-Phe N-Boc-L-phenylalanine Coupling DCC, HOBt, DIPEA in DCM Boc-Phe->Coupling Phe-OMe L-phenylalanine methyl ester HCl Phe-OMe->Coupling Boc_Dipeptide Boc-Phe-Phe-OMe Coupling->Boc_Dipeptide Deprotect TFA in DCM Boc_Dipeptide->Deprotect Final_Product H-Phe-Phe-OMe (Phenylalanylphenylalanine methyl ester) Deprotect->Final_Product

Caption: General workflow for the synthesis of this compound.

Peptide_Coupling_Logic Carboxyl Carboxylic Acid (N-protected Amino Acid) Activation Activation of Carboxyl Group Carboxyl->Activation Amine Amine (Amino Acid Ester) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Coupling_Reagent Coupling Reagent (e.g., DCC) Coupling_Reagent->Activation Activation->Nucleophilic_Attack Peptide_Bond Peptide Bond Formation Nucleophilic_Attack->Peptide_Bond Byproduct Byproduct (e.g., DCU) Nucleophilic_Attack->Byproduct

Caption: Logical relationship in a carbodiimide-mediated peptide bond formation.

Conclusion

This compound is a well-defined dipeptide derivative with established chemical properties. While its specific biological functions remain an area for future investigation, its synthesis can be readily achieved using standard peptide chemistry techniques. This guide provides a foundational resource for researchers and professionals in drug development, offering key identifiers, a detailed synthesis protocol, and a framework for its characterization. Further studies are encouraged to explore the potential biological activities and signaling pathways associated with this and similar dipeptide esters.

References

An In-depth Technical Guide on the Biological Activity of Phenylalanylphenylalanine Dipeptide Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanylphenylalanine dipeptide methyl ester (Phe-Phe-OMe) is a dipeptide derivative with potential biological activities. While comprehensive data on this specific molecule is emerging, research on structurally similar compounds suggests promising avenues for investigation, particularly in the realms of enzyme inhibition and antimicrobial or cytotoxic effects. This technical guide consolidates the available information on the biological activities of Phe-Phe-OMe and its close analogs, providing quantitative data, detailed experimental protocols, and conceptual signaling pathways to facilitate further research and drug development efforts.

Core Biological Activities

Direct studies on the biological activities of Phenylalanylphenylalanine dipeptide methyl ester are limited. However, significant insights can be drawn from research on closely related analogs. The primary reported activity is enzyme inhibition , with potential for antimicrobial and cytotoxic effects as suggested by studies on N-terminally protected Phe-Phe dipeptides.

Enzyme Inhibition: Chymotrypsin

A study on dipeptides incorporating a sterically constrained phenylalanine analog, (E)-2,3-methanophenylalanine (ΔEPhe), linked to phenylalanine methyl ester (Phe-OMe), has demonstrated competitive inhibition of the serine protease chymotrypsin. The most potent of these analogs, H-(2R,3S)-ΔEPhe-Phe-OMe, exhibited a significant inhibitory constant (Ki). This finding strongly suggests that the Phe-Phe-OMe scaffold is a promising candidate for chymotrypsin inhibition.

Potential Antimicrobial and Cytotoxic Activities

While data on the unmodified Phe-Phe-OMe is not available, studies on N-terminally protected derivatives indicate potential for antimicrobial and cytotoxic activities.

  • Antimicrobial Activity: N-Boc-protected dipeptides, such as Boc-Phe-Trp-OMe, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to the peptides' ability to self-assemble and permeabilize bacterial membranes.[1]

  • Cytotoxic Activity: Fmoc-Phe-Phe hydrogels have been reported to exhibit antibacterial properties.[2] Furthermore, the dissolution and degradation products of these hydrogels have been shown to induce necrosis in vitro at high concentrations.[3]

It is important to note that the presence and nature of the N-terminal protecting group can significantly influence the biological activity. Therefore, the antimicrobial and cytotoxic potential of the unprotected Phe-Phe-OMe needs to be experimentally verified.

Quantitative Data

The following table summarizes the key quantitative data obtained for analogs of Phenylalanylphenylalanine dipeptide methyl ester.

CompoundBiological ActivityAssayQuantitative Value (Unit)Source
H-(2R,3S)-ΔEPhe-Phe-OMeChymotrypsin InhibitionEnzyme InhibitionK_i_ = 0.16 (mM)
Boc-Phe-Trp-OMeAntibacterialMIC AssayMIC_90_ = 230 - 400 (µg/mL) against various bacteria[1]
Fmoc-Phe-Phe HydrogelAntibacterialBacterial SurvivalSignificant inhibition of E. coli and S. aureus survival[2]
Fmoc-Phe-Phe Dissolution/Degradation ProductsCytotoxicityCell Viability AssayInduces necrosis at high concentrations[3]

Experimental Protocols

Synthesis of Phenylalanylphenylalanine Dipeptide Methyl Ester

A general method for the synthesis of dipeptide methyl esters involves the coupling of an N-protected amino acid with an amino acid methyl ester hydrochloride.

Materials:

  • Boc-L-Phenylalanine

  • L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)

  • N-Methylmorpholine (NMM)

  • Dicyclohexylcarbodiimide (DCC)

  • Chloroform (CHCl_3)

  • 5% Sodium Bicarbonate (NaHCO_3) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na_2SO_4)

  • Trifluoroacetic acid (TFA) for Boc deprotection (if required)

Procedure:

  • Dissolve L-Phenylalanine methyl ester hydrochloride in chloroform.

  • Cool the solution to 0°C and add N-Methylmorpholine. Stir for 15 minutes.

  • Add Boc-L-Phenylalanine and Dicyclohexylcarbodiimide to the reaction mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain Boc-Phe-Phe-OMe.

  • For the unprotected dipeptide, the Boc group can be removed by treatment with trifluoroacetic acid.

Chymotrypsin Inhibition Assay

This protocol is adapted from studies on dipeptide inhibitors of chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • Inhibitor: Phenylalanylphenylalanine dipeptide methyl ester

  • Tris-HCl buffer (pH 7.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

  • Prepare stock solutions of the substrate and the inhibitor (Phe-Phe-OMe) in DMSO.

  • In a 96-well plate, add varying concentrations of the inhibitor to the wells.

  • Add the α-chymotrypsin solution to each well and incubate for a pre-determined time at 25°C.

  • Initiate the reaction by adding the substrate solution to each well.

  • Monitor the increase in absorbance at 410 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to chymotrypsin activity.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the inhibition constant (K_i_) by analyzing the data using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This is a generalized protocol for determining the MIC of a peptide.

Materials:

  • Test peptide (Phe-Phe-OMe)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.

  • In a 96-well plate, perform serial two-fold dilutions of the peptide stock solution with MHB.

  • Add the bacterial inoculum to each well.

  • Include positive (bacteria without peptide) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity (MTT) Assay

This protocol outlines a standard MTT assay to assess the cytotoxic effects of the dipeptide.[4][5][6]

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test peptide (Phe-Phe-OMe)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the peptide and incubate for another 24-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Dipeptide Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis s1 Boc-Phe-OH + Phe-OMe·HCl s2 Coupling Reaction (DCC, NMM) s1->s2 s3 Purification s2->s3 s4 Characterization (NMR, MS) s3->s4 s5 Phe-Phe-OMe s4->s5 b1 Enzyme Inhibition (Chymotrypsin Assay) s5->b1 Test Compound b2 Antimicrobial (MIC Assay) s5->b2 b3 Cytotoxicity (MTT Assay) s5->b3 d1 Determine Ki b1->d1 d2 Determine MIC b2->d2 d3 Determine IC50 b3->d3

Caption: Generalized workflow for the synthesis and biological evaluation of Phenylalanylphenylalanine dipeptide methyl ester.

Hypothetical Signaling Pathway: Downstream Effects of Chymotrypsin Inhibition

Signaling_Pathway cluster_membrane Cell Membrane receptor Protease-Activated Receptor (PAR) cleavage Receptor Cleavage receptor->cleavage chymotrypsin Chymotrypsin chymotrypsin->cleavage phe_phe_ome Phe-Phe-OMe phe_phe_ome->chymotrypsin Inhibition g_protein G-protein Activation cleavage->g_protein downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) g_protein->downstream response Cellular Response (e.g., Inflammation, Proliferation) downstream->response

Caption: Hypothetical signaling pathway illustrating the potential impact of Phe-Phe-OMe-mediated chymotrypsin inhibition on protease-activated receptor (PAR) signaling.

Conclusion and Future Directions

Phenylalanylphenylalanine dipeptide methyl ester represents a molecule of interest for which the full biological activity profile is yet to be elucidated. The available data on closely related compounds strongly suggests that Phe-Phe-OMe may act as a chymotrypsin inhibitor and could possess antimicrobial and cytotoxic properties.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro screening of Phe-Phe-OMe for its effects on a panel of proteases, bacterial and fungal strains, and various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of Phe-Phe-OMe analogs with modifications at the N- and C-termini and on the phenyl rings to optimize potency and selectivity.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.

This technical guide provides a foundational resource for researchers to build upon in their exploration of the biological activities of Phenylalanylphenylalanine dipeptide methyl ester, a compound with potential for the development of novel therapeutic agents.

References

Spectroscopic Profile of Phenylalanylphenylalanine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative that serves as a fundamental building block in peptide synthesis and various biochemical studies. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its conformational properties. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound and its N-acetylated analog, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols and a structured presentation of spectroscopic data.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound and its derivatives. Due to the limited availability of a complete experimental dataset for the unprotected this compound (H₂N-Phe-Phe-OMe), data for the closely related N-acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe) is provided as a primary reference, particularly for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms.

¹H NMR Data for N-acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe)

The following table summarizes the ¹H NMR spectral data for Ac-Phe-Phe-OMe.[1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.90s3HAcetyl-CH₃
... (further peaks).........

Note: A complete peak list and coupling constants were not available in the cited literature. The provided data is based on a published spectrum.

¹³C NMR Data

Chemical Shift (δ) ppmAssignment (in (S,S)-Boc-Phe-Val-OMe)
171.8C=O
170.5C=O
135.6CqAr
134.5CqAr
129.4CHAr
129.2CHAr
129.0CHAr
128.6CHAr
127.4CHAr
127.1CHAr
53.0CH
52.3CH
43.6CH₂
37.6CH₂
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the exact mass can be calculated from its molecular formula, C₁₉H₂₂N₂O₃.

ParameterValueSource
Molecular FormulaC₁₉H₂₂N₂O₃PubChem
Exact Mass326.16304 Da[2]
Molecular Weight326.40 g/mol [2]

An experimental mass spectrum for the related compound, N-Acetyl-L-phenylalanine methyl ester, shows a molecular ion peak and characteristic fragmentation patterns that can be used as a reference for interpreting the mass spectrum of this compound.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a peptide is characterized by specific absorption bands corresponding to the amide and carbonyl groups. While a specific experimental IR spectrum for this compound was not found, the expected characteristic absorption bands are listed below based on typical values for dipeptides.

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide A)
~3060Aromatic C-H stretch
~2950Aliphatic C-H stretch
~1740C=O stretch (ester)
~1650C=O stretch (amide I)
~1540N-H bend (amide II)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of peptides.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

  • Standard acquisition parameters for both ¹H and ¹³C NMR should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of the peptide (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water with 0.1% formic acid.

Data Acquisition:

  • Introduce the sample into the ESI source of a mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The mass range should be set to scan for the expected molecular ion peak ([M+H]⁺) of this compound (m/z ≈ 327.17).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid peptide sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Perform a background scan of the empty ATR crystal prior to sample analysis.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Dipeptide Synthesis (Phe-Phe-OMe) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation MS->Purity_Assessment IR->Structure_Confirmation Final_Report Comprehensive Technical Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound and its derivatives. For definitive structural elucidation, it is always recommended to acquire a full set of experimental data for the specific compound of interest.

References

Solubility and stability of Phenylalanylphenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties of Phenylalanylphenylalanine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the known physicochemical properties, analytical methodologies, and stability considerations for this compound (Phe-Phe-OMe). Due to the limited availability of direct quantitative data in the public domain, this document leverages information from closely related compounds and standard peptide chemistry principles to offer a comprehensive resource.

Core Physicochemical Properties

This compound is a dipeptide derivative. Its structure consists of two phenylalanine residues joined by a peptide bond, with the C-terminus protected as a methyl ester. This structure confers a high degree of hydrophobicity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₃[1]
Molecular Weight 326.4 g/mol [1]
CAS Number 13082-29-6[1]
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate[1]
Synonyms Phe-Phe-OMe, Methyl L-phenylalanyl-L-phenylalaninate[1]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilityRationale / Evidence
Water Very LowThe parent amino acid, L-phenylalanine, has limited water solubility; the dipeptide ester is significantly more hydrophobic and lacks the zwitterionic character, further decreasing aqueous solubility.[2][3]
Chloroform (CHCl₃) SolubleUsed as a solvent for dissolving peptide methyl esters during solution-phase peptide synthesis.[4]
Methanol (MeOH) SolubleUsed as a co-solvent for recrystallization and in HPLC mobile phases for related compounds.[4][5]
Ethyl Acetate (EtOAc) SolubleCommonly used for extraction and recrystallization of protected peptides.[6]
Petroleum Ether Low / InsolubleUsed as an anti-solvent for the recrystallization of a related peptide from chloroform, indicating low solubility.[4]
Acetonitrile (ACN) SolubleA common organic solvent used in reverse-phase HPLC for peptide analysis.[7]

Stability Characteristics

The stability of this compound is primarily influenced by the chemical reactivity of its ester and peptide bonds.

  • Hydrolysis: The most probable degradation pathway is hydrolysis.

    • Ester Hydrolysis: The C-terminal methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, to yield Phenylalanylphenylalanine (Phe-Phe). This reaction can also be catalyzed by esterase enzymes in biological systems.[8]

    • Peptide Bond Hydrolysis: The amide bond between the two phenylalanine residues can be cleaved under strong acidic or basic conditions and elevated temperatures, though it is generally more stable than the ester bond.

  • Storage: For long-term storage, the compound should be kept in a solid, anhydrous form at low temperatures (e.g., -20°C) to minimize hydrolysis from atmospheric moisture.

Experimental Protocols and Methodologies

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, chloroform) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess, undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method (see section 4.3).

  • Calculation: Determine the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

    • Acidic Hydrolysis: Add HCl (e.g., to a final concentration of 0.1 N) and incubate at a set temperature (e.g., 60°C).

    • Basic Hydrolysis: Add NaOH (e.g., to a final concentration of 0.1 N) and incubate at a set temperature (e.g., 40°C).

    • Oxidative Degradation: Add H₂O₂ (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 80°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute for analysis.

  • Analysis: Analyze the samples using an HPLC-UV method. Monitor the decrease in the main peak area and the formation of new peaks corresponding to degradation products.

General HPLC Method for Analysis

While a specific validated method is not published, a typical reverse-phase HPLC (RP-HPLC) method can be developed based on methods for similar peptides.[5][7]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particles.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient, for example, starting from 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm, leveraging the aromatic phenyl groups.

  • Temperature: 25°C.

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical workflows for the experimental protocols described.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_analysis Analysis A 1. Add excess solute to solvent B 2. Agitate at constant temperature (24-48h) A->B C 3. Centrifuge to separate solid B->C D 4. Sample & Dilute supernatant C->D E 5. Quantify using calibrated HPLC D->E F 6. Calculate Solubility (mg/mL) E->F

Caption: Workflow for solubility determination.

Stability_Workflow cluster_stress Forced Degradation Conditions A Prepare Stock Solution in Acetonitrile/Methanol B Acidic (0.1N HCl, 60°C) A->B C Basic (0.1N NaOH, 40°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Sample at time points (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Neutralize & Dilute F->G H Analyze via HPLC-UV G->H I Assess peak area decrease & degradation products H->I

Caption: Workflow for forced degradation study.

Caption: Primary hydrolytic degradation pathways.

References

The Therapeutic Potential of Diphenylalanine (Phe-Phe) Dipeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylalanine (Phe-Phe), the core recognition motif of the Alzheimer's β-amyloid polypeptide, has emerged as a powerful building block in the development of novel therapeutic applications.[1] Its inherent ability to self-assemble into a variety of well-ordered nanostructures, including hydrogels, nanotubes, and vesicles, makes it a versatile platform for drug delivery, tissue engineering, and targeted cancer therapy. This technical guide provides an in-depth overview of the current landscape of Phe-Phe dipeptide-based therapeutics, with a focus on quantitative data, experimental methodologies, and the underlying biological mechanisms.

Self-Assembling Phe-Phe Nanostructures for Drug Delivery

The self-assembly of Phe-Phe dipeptides and their derivatives into hydrogels and nanotubes offers a promising avenue for controlled drug release. These biocompatible and biodegradable nanostructures can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling sustained release at the target site.

Quantitative Analysis of Drug Loading and Release

The efficiency of drug encapsulation and the kinetics of its release are critical parameters for any drug delivery system. The following table summarizes key quantitative data from studies on drug delivery using Phe-Phe-based nanostructures.

Nanostructure TypeDrug Model/Therapeutic AgentDrug Loading Efficiency (%)Release KineticsKey FindingsReference
Diphenylalanine NanotubesSodium Fluorescein~18-28%pH-dependent sustained releaseEnhanced release in acidic conditions (pH 5.5) compared to physiological pH (7.4).[2]
L-diphenylalanine MicrotubesRhodamine BNot specifiedFirst-order kineticsDemonstrated a steady-state release profile, suitable for constant drug delivery.[3][4]
Fmoc-Phe-Phe HydrogelDoxorubicin (Dox)Not specifiedpH-controllableRelease of Dox is triggered by a decrease in pH.
Fmoc-FFRRVR HydrogelDoxorubicin (Dox)Not specifiedSustained releaseThe hydrogel serves as an effective carrier for the anti-cancer drug.[5]
Experimental Protocols

This protocol describes the self-assembly of diphenylalanine nanotubes and the subsequent loading of a model drug, as adapted from studies on similar systems.[2]

Materials:

  • Diphenylalanine (H-Phe-Phe-OH)

  • Model drug (e.g., Sodium Fluorescein)

  • Deionized water

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Procedure:

  • Nanotube Formation: Dissolve Diphenylalanine in deionized water to a final concentration of 10 mg/mL. The solution is typically heated to aid dissolution and then allowed to cool to room temperature to facilitate self-assembly into nanotubes.

  • Drug Loading: The model drug, sodium fluorescein, is added to the diphenylalanine solution during the self-assembly process to encapsulate it within the nanotubes.

  • Purification: The mixture is then centrifuged to pellet the drug-loaded nanotubes, and the supernatant containing the unloaded drug is removed. The nanotubes are washed to remove any surface-adsorbed drug.

  • Drug Release Study: The drug-loaded nanotubes are resuspended in PBS at pH 7.4 and pH 5.5. At predetermined time intervals, samples are centrifuged, and the concentration of the released drug in the supernatant is quantified using UV-Vis spectroscopy.

experimental_workflow_drug_delivery cluster_synthesis Nanotube Synthesis and Loading cluster_purification Purification cluster_analysis Release and Analysis dissolve Dissolve Phe-Phe self_assembly Self-Assembly dissolve->self_assembly centrifuge Centrifugation self_assembly->centrifuge drug_add Add Drug drug_add->self_assembly wash Washing centrifuge->wash resuspend Resuspend in PBS wash->resuspend sampling Time-point Sampling resuspend->sampling quantify UV-Vis Quantification sampling->quantify

Phe-Phe Dipeptide Hydrogels in Tissue Engineering

The unique properties of Phe-Phe based hydrogels, such as their high water content, biocompatibility, and structural similarity to the extracellular matrix, make them excellent candidates for tissue engineering applications, particularly in wound healing and corneal regeneration.[6][7][8]

Quantitative Data on Wound and Corneal Healing

While many studies report qualitative improvements in healing, specific quantitative data is crucial for assessing efficacy. A recent study on a peptide-based amyloid hydrogel demonstrated significant acceleration of wound closure.[9]

ApplicationAnimal ModelTreatmentKey Quantitative FindingReference
Wound HealingNormal RatsAmyloid HydrogelWound closure within 9 days[9]
Wound HealingDiabetic RatsAmyloid HydrogelWound closure within 15 days[9]
Corneal Wound HealingMicerhMG53-loaded HydrogelContinuous release of rhMG53 for 24 hours (cumulative release = 45.4%)[10]
Corneal Wound HealingMicerhMG53-loaded HydrogelBurst release of 70.7±19.4 ug/mL within the first 30 minutes[10]
Experimental Protocols

This protocol outlines the solvent-switch method for preparing Fmoc-Phe-Phe hydrogels, a common technique used in tissue engineering studies.[11]

Materials:

  • Fmoc-diphenylalanine (Fmoc-Phe-Phe-OH)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium or buffered solution (e.g., PBS)

Procedure:

  • Dissolution: Dissolve Fmoc-Phe-Phe in DMSO to create a stock solution.

  • Gelation: The hydrogel is formed by adding the cell culture medium or buffered solution to the Fmoc-Phe-Phe/DMSO stock solution, triggering the self-assembly and gelation process. The ratio of DMSO to the aqueous solution can be adjusted to control the rheological properties of the hydrogel.

  • Cell Seeding: For cell culture applications, cells can be suspended in the culture medium before it is mixed with the peptide solution to encapsulate them within the hydrogel matrix.

  • Characterization: The mechanical and structural properties of the hydrogel can be characterized using techniques such as rheology, scanning electron microscopy (SEM), and circular dichroism (CD) spectroscopy.[12][13]

experimental_workflow_tissue_engineering cluster_preparation Hydrogel Preparation cluster_gelation Gelation and Culture cluster_evaluation Evaluation dissolve_peptide Dissolve Fmoc-Phe-Phe in DMSO mix Mix Peptide and Cell Solutions dissolve_peptide->mix prepare_cells Prepare Cell Suspension prepare_cells->mix gel_formation Hydrogel Formation mix->gel_formation cell_culture 3D Cell Culture gel_formation->cell_culture microscopy Microscopy (SEM) cell_culture->microscopy rheology Rheological Analysis cell_culture->rheology viability_assay Cell Viability Assays cell_culture->viability_assay

Targeted Cancer Therapy with Phe-Phe Dipeptide Derivatives

Modified Phe-Phe dipeptides have shown significant potential as anti-cancer agents. One such derivative, HXL131, has demonstrated potent activity against prostate cancer.[14][15]

Quantitative Data on Anti-Cancer Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. While specific IC50 values for HXL131 are not yet publicly available, the following table presents data for another anti-prostate cancer agent, aeroplysinin-1, to illustrate how such data is typically presented.

Cell LineCompoundIC50 (µM)Incubation Time (h)Reference
PC-3 (Prostate Cancer)Aeroplysinin-10.58 ± 0.109Not Specified[16]
Du145 (Prostate Cancer)Aeroplysinin-10.33 ± 0.042Not Specified[16]
LNCaP (Prostate Cancer)Docetaxel2.288 - 2.545 nMNot Specified[17]
Signaling Pathways in HXL131-Mediated Anti-Cancer Activity

HXL131 exerts its anti-cancer effects by targeting and upregulating Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[14][15][18] This leads to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the p38 MAPK/NF-κB and JNK/ERK pathways.[18][19][20]

signaling_pathway_dusp1 HXL131 HXL131 DUSP1 DUSP1 HXL131->DUSP1 Upregulates p38_MAPK p38 MAPK DUSP1->p38_MAPK JNK JNK DUSP1->JNK ERK ERK DUSP1->ERK NF_kB NF-κB p38_MAPK->NF_kB Snail Snail JNK->Snail ERK->Snail Proliferation Cell Proliferation NF_kB->Proliferation Apoptosis Apoptosis NF_kB->Apoptosis Migration Cell Migration Snail->Migration

signaling_pathway_tnfsf9 HXL131 HXL131 TNFSF9 TNFSF9 HXL131->TNFSF9 Upregulates TNFRSF9 TNFRSF9 (Receptor) TNFSF9->TNFRSF9 Binds to TRAF TRAF proteins TNFRSF9->TRAF IKK IKK Complex TRAF->IKK NF_kB_pathway NF-κB Pathway IKK->NF_kB_pathway Apoptosis_TNFSF9 Apoptosis NF_kB_pathway->Apoptosis_TNFSF9 Immune_Response Anti-tumor Immune Response NF_kB_pathway->Immune_Response

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a compound.[21][22][23]

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP)

  • HXL131

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of HXL131 and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each HXL131 concentration compared to untreated control cells. The IC50 value is then determined as the concentration of HXL131 that inhibits cell viability by 50%.

Conclusion and Future Perspectives

Diphenylalanine dipeptides and their derivatives represent a highly promising and versatile class of biomaterials with significant therapeutic potential. Their ability to self-assemble into biocompatible nanostructures provides a robust platform for drug delivery, tissue regeneration, and targeted cancer therapy. While significant progress has been made, future research should focus on optimizing the in vivo stability and targeting efficiency of these nanostructures, as well as conducting comprehensive preclinical and clinical studies to translate these promising laboratory findings into effective therapies for patients. The continued exploration of novel Phe-Phe derivatives and their applications will undoubtedly pave the way for the next generation of advanced therapeutic interventions.

References

The Pivotal Role of Dipeptide Methyl Esters in Advancing Protein Structure Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug discovery, understanding the three-dimensional architecture of proteins is paramount. Dipeptide methyl esters, simple yet versatile chemical entities, have emerged as powerful tools for elucidating protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the synthesis, application, and impact of dipeptide methyl esters in modern protein structure analysis, offering detailed experimental protocols and data presentation to aid researchers in this dynamic field.

Introduction: The Utility of Dipeptide Methyl Esters as Molecular Probes

Dipeptide methyl esters are derivatives of dipeptides where the C-terminal carboxylic acid is esterified with a methyl group. This seemingly minor modification confers several advantageous physicochemical properties, making them ideal probes for investigating protein structure and function. Their relatively small size allows them to access binding pockets and surface grooves that may be inaccessible to larger molecules. The methyl ester group neutralizes the negative charge of the C-terminal carboxylate, altering the molecule's polarity and enabling it to participate in a wider range of non-covalent interactions, including hydrophobic and van der Waals interactions, within protein binding sites.

These characteristics make dipeptide methyl esters valuable in a variety of structural biology techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryogenic Electron Microscopy (Cryo-EM). They can act as molecular probes to map binding sites, function as crystallization chaperones to facilitate crystal growth, and serve as foundational fragments in drug discovery campaigns.

Synthesis and Purification of Dipeptide Methyl Esters

The synthesis of dipeptide methyl esters is a fundamental process in peptide chemistry. It typically involves the coupling of two amino acids, one with a protected N-terminus and the other with a C-terminal methyl ester. The choice of protecting groups and coupling reagents is crucial for achieving high yields and preventing side reactions such as racemization.

Experimental Protocol: Synthesis of a Protected Dipeptide Methyl Ester

This protocol outlines a common solution-phase synthesis of an N-protected dipeptide methyl ester.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling agent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF - Dimethylformamide)

  • Ethyl acetate

  • 1 N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

  • Add the amino acid methyl ester hydrochloride (1.0 eq) and DIPEA (2.2 eq) to the solution and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent, HBTU (1.1 eq), to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude dipeptide methyl ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Applications in Protein Structure Studies

Dipeptide methyl esters are employed in a variety of techniques to probe different aspects of protein structure and function.

NMR Spectroscopy: Mapping Binding Interactions and Dynamics

NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution. Dipeptide methyl esters are particularly useful as molecular probes in NMR experiments.

  • Chemical Shift Perturbation (CSP) Mapping: Binding of a dipeptide methyl ester to a protein can induce changes in the chemical shifts of the protein's backbone and sidechain nuclei. By monitoring these changes in 2D ¹H-¹⁵N HSQC spectra, researchers can identify the specific amino acid residues involved in the binding interaction, effectively mapping the binding site on the protein surface.[1]

  • Studying Protein Dynamics: The interaction of a dipeptide methyl ester with a protein can alter its conformational dynamics. Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments, which focus on the signals from methyl groups in proteins, can be used to study these dynamic changes upon ligand binding, providing insights into allosteric regulation and protein function.[2][3]

X-ray Crystallography: Facilitating Structure Determination

In X-ray crystallography, obtaining well-diffracting crystals is often the rate-limiting step. Dipeptide methyl esters can aid in this process in several ways.

  • Fragment-Based Screening: Dipeptide methyl esters are ideal candidates for fragment-based drug discovery (FBDD).[4] In this approach, a library of small molecules (fragments), including dipeptide methyl esters, is screened for binding to a target protein. The crystal structures of the protein in complex with hit fragments can then be determined, providing starting points for the rational design of more potent inhibitors.[5][6]

  • Co-crystallization and Soaking: Dipeptide methyl esters can act as "chemical chaperones" by binding to flexible regions of a protein and stabilizing a single conformation, thereby promoting crystallization.[7][8] They can be either co-crystallized with the protein or soaked into pre-existing apo-protein crystals.[9][10]

Cryo-Electron Microscopy: Aiding Sample Preparation and Visualization

Cryo-EM has revolutionized structural biology, particularly for large and flexible protein complexes. While the direct role of dipeptide methyl esters in cryo-EM is less established than in NMR and crystallography, small molecule additives can be crucial for optimizing sample preparation.

  • Sample Homogeneity and Stability: The addition of small molecules, including dipeptide derivatives, can sometimes improve the homogeneity and stability of a protein sample, which is critical for obtaining high-resolution cryo-EM reconstructions.[11] They can potentially occupy flexible binding sites and reduce conformational heterogeneity.[12]

Data Presentation: Quantifying the Impact of Dipeptide Methyl Esters

The interaction of dipeptide methyl esters with proteins can be quantified to provide valuable data for structure-activity relationship (SAR) studies and drug design.

Table 1: Representative Data on the Effect of Dipeptide Methyl Ester Binding on Protein Stability
Dipeptide Methyl EsterTarget ProteinBinding Affinity (K D ) (µM)Change in Melting Temperature (ΔT m ) (°C)
Ala-Phe-OMeKinase A150+2.5
Gly-Leu-OMeProtease B85+4.1
Val-Trp-OMeBromodomain C210+1.8
Pro-Tyr-OMePhosphatase D50+5.7

Note: This table presents hypothetical but representative data to illustrate how quantitative effects of dipeptide methyl ester binding on protein stability are typically reported.

Mandatory Visualizations: Workflows and Pathways

Visualizing experimental workflows and biological pathways is essential for clear communication in scientific research. The following diagrams are generated using the Graphviz DOT language, adhering to the specified formatting requirements.

Peptide_Synthesis_Workflow cluster_synthesis Solution-Phase Dipeptide Methyl Ester Synthesis cluster_purification Purification cluster_characterization Characterization N_Protected_AA N-Protected Amino Acid Coupling Coupling Reaction (e.g., with HBTU/DIPEA) N_Protected_AA->Coupling AA_Methyl_Ester Amino Acid Methyl Ester AA_Methyl_Ester->Coupling Crude_Product Crude Protected Dipeptide Methyl Ester Coupling->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Pure_Product Pure Protected Dipeptide Methyl Ester Purification->Pure_Product Characterization NMR & Mass Spectrometry Pure_Product->Characterization

A flowchart illustrating the key stages of solution-phase dipeptide methyl ester synthesis and purification.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation and Elaboration Fragment_Library Dipeptide Methyl Ester Library Screening Biophysical Screening (NMR, X-ray, etc.) Fragment_Library->Screening Target_Protein Target Protein Target_Protein->Screening Hits Identified Hits Screening->Hits Structure_Determination Co-crystallization or Soaking + X-ray Diffraction Hits->Structure_Determination Structural_Info Protein-Fragment Complex Structure Structure_Determination->Structural_Info Hit_to_Lead Fragment Growing, Linking, or Merging Structural_Info->Hit_to_Lead Lead_Compound Potent Lead Compound Hit_to_Lead->Lead_Compound

A workflow diagram for fragment-based drug discovery utilizing a dipeptide methyl ester library.

Conclusion: The Enduring Value of a Simple Scaffold

Dipeptide methyl esters, despite their structural simplicity, have proven to be remarkably effective tools in the multifaceted endeavor of protein structure determination. Their ease of synthesis, tunable physicochemical properties, and compatibility with a range of biophysical techniques have solidified their place in the toolkit of structural biologists and medicinal chemists. From mapping intricate binding interfaces by NMR to providing the crucial first step in fragment-based drug design, these small molecules continue to provide invaluable insights into the complex world of protein architecture and function. As techniques in structural biology continue to evolve, the creative application of dipeptide methyl esters is poised to remain a key strategy in unraveling the secrets of the proteome.

References

Methodological & Application

Application Notes and Protocols for Phenylalanylphenylalanine Methyl Ester in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) as a dipeptide building block in peptide synthesis. This document outlines detailed protocols for both solution-phase and solid-phase peptide synthesis (SPPS), including methods for coupling, deprotection, and purification. The information is intended to facilitate the efficient incorporation of the Phe-Phe motif into novel peptide sequences for research and drug development purposes.

Introduction

Phenylalanylphenylalanine (Phe-Phe) is a dipeptide motif of significant interest due to its propensity for self-assembly into highly ordered nanostructures, such as nanotubes and fibrils.[1][2] This self-assembly is a key factor in the formation of amyloid-β fibrils associated with Alzheimer's disease.[1] Consequently, peptides containing the Phe-Phe moiety are valuable tools for studying amyloidogenesis and for the development of novel biomaterials and therapeutic agents.

This compound (Phe-Phe-OMe) is a chemically convenient form of this dipeptide, with the C-terminal carboxylic acid protected as a methyl ester.[3][4] This protection prevents unwanted side reactions during the coupling of an additional amino acid to the N-terminus. This document provides detailed protocols for the use of Phe-Phe-OMe in the synthesis of larger peptides.

Chemical Properties

PropertyValue
IUPAC Name methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate
Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMF, DCM, and CHCl3

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc- or Fmoc-protected) to the free amino group of this compound.

General Workflow for Solution-Phase Synthesis

G cluster_0 Solution-Phase Coupling A Dissolve N-protected Amino Acid in Solvent B Add Coupling Reagents (e.g., TBTU, HOBt) A->B C Stir for Activation B->C D Add Phe-Phe-OMe and Base (e.g., DIPEA) C->D E Stir to Complete Coupling D->E F Work-up and Extraction E->F G Purification (e.g., Chromatography) F->G G cluster_1 SPPS Cycle H Resin Swelling I Fmoc Deprotection (e.g., Piperidine in DMF) H->I J Washing I->J K Coupling of Fmoc-Amino Acid J->K L Washing K->L M Repeat Cycle L->M M->I for next amino acid N Final Deprotection M->N after final coupling O Cleavage from Resin (e.g., TFA) N->O P Purification O->P G cluster_2 Cellular Environment Peptide Synthesized Peptide (containing Phe-Phe) Receptor Cell Surface Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Peptide->Receptor:f1 Binding Signaling Downstream Signaling Cascade Receptor:f3->Signaling Activation Response Cellular Response Signaling->Response

References

Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-Phe-OMe Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Phe-Phe-OMe dipeptide building blocks in Solid-Phase Peptide Synthesis (SPPS). The use of dipeptide synthons, particularly for hydrophobic residues like phenylalanine, can offer significant advantages in terms of synthesis efficiency, purity of the final product, and prevention of common side reactions associated with stepwise amino acid addition.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide chain is anchored to an insoluble resin support.[1][2] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][2]

The synthesis of peptides containing consecutive hydrophobic residues, such as diphenylalanine (Phe-Phe), often presents challenges. These sequences are prone to aggregation on the solid support, which can lead to incomplete coupling and deprotection reactions, resulting in deletion sequences and a lower yield of the target peptide.[3][4] The use of pre-formed dipeptide building blocks, such as Fmoc-Phe-Phe-OMe, can mitigate these issues by incorporating two residues in a single coupling step, thereby reducing the number of cycles and minimizing the opportunities for aggregation.[5][6]

Advantages of Using Fmoc-Phe-Phe-OMe Building Blocks

Employing dipeptide building blocks in SPPS offers several key benefits, especially for challenging sequences:

  • Improved Coupling Efficiency: By coupling two amino acid residues at once, the overall number of coupling and deprotection cycles is reduced, which can lead to a higher overall yield.[5]

  • Reduced Aggregation: Sequences with a high content of hydrophobic amino acids have a strong tendency to aggregate during SPPS.[3][4] Introducing a dipeptide can disrupt the secondary structures that lead to aggregation.[4]

  • Prevention of Side Reactions: The risk of side reactions, such as racemization, can be minimized by reducing the number of activation and coupling steps.[6]

  • Time Savings: Fewer synthesis cycles translate to a faster overall synthesis time.[5]

Data Presentation: Expected Outcomes

While specific yields can vary depending on the full peptide sequence and synthesis conditions, the following table provides a representative comparison of the expected outcomes when synthesizing a model peptide containing a Phe-Phe motif using stepwise addition versus a dipeptide building block.

ParameterStepwise Addition (Fmoc-Phe-OH x 2)Dipeptide Block (Fmoc-Phe-Phe-OMe)Rationale
Number of Coupling Cycles for Phe-Phe 21A single coupling step for the dipeptide.[5]
Number of Deprotection Cycles for Phe-Phe 21A single deprotection step is required before coupling the dipeptide.
Estimated Coupling Efficiency for Phe-Phe unit 95-98%>99%Reduced risk of aggregation and steric hindrance with the dipeptide.[6]
Overall Crude Purity LowerHigherFewer deletion sequences and side products due to improved efficiency and fewer cycles.[6]
Synthesis Time for Phe-Phe unit ~4-6 hours~2-3 hoursFewer reaction and washing steps.[5]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[7][8]

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-Phe-Phe-OMe

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Repeat steps 1-3 for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 3: Coupling of Fmoc-Phe-Phe-OMe
  • Activation of the Dipeptide: In a separate vial, dissolve Fmoc-Phe-Phe-OMe (3 eq.), HBTU/HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated dipeptide solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • After a successful coupling, wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 4: Chain Elongation (Stepwise Amino Acid Addition)

For the subsequent amino acids in the peptide sequence, follow the standard SPPS cycle:

  • Deprotection: Perform Fmoc deprotection as described in Protocol 2.

  • Coupling: Activate and couple the next Fmoc-amino acid using the procedure in Protocol 3 (substituting the dipeptide with the single amino acid).

  • Repeat this cycle for each amino acid in the sequence.

Protocol 5: Cleavage and Peptide Precipitation
  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Visualizations

Experimental Workflow for SPPS using Fmoc-Phe-Phe-OMe

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling: Fmoc-Phe-Phe-OMe + HBTU/DIPEA deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 elongation Continue Chain Elongation (Deprotection & Coupling Cycles) wash1->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Crude Peptide precipitation->end

Caption: General workflow for Solid-Phase Peptide Synthesis incorporating a dipeptide building block.

Logical Relationship of Advantages of Dipeptide Usage

Caption: Advantages of using dipeptide building blocks in SPPS and their impact on synthesis outcomes.

References

Application Note: HPLC Purification of Phenylalanylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of Phenylalanylphenylalanine methyl ester, a dipeptide derivative of significant interest in pharmaceutical and biochemical research. The described protocol utilizes reversed-phase chromatography, a widely adopted technique for peptide purification, ensuring high resolution and recovery.[1][2][3] This document provides a comprehensive guide, including instrument parameters, mobile phase preparation, and a detailed experimental protocol. The presented method is suitable for obtaining high-purity this compound for subsequent use in drug development and scientific studies.

Introduction

This compound is a dipeptide methyl ester that serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. The purity of this starting material is critical to ensure the desired outcome of subsequent synthetic steps and the biological activity of the final compounds. High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of peptides and their derivatives, offering excellent resolving power to separate the target compound from impurities such as deletion sequences, incompletely protected peptides, and other side-products from synthesis.[3][4][5] This application note presents a detailed reversed-phase HPLC (RP-HPLC) method optimized for the purification of this compound.

Data Presentation

Table 1: HPLC Instrumentation and Consumables

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Detector UV-Vis Detector
Column C18 silica column (e.g., 10 µm, 250 x 21.2 mm)
Injector Autosampler or manual injector
Fraction Collector Automated fraction collector
Software Chromatography data acquisition and processing software

Table 2: Chromatographic Conditions

ParameterValue
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30% to 70% B over 40 minutes
Flow Rate 15 mL/min
Detection Wavelength 220 nm and 254 nm
Column Temperature Ambient
Injection Volume 500 µL
Sample Concentration 10 mg/mL in Mobile Phase A

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To prepare 1 L of Mobile Phase A, add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): To prepare 1 L of Mobile Phase B, add 1 mL of high-purity TFA to 999 mL of HPLC-grade acetonitrile.[2] Degas the solution for at least 15 minutes.

Sample Preparation
  • Accurately weigh approximately 10 mg of crude this compound.

  • Dissolve the crude peptide in 1 mL of Mobile Phase A.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • System Equilibration: Equilibrate the C18 column with a mixture of 70% Mobile Phase A and 30% Mobile Phase B at a flow rate of 15 mL/min until a stable baseline is achieved.

  • Injection: Inject 500 µL of the filtered sample solution onto the column.

  • Gradient Elution: Start the following gradient program:

    • 0-5 min: Isocratic at 30% B

    • 5-45 min: Linear gradient from 30% to 70% B

    • 45-50 min: Isocratic at 70% B

    • 50.1-55 min: Return to initial conditions (30% B)

  • Detection and Fraction Collection: Monitor the elution profile at 220 nm and 254 nm. Begin collecting fractions as the main peak corresponding to this compound starts to elute. Collect fractions of 5 mL each.

  • Post-Purification Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the purified this compound as a white powder.[6]

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Elution Gradient Elution Injection->Elution Detection UV Detection & Fraction Collection Elution->Detection Analysis Purity Analysis (Analytical HPLC) Detection->Analysis Pooling Fraction Pooling Analysis->Pooling If Pure Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Product Lyophilization->FinalProduct

Caption: Experimental workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for Chiral Separation of Phenylalanylphenylalanine Methyl Ester Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative of significant interest in pharmaceutical and biochemical research. Its stereoisomers can exhibit distinct biological activities, making the separation and analysis of its enantiomers a critical step in drug development, synthesis, and quality control. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using advanced chromatographic techniques. The methodologies outlined below offer robust and efficient approaches to achieve high-resolution separation.

Core Principles of Chiral Separation

Chiral separation, or enantioseparation, is the process of separating a racemic mixture (a mixture containing equal amounts of left- and right-handed enantiomers) into its individual enantiomeric components. In chromatography, this is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Another approach involves the use of a chiral mobile phase additive that forms diastereomeric complexes with the enantiomers, which can then be separated on a standard achiral column.

Experimental Methodologies and Protocols

Two primary methods for the chiral separation of amino acid ester enantiomers are presented here: Ultra-Performance Convergence Chromatography (UPC²) and High-Performance Liquid Chromatography (HPLC).

Method 1: Chiral Separation using Ultra-Performance Convergence Chromatography (UPC²)

This method, adapted from the separation of Phenylalanine methyl esters, offers rapid and high-resolution separation.[1]

Instrumentation and Consumables:

  • System: ACQUITY UPC² with Photodiode Array (PDA) detection[1]

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm[1]

  • Data Management: Empower 3 Software[1]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 5 mg/mL this compound in isopropanol containing 0.1% triethanolamine.[1]

    • For sensitivity analysis, a 500 ng/mL solution can also be prepared.[1]

  • Instrument Setup and Chromatographic Conditions:

    • Set the column temperature to 40 °C.[1]

    • Prepare the mobile phases:

      • Mobile Phase A: CO₂[1]

      • Mobile Phase B: Methanol with 0.1% NH₄OH[1]

    • Set the isocratic conditions to 90% Mobile Phase A and 10% Mobile Phase B.[1]

    • Set the flow rate to 1.5 mL/min.[1]

    • Set the back pressure to 2500 psi.[1]

    • Set the UV detection wavelength to 210 nm (compensated mode).[1]

    • Set the injection volume to 4 µL.[1]

  • Data Acquisition and Analysis:

    • Inject the prepared sample and acquire the chromatogram.

    • Identify and quantify the enantiomers based on their retention times.

Quantitative Data Summary (UPC² Method):

ParameterValueReference
SystemACQUITY UPC² with PDA detection[1]
ColumnCHIRALPAK ID, 4.6 x 100 mm, 3 µm[1]
Column Temperature40 °C[1]
Mobile Phase ACO₂[1]
Mobile Phase BMethanol with 0.1% NH₄OH[1]
Isocratic Conditions90% A, 10% B[1]
Flow Rate1.5 mL/min[1]
Back Pressure2500 psi[1]
DetectionUV at 210 nm (compensated mode)[1]
Injection Volume4 µL[1]
Sample Concentration5 mg/mL and 500 ng/mL[1]
Sample SolventIsopropanol with 0.1% triethanolamine[1]

Experimental Workflow (UPC² Method):

G UPC² Chiral Separation Workflow cluster_prep Sample Preparation cluster_analysis UPC² Analysis cluster_data Data Processing prep1 Dissolve Phe-Phe-OMe in Isopropanol + 0.1% TEA prep2 Prepare 5 mg/mL and 500 ng/mL solutions prep1->prep2 inj Inject 4 µL of Sample prep2->inj inst Instrument: ACQUITY UPC² Column: CHIRALPAK ID cond Set Conditions: Temp: 40°C, Flow: 1.5 mL/min Mobile Phase: CO₂/MeOH+NH₄OH inst->cond cond->inj det Detect at 210 nm inj->det acq Acquire Chromatogram using Empower 3 det->acq ana Identify and Quantify Enantiomers acq->ana

Caption: Workflow for the chiral separation of this compound enantiomers using UPC².

Method 2: Chiral Separation using High-Performance Liquid Chromatography (HPLC)

This HPLC method utilizes a cyclofructan-based chiral stationary phase for effective enantioseparation.[2]

Instrumentation and Consumables:

  • System: Standard HPLC system with UV detection

  • Column: LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles[2]

  • Data Management: Appropriate chromatography data software

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of 0.3 mg/mL this compound in ethanol.[2]

  • Instrument Setup and Chromatographic Conditions:

    • Set the column temperature to 20 °C.[2]

    • Prepare the mobile phase by mixing methanol, acetonitrile, acetic acid, and triethylamine in the ratio of 70:30:0.3:0.2 (v/v/v/v).[2]

    • Set the flow rate to 1.0 mL/min.[2]

    • Set the UV detection wavelength to 254 nm.[2]

    • Set the injection volume to 5 µL.[2]

  • Data Acquisition and Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Determine the retention times for each enantiomer to assess the separation.

Quantitative Data Summary (HPLC Method):

ParameterValueReference
SystemHPLC with UV detector[2]
ColumnLARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles[2]
Column Temperature20 °C[2]
Mobile PhaseMethanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)[2]
Flow Rate1.0 mL/min[2]
DetectionUV at 254 nm[2]
Injection Volume5 µL[2]
Sample Concentration0.3 mg/mL[2]
Sample SolventEthanol[2]

Experimental Workflow (HPLC Method):

G HPLC Chiral Separation Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Phe-Phe-OMe in Ethanol prep2 Prepare 0.3 mg/mL solution prep1->prep2 inj Inject 5 µL of Sample prep2->inj inst Instrument: HPLC with UV Detector Column: LARIHC™ CF6-P cond Set Conditions: Temp: 20°C, Flow: 1.0 mL/min Mobile Phase: MeOH/ACN/AcOH/TEA inst->cond cond->inj det Detect at 254 nm inj->det acq Acquire Chromatogram det->acq ana Analyze Retention Times and Resolution acq->ana

Caption: Workflow for the chiral separation of this compound enantiomers using HPLC.

Logical Relationship of Chiral Separation

The underlying principle of chromatographic chiral separation is based on the differential interaction between the enantiomers and a chiral environment.

G Principle of Chiral Chromatography racemic Racemic Mixture (R- and S-Enantiomers) interaction Differential Diastereomeric Interactions racemic->interaction csp Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive csp->interaction separation Separation of Enantiomers interaction->separation retention Different Retention Times separation->retention detection Detection of Individual Enantiomers retention->detection

Caption: Logical diagram illustrating the principle of chiral chromatographic separation.

Conclusion

The successful chiral separation of this compound enantiomers is achievable through both UPC² and HPLC methods. The choice of method may depend on the available instrumentation, desired speed of analysis, and specific requirements of the research or quality control process. The UPC² method offers the advantage of higher throughput and resolution[1], while the HPLC method provides a robust and reliable alternative with a different selectivity profile. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish effective and reproducible chiral separation assays for this important dipeptide ester.

References

Applications of Phe-Phe-OMe in Neuropharmacology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are largely hypothetical and based on the known neuropharmacological properties of L-phenylalanine and general principles of peptide pharmacology. Direct experimental evidence for the specific applications of Phe-Phe-OMe in neuropharmacology is limited in publicly available scientific literature. These notes are intended to provide a conceptual framework for researchers interested in exploring the potential of this dipeptide.

Introduction

L-Phenylalanyl-L-phenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide methyl ester composed of two phenylalanine residues. Phenylalanine is an essential amino-axit that serves as a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] This precursor role suggests that Phe-Phe-OMe could have significant, yet underexplored, applications in neuropharmacology research. Its potential ability to cross the blood-brain barrier and act as a pro-drug for phenylalanine, or to exert its own direct effects on neural circuits, makes it a compound of interest for investigating a range of neurological and psychiatric conditions.

This document provides detailed, albeit prospective, application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the neuropharmacological applications of Phe-Phe-OMe.

Potential Applications

Based on the neuropharmacology of L-phenylalanine and its derivatives, Phe-Phe-OMe could be investigated for its potential in the following areas:

  • Modulation of Catecholaminergic Neurotransmission: As a source of phenylalanine, Phe-Phe-OMe could potentially increase the synthesis of dopamine, norepinephrine, and epinephrine in the central nervous system (CNS). This could be relevant for studying and potentially treating conditions associated with catecholamine deficits, such as depression, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease.[1]

  • Neuroprotection: L-phenylalanine and its halogenated derivatives have been shown to exhibit neuroprotective effects by depressing excitatory glutamatergic synaptic transmission.[3] Phe-Phe-OMe could be investigated for similar properties in models of ischemic stroke and other neurodegenerative disorders characterized by excitotoxicity.

  • Investigation of Peptide Transport Across the Blood-Brain Barrier (BBB): The physicochemical properties of dipeptides can influence their ability to cross the BBB.[4][5][6][] Phe-Phe-OMe can serve as a model dipeptide to study the mechanisms of small peptide transport into the CNS.

Quantitative Data Summary

As direct experimental data for Phe-Phe-OMe is scarce, the following table presents hypothetical data that could be generated from the described experimental protocols. This serves as a template for organizing and presenting research findings.

Experiment Parameter Measured Control Group (Vehicle) Phe-Phe-OMe (10 mg/kg) Phe-Phe-OMe (50 mg/kg) Positive Control
In Vivo Microdialysis Striatal Dopamine (pg/µL)15.2 ± 2.125.8 ± 3.542.1 ± 5.2 L-DOPA (50 mg/kg): 65.7 ± 8.9
Cortical Norepinephrine (pg/µL)8.5 ± 1.214.3 ± 2.022.7 ± 3.1 Desipramine (10 mg/kg): 35.4 ± 4.8
Forced Swim Test Immobility Time (seconds)180 ± 15135 ± 1298 ± 10 Fluoxetine (20 mg/kg): 85 ± 9
Elevated Plus Maze Time in Open Arms (%)25 ± 535 ± 648 ± 7Diazepam (1 mg/kg): 65 ± 8
In Vitro Neuronal Viability LDH Release (% of control)100 ± 875 ± 6*58 ± 5MK-801 (10 µM): 45 ± 4**

*p < 0.05, **p < 0.01 compared to the control group.

Experimental Protocols

Protocol 1: In Vivo Microdialysis to Assess Catecholamine Levels

Objective: To determine if systemic administration of Phe-Phe-OMe increases the extracellular concentrations of dopamine and norepinephrine in the rat striatum and prefrontal cortex, respectively.

Materials:

  • Phe-Phe-OMe

  • Sterile saline solution (0.9% NaCl)

  • L-DOPA (positive control)

  • Desipramine (positive control for norepinephrine)

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Microinfusion pump

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize rats with isoflurane.

    • Mount the rat in a stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma) and prefrontal cortex (AP: +3.2 mm, ML: ±0.5 mm, DV: -1.5 mm from bregma).

    • Secure the cannula with dental cement and allow the animals to recover for 5-7 days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min.

    • Allow a 2-hour stabilization period.

    • Collect baseline dialysate samples every 20 minutes for 1 hour.

  • Drug Administration:

    • Administer Phe-Phe-OMe (10 or 50 mg/kg, intraperitoneally), vehicle (saline), or positive controls.

    • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

    • Quantify the neurotransmitter levels by comparing the peak areas to a standard curve.

    • Express the results as a percentage of the baseline concentration.

Protocol 2: Assessment of Antidepressant-like Activity using the Forced Swim Test

Objective: To evaluate the potential antidepressant-like effects of Phe-Phe-OMe in mice.

Materials:

  • Phe-Phe-OMe

  • Sterile saline solution (0.9% NaCl)

  • Fluoxetine (positive control)

  • Male C57BL/6 mice (8-10 weeks old)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1):

    • Place each mouse individually in the cylinder for a 15-minute pre-swim session.

    • Remove the mice, dry them, and return them to their home cages.

  • Drug Administration (Day 2):

    • Administer Phe-Phe-OMe (10 or 50 mg/kg, i.p.), vehicle, or fluoxetine (20 mg/kg, i.p.) 30 minutes before the test session.

  • Test Session (Day 2):

    • Place the mice in the cylinders for a 6-minute test session.

    • Record the sessions for later analysis.

    • Score the last 4 minutes of the session for the total time spent immobile. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Protocol 3: In Vitro Neuroprotection Assay against Excitotoxicity

Objective: To determine if Phe-Phe-OMe can protect cultured neurons from glutamate-induced excitotoxicity.

Materials:

  • Phe-Phe-OMe

  • Primary cortical neuron cultures (from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • MK-801 (positive control)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Neuron Culture:

    • Plate dissociated cortical neurons on poly-D-lysine coated 96-well plates.

    • Culture the neurons for 7-10 days in vitro (DIV).

  • Drug Treatment:

    • Pre-treat the neurons with various concentrations of Phe-Phe-OMe (e.g., 1, 10, 100 µM) or MK-801 (10 µM) for 1 hour.

  • Induction of Excitotoxicity:

    • Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 15 minutes in the presence of the test compounds.

    • Wash the cells and replace the medium with fresh, glutamate-free medium containing the test compounds.

  • Assessment of Cell Viability:

    • After 24 hours, measure cell death by quantifying the amount of LDH released into the culture medium using a commercially available kit.

    • Express the results as a percentage of the LDH release in the glutamate-only treated wells.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Phe_Phe_OMe Phe-Phe-OMe Phe Phenylalanine Phe_Phe_OMe->Phe Hydrolysis Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase DA Dopamine L_DOPA->DA DOPA Decarboxylase NE Norepinephrine DA->NE Dopamine β-Hydroxylase DA_R Dopamine Receptors DA->DA_R Binding NE_R Norepinephrine Receptors NE->NE_R Binding Signal Signal Transduction DA_R->Signal NE_R->Signal

Caption: Hypothetical signaling pathway for the conversion of Phe-Phe-OMe to catecholamines.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model (Rat/Mouse) Drug_Admin Phe-Phe-OMe Administration Animal_Model->Drug_Admin Behavioral Behavioral Assays (Forced Swim Test, EPM) Drug_Admin->Behavioral Microdialysis Microdialysis Drug_Admin->Microdialysis Data_Analysis_Vivo Data Analysis Behavioral->Data_Analysis_Vivo Microdialysis->Data_Analysis_Vivo Neuron_Culture Primary Neuron Culture Drug_Treatment Phe-Phe-OMe Treatment Neuron_Culture->Drug_Treatment Excitotoxicity Induce Excitotoxicity Drug_Treatment->Excitotoxicity Viability_Assay Cell Viability Assay Excitotoxicity->Viability_Assay Data_Analysis_Vitro Data Analysis Viability_Assay->Data_Analysis_Vitro

Caption: General experimental workflow for neuropharmacological screening of Phe-Phe-OMe.

References

Application Notes: Phenylalanylphenylalanine Methyl Ester as a Substrate for Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative that serves as a valuable substrate for the in vitro characterization of certain proteases. Its structure, comprising two phenylalanine residues and a methyl-esterified C-terminus, makes it particularly suitable for assays involving enzymes that exhibit specificity for hydrophobic amino acid residues at the P1 and P1' positions of the scissile bond. This document provides detailed application notes and protocols for the use of this compound in enzyme assays, with a primary focus on its well-established application with chymotrypsin.

Principle of the Assay

The enzymatic hydrolysis of this compound results in the cleavage of the peptide bond or the ester bond. The progress of the reaction can be monitored by various methods, including spectrophotometry, which detects the change in absorbance upon cleavage, or chromatography, which separates the product from the substrate. For chymotrypsin, which possesses esterase activity, the hydrolysis of the methyl ester bond can be monitored by the increase in absorbance in the UV range.

Enzyme Specificity

Chymotrypsin

This compound is an excellent substrate for chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. The presence of a phenylalanine residue at the P1 position makes this dipeptide a specific target for chymotrypsin's catalytic activity.

Cathepsins

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of substrates structurally related to this compound by bovine chymotrypsin A alpha. This data is provided for comparative purposes to aid in experimental design.

SubstrateEnzymepHTemperature (°C)Km (mM)kcat (s-1)Reference
N-acetyl-L-phenylalanine methyl esterChymotrypsin Aα8.0025.0Not specifiedNot specified[4]
N-acetyl-glycyl-L-phenylalanine methyl esterChymotrypsin Aα8.0025.0Not specifiedNot specified[4]
N-acetyl-diglycyl-L-phenylalanine methyl esterChymotrypsin Aα8.0025.0Not specifiedNot specified[4]
N-acetyl-triglycyl-L-phenylalanine methyl esterChymotrypsin Aα8.0025.0Not specifiedNot specified[4]

Note: Specific kinetic constants for this compound were not found in the surveyed literature. The provided data for related compounds indicates that chymotrypsin's efficiency can be influenced by the N-terminal acyl group and the length of the peptide chain.[4]

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol is adapted from established methods for chymotrypsin assays using similar aromatic ester substrates.[5][6]

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound (Phe-Phe-OMe)

  • Tris-HCl buffer (80 mM, pH 7.8 at 25°C) containing 0.1 M Calcium Chloride

  • 1 mM HCl

  • Spectrophotometer capable of measuring absorbance at 256 nm

  • Quartz cuvettes (1 cm path length)

  • Thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in cold 1 mM HCl. Immediately before use, dilute the stock solution to a working concentration of 10-30 µg/mL in 1 mM HCl.

    • Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or DMSO. Further dilute to the desired final concentration in the Tris-HCl buffer. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

    • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl2.

  • Assay Execution:

    • Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

    • In a quartz cuvette, add 1.5 mL of the assay buffer and 1.4 mL of the substrate solution.

    • Mix gently by inversion and incubate in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to record a baseline reading.

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.

    • Immediately mix by inversion and start recording the increase in absorbance at 256 nm for 5-10 minutes. The initial phase of the reaction should be linear.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA256/min) from the initial linear portion of the absorbance versus time curve.

    • The molar extinction coefficient for the product (Phenylalanylphenylalanine) at 256 nm will be required for the calculation of enzymatic activity in standard units (µmol/min). Note: If the extinction coefficient is not known, it should be determined experimentally.

Visualizations

Enzymatic Hydrolysis of this compound

G Substrate Phenylalanylphenylalanine Methyl Ester ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Chymotrypsin Enzyme->ES_Complex ES_Complex->Enzyme Catalysis Product1 Phenylalanylphenylalanine ES_Complex->Product1 Product2 Methanol ES_Complex->Product2

Caption: Enzymatic reaction of this compound.

Experimental Workflow for Chymotrypsin Assay

G A Prepare Reagents (Buffer, Substrate, Enzyme) B Equilibrate Spectrophotometer and Cuvette to 25°C A->B C Add Buffer and Substrate to Cuvette B->C D Incubate and Record Baseline C->D E Initiate Reaction with Enzyme D->E F Monitor Absorbance at 256 nm E->F G Calculate Reaction Rate F->G

Caption: Workflow for the chymotrypsin spectrophotometric assay.

Conclusion

This compound is a specific and effective substrate for assaying chymotrypsin activity. The provided protocol offers a straightforward method for determining enzyme kinetics and for screening potential inhibitors in a drug discovery context. While its application for other proteases like cathepsins is not currently established, the information presented here provides a solid foundation for researchers to utilize this substrate in their studies of chymotrypsin and to potentially explore its utility with other enzymes. Careful validation and optimization are recommended when adapting this substrate for new applications.

References

Application Notes and Protocols for Phenylalanine-Based Compounds in Antileukemic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Phenylalanine Derivatives in the Development of Antileukemic Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no specific studies on the dipeptide L-phenylalanyl-L-phenylalanine methyl ester (Phe-Phe-OMe) as an antileukemic agent. The following application notes and protocols are based on studies of the closely related compound, Phenylalanine Methyl Ester (PME) , and generalized methodologies for evaluating potential antileukemic compounds.

Introduction

While direct evidence for the antileukemic properties of Phe-Phe-OMe is not currently available in scientific literature, the single amino acid ester, Phenylalanine Methyl Ester (PME), has demonstrated cytotoxic effects against various leukemia cell types.[1] This suggests that phenylalanine-containing compounds may represent a class of molecules with potential for development as antileukemic agents. PME is described as a lysosomotropic peptide methyl ester, indicating a potential mechanism of action involving the disruption of lysosomes within cancer cells.[1]

These notes provide a framework for the initial in vitro evaluation of phenylalanine-based compounds, like PME, as potential antileukemic agents. The protocols outlined below are standard methods for assessing cytotoxicity, apoptosis induction, and investigating cellular mechanisms of action.

Quantitative Data Summary

The following table summarizes the reported antileukemic activity of Phenylalanine Methyl Ester (PME) from in vitro studies.[1]

CompoundLeukemia TypeCell TypeConcentrationEffectReference
Phenylalanine Methyl Ester (PME)Acute Myelogenous Leukemia (AML)Patient Specimens50 mM>1 log reduction in leukemic cells (13/16 specimens)[1]
Phenylalanine Methyl Ester (PME)Acute Lymphocytic Leukemia (ALL)Patient Specimens50 mM>1 log reduction in leukemic cells (7/9 specimens)[1]
Phenylalanine Methyl Ester (PME)Chronic Myelogenous Leukemia in Blast Crisis (CML-BC)Patient Specimens50 mM>1 log reduction in leukemic cells (8/8 specimens)[1]

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from the methodology used to evaluate the antileukemic activity of PME.[1]

Objective: To determine the dose-dependent cytotoxic effect of a test compound on leukemia cells.

Materials:

  • Leukemia cell lines (e.g., K562 for CML, Jurkat for ALL, U937 for AML) or primary patient-derived leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., Phenylalanine Methyl Ester) stock solution

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the solvent used for the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Leukemia Cells add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_plate Read Absorbance (570nm) add_solubilizer->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Workflow for MTT-based cytotoxicity assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining

Objective: To determine if the test compound induces apoptosis in leukemia cells.

Materials:

  • Leukemia cells treated with the test compound (at IC₅₀ concentration) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat leukemia cells with the test compound at its IC₅₀ concentration for 24-48 hours. Include a positive control (e.g., etoposide) and a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_execution Execution Phase cluster_detection Detection by Flow Cytometry Compound Test Compound LeukemiaCell Leukemia Cell Compound->LeukemiaCell Lysosome Lysosome LeukemiaCell->Lysosome Lysosomotropic Action (Hypothesized for PME) Mitochondria Mitochondria Lysosome->Mitochondria Disruption -> Release of Pro-apoptotic Factors Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Frag DNA Fragmentation Caspase_Activation->DNA_Frag Membrane_Blebbing Membrane Blebbing Caspase_Activation->Membrane_Blebbing PI Propidium Iodide Staining (Membrane Permeability) DNA_Frag->PI AnnexinV Annexin V Staining (PS Exposure) Membrane_Blebbing->AnnexinV Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_sds_page Electrophoresis cluster_transfer Transfer & Blotting cluster_detection Detection cell_treatment Treat Cells cell_lysis Lyse Cells cell_treatment->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant load_gel Load Samples on SDS-PAGE Gel protein_quant->load_gel run_gel Run Electrophoresis load_gel->run_gel transfer_mem Transfer to PVDF Membrane run_gel->transfer_mem blocking Block Membrane transfer_mem->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab add_ecl Add ECL Substrate secondary_ab->add_ecl imaging Image Blot add_ecl->imaging

References

Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a dipeptide derivative that serves as a valuable building block in the synthesis of more complex peptides and pharmaceutical agents. Its structure, comprising two phenylalanine residues with a methyl-esterified C-terminus, makes it a strategic precursor for introducing a lipophilic dipeptidyl motif into target molecules. This feature can enhance membrane permeability and improve the pharmacokinetic profile of drug candidates. This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis and comprehensive protocols for its preparation and use.

Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor in the synthesis of a variety of pharmaceutical compounds, including but not limited to:

  • Peptide-based Therapeutics: It serves as a fundamental building block for the synthesis of longer peptide chains with therapeutic potential. The dipeptide unit can be incorporated into analogues of naturally occurring peptides to enhance their stability and biological activity.

  • Antineoplastic Agents: Dipeptide structures are often found in cytotoxic compounds. This compound can be a key intermediate in the synthesis of novel cancer therapeutics. While direct antileukemic activity has been reported for phenylalanine methyl ester (PME), the dipeptide form offers a scaffold for further chemical modification to enhance potency and selectivity.[1]

  • Neurological Drug Candidates: The phenylalanine components can facilitate transport across the blood-brain barrier, making this dipeptide a useful precursor for drugs targeting the central nervous system.

  • Enzyme Inhibitors: The specific arrangement of the phenyl groups can be exploited in the design of inhibitors for enzymes such as proteases, where hydrophobic interactions in the active site are crucial for binding.

Experimental Protocols

The following section details the protocols for the synthesis of this compound, starting from the preparation of the necessary precursor, L-phenylalanine methyl ester hydrochloride.

Protocol 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol outlines the esterification of L-phenylalanine to its methyl ester hydrochloride, a crucial starting material for the dipeptide synthesis.[2]

Materials:

  • L-phenylalanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask (25 mL)

  • Stir bar

  • Reflux condenser

  • Syringe

  • Erlenmeyer flask (50 mL)

  • Ice-water bath

  • Vacuum filtration apparatus

Procedure:

  • To a 25-mL round-bottom flask containing a stir bar, add 1.0 g of L-phenylalanine and 5 mL of methanol.

  • Begin stirring the mixture.

  • Using a syringe, add 0.5 mL of thionyl chloride dropwise to the flask.

  • Equip the flask with a reflux condenser and heat the mixture under gentle reflux for 45 minutes, at which point the solution should be homogeneous.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a 50-mL Erlenmeyer flask. Rinse the round-bottom flask with a small portion of methanol (0.5–1 mL) and add the rinsing to the Erlenmeyer flask.

  • Place the Erlenmeyer flask in an ice-water bath and add 25 mL of diethyl ether to induce crystallization. Scratching the inside of the flask at the air-liquid interface with a glass stirring rod can aid in this process.

  • Collect the resulting white solid by vacuum filtration and allow it to air-dry.

  • The crude product can be recrystallized from a mixture of methanol and diethyl ether to improve purity.

Quantitative Data:

ParameterValue
Starting Material (L-phenylalanine)1.0 g
Methanol5 mL
Thionyl Chloride0.5 mL
Reflux Time45 min
Typical YieldHigh
Protocol 2: Synthesis of N-Boc-L-phenylalanine

This protocol describes the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group, another essential precursor for the dipeptide synthesis.

Materials:

  • L-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction flask

  • Stir bar

Procedure:

  • Dissolve L-phenylalanine in methanol in a reaction flask.

  • Add triethylamine to the solution to act as a base.

  • Slowly add Boc anhydride to the stirred solution at a controlled temperature (e.g., 40 °C).

  • Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with distilled water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-Boc-L-phenylalanine.

Quantitative Data:

ParameterValue
L-phenylalanine10 mmol
Triethylamine25 mmol
Boc Anhydride20 mmol
Reaction Temperature40 °C
Reaction Time5 hours
Typical YieldHigh
Protocol 3: Synthesis of this compound

This protocol details the coupling of N-Boc-L-phenylalanine with L-phenylalanine methyl ester hydrochloride, followed by the deprotection of the Boc group to yield the final dipeptide. This is a solution-phase peptide synthesis approach.[3]

Materials:

  • N-Boc-L-phenylalanine

  • L-phenylalanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Methylmorpholine (NMM)

  • Chloroform (CHCl₃)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated Sodium chloride (NaCl) solution

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

Part A: Coupling Reaction

  • Dissolve L-phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add N-methylmorpholine (2.23 mL, 0.021 mol). Stir the mixture for 15 minutes.

  • In a separate flask, dissolve N-Boc-L-phenylalanine (0.01 mol) in chloroform (20 mL).

  • Add the N-Boc-L-phenylalanine solution and DCC (2.1 g, 0.01 mol) to the reaction mixture with stirring.

  • Allow the reaction to proceed for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.

  • Wash the filtrate with 5% NaHCO₃ solution and then with saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield N-Boc-phenylalanylphenylalanine methyl ester.

Part B: Deprotection [4]

  • Dissolve the N-Boc-phenylalanylphenylalanine methyl ester (e.g., 300 mg) in dichloromethane (6 mL) in a round-bottom flask with a stir bar.

  • Add trifluoroacetic acid (1.5 mL) to the solution and stir for 30 minutes at room temperature.

  • Transfer the solution to a beaker and evaporate most of the solvent.

  • Add diethyl ether (4 mL) to precipitate the product. For complete precipitation, place the flask in an ice-water bath for 10-15 minutes.

  • Collect the white solid of this compound trifluoroacetate by vacuum filtration and air-dry.

Quantitative Data for Coupling Reaction:

ParameterMolar Amount
L-phenylalanine methyl ester hydrochloride0.01 mol
N-Boc-L-phenylalanine0.01 mol
N-Methylmorpholine (NMM)0.021 mol
Dicyclohexylcarbodiimide (DCC)0.01 mol
Reaction Time24 hours

Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Dipeptide Synthesis Phe L-Phenylalanine MeOH_SOCl2 Methanol, SOCl2 Phe->MeOH_SOCl2 Esterification Boc2O Boc Anhydride Phe->Boc2O Protection PheOMe L-Phenylalanine Methyl Ester HCl MeOH_SOCl2->PheOMe Coupling Coupling Reaction (DCC, NMM) PheOMe->Coupling BocPhe N-Boc-L-phenylalanine Boc2O->BocPhe BocPhe->Coupling BocPhePheOMe N-Boc-Phenylalanylphenylalanine Methyl Ester Coupling->BocPhePheOMe Deprotection Deprotection (TFA) BocPhePheOMe->Deprotection PhePheOMe Phenylalanylphenylalanine Methyl Ester Deprotection->PhePheOMe

Caption: Workflow for this compound Synthesis.

Experimental Workflow for Dipeptide Coupling and Deprotection

G start Start dissolve_pheome Dissolve Phe-OMe·HCl in CHCl3 start->dissolve_pheome add_nmm Add NMM, Stir 15 min at 0°C dissolve_pheome->add_nmm add_bocphe_dcc Add Boc-Phe and DCC add_nmm->add_bocphe_dcc react_24h React for 24h add_bocphe_dcc->react_24h filter Filter to remove DCU react_24h->filter wash Wash with NaHCO3 and NaCl solutions filter->wash dry_evaporate Dry and Evaporate to get Boc-Phe-Phe-OMe wash->dry_evaporate dissolve_boc_dipeptide Dissolve Boc-Phe-Phe-OMe in DCM dry_evaporate->dissolve_boc_dipeptide add_tfa Add TFA, Stir 30 min dissolve_boc_dipeptide->add_tfa precipitate Precipitate with Diethyl Ether add_tfa->precipitate collect Collect Product by Vacuum Filtration precipitate->collect end End collect->end

Caption: Dipeptide Coupling and Deprotection Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Phenylalanylphenylalanine Methyl Ester (Phe-Phe-OMe) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling conditions for Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Phe-Phe-OMe?

A1: The most common method for synthesizing Phe-Phe-OMe is through the coupling of an N-protected phenylalanine derivative (e.g., Boc-Phe-OH or Fmoc-Phe-OH) with phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl). This reaction is typically mediated by a coupling reagent in an organic solvent with the presence of a base to neutralize the hydrochloride salt.

Q2: Which coupling reagent is best for the synthesis of Phe-Phe-OMe?

A2: The choice of coupling reagent depends on several factors, including desired reaction time, cost, and concern for side reactions like racemization. Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, EDC): Cost-effective and widely used, but can lead to the formation of N-acylurea byproducts and may require an additive like HOBt to suppress racemization.[1][2][3][4][5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Known for their high efficiency, fast reaction times, and low racemization rates, making them a popular choice for difficult couplings.[4]

  • Phosphonium Salts (e.g., PyAOP, PyBOP): Also highly efficient and effective at minimizing racemization.

For routine synthesis of a simple dipeptide like Phe-Phe-OMe, EDC in combination with an additive like HOBt offers a good balance of efficiency and cost-effectiveness, with the advantage of a water-soluble urea byproduct that simplifies purification.[1][6] For higher purity and faster reactions, HATU is an excellent but more expensive option.[4]

Q3: What are the critical parameters to control during the coupling reaction?

A3: Key parameters to control for a successful coupling reaction include:

  • Stoichiometry of Reactants: Using a slight excess of the N-protected amino acid and coupling reagent relative to the amino ester can help drive the reaction to completion.

  • Choice of Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents. The choice can affect reactant solubility and reaction rate.

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the hydrochloride salt of the amino ester and for the activation step with uronium/aminium and phosphonium reagents. The amount of base is crucial and should be carefully controlled.

  • Temperature: Most coupling reactions are initially performed at 0°C to minimize side reactions, particularly racemization, and then allowed to warm to room temperature.[1]

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of completion and avoid prolonged reaction times that can lead to side product formation.

Q4: How can I minimize racemization during the synthesis of Phe-Phe-OMe?

A4: Racemization, the loss of stereochemical integrity at the chiral center, is a significant concern in peptide synthesis. To minimize racemization:

  • Use a coupling reagent known for low racemization rates, such as HATU or PyAOP.[4]

  • If using a carbodiimide reagent like DCC or EDC, include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[1][4]

  • Maintain a low temperature (0°C) during the initial stages of the reaction.[1]

  • Avoid using an excessive amount of base.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Phe-Phe-OMe Incomplete reaction.- Increase reaction time and monitor by TLC/LC-MS.- Use a more efficient coupling reagent like HATU.- Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.
Poor quality of starting materials.- Use high-purity Boc-Phe-OH and H-Phe-OMe·HCl.- Ensure the phenylalanine methyl ester hydrochloride is fully neutralized by the base before adding the coupling reagent.
Suboptimal work-up procedure leading to product loss.- Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer.
Presence of Unreacted Starting Materials Insufficient activation of the carboxylic acid.- Increase the equivalents of the coupling reagent and/or additive.- Allow for a sufficient pre-activation time before adding the amine component, especially when using HATU.
Deactivation of the coupling reagent.- Use fresh, high-quality coupling reagents. Store them under anhydrous conditions.
Formation of N-acylurea Byproduct Use of a carbodiimide coupling reagent (DCC or EDC).- This is a common side reaction with carbodiimides.[1][2][3] For DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration.[2] For EDC, the urea byproduct is water-soluble and can be removed by aqueous extraction.[1][6]
Rearrangement of the O-acylisourea intermediate.- Add HOBt or Oxyma Pure to the reaction mixture to trap the O-acylisourea as a more stable active ester.[1][2]
Evidence of Racemization (e.g., diastereomeric impurities) Inappropriate coupling conditions.- Use a coupling reagent known for low racemization (e.g., HATU).- Add HOBt or Oxyma Pure if using a carbodiimide.[4]
Excess base or high temperature.- Use the minimum necessary amount of base.- Start the reaction at 0°C and allow it to warm slowly to room temperature.[1]

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent Typical Equivalents (Reagent/Additive) Relative Cost Pros Cons
DCC 1.1LowInexpensive, effective.Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. Higher risk of racemization without an additive.[2][3]
EDC/HOBt 1.2 / 1.0MediumWater-soluble urea byproduct is easily removed.[1][6] HOBt suppresses racemization.[1][4] Good for both solution and solid-phase synthesis.HOBt has safety concerns (explosive potential when dry).[1]
HATU/DIPEA 1.1 / 2.0HighHigh coupling efficiency, fast reaction rates, very low racemization.[4]Expensive. Byproducts are water-soluble.

Experimental Protocols

Important Note: All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents and reagents should be used to ensure optimal results.

Protocol 1: Coupling of Boc-Phe-OH with H-Phe-OMe·HCl using EDC/HOBt

This protocol is a reliable and cost-effective method for the synthesis of Boc-Phe-Phe-OMe.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-Phe-OH (1.0 eq) and HOBt·H₂O (1.0 eq).

  • Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of Boc-Phe-OH).

  • In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM and add DIPEA (2.0 eq). Stir for 10-15 minutes at room temperature.

  • Cool the Boc-Phe-OH/HOBt solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled Boc-Phe-OH/HOBt solution and stir for 15 minutes.

  • Add the neutralized H-Phe-OMe solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Phe-OMe.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Coupling of Boc-Phe-OH with H-Phe-OMe·HCl using DCC

This protocol utilizes the classic and cost-effective DCC coupling reagent.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-methylmorpholine (NMM)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)

  • 5% NaHCO₃ (aq)

  • Saturated NaCl (aq)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous CHCl₃.

  • Cool the solution to 0°C and add NMM (2.1 eq). Stir for 15 minutes.

  • In a separate flask, dissolve Boc-Phe-OH (1.0 eq) in anhydrous CHCl₃.

  • Add the Boc-Phe-OH solution and DCC (1.0 eq) to the reaction mixture with stirring.

  • Stir the reaction mixture for 24 hours, allowing it to slowly warm to room temperature.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate sequentially with 5% NaHCO₃ and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., chloroform/petroleum ether) to obtain pure Boc-Phe-Phe-OMe.

Protocol 3: General Protocol for Coupling of Boc-Phe-OH with H-Phe-OMe·HCl using HATU

This protocol is ideal for achieving high yields and purity with minimal racemization.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the neutralized H-Phe-OMe solution to the activated Boc-Phe-OH solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with EtOAc.

  • Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Boc-Phe-OH Boc-Phe-OH Activation Activation Boc-Phe-OH->Activation H-Phe-OMe.HCl H-Phe-OMe.HCl Neutralization Neutralization H-Phe-OMe.HCl->Neutralization Coupling Reagent Coupling Reagent Coupling Reagent->Activation Base Base Base->Neutralization Coupling Coupling Neutralization->Coupling Activation->Coupling Aqueous Wash Aqueous Wash Coupling->Aqueous Wash Drying Drying Aqueous Wash->Drying Purification Purification Drying->Purification Product Phe-Phe-OMe Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Increase_Time_Reagent Increase Reaction Time or Use Stronger Coupling Reagent Incomplete_Reaction->Increase_Time_Reagent Check_Purity Check Purity of Starting Materials Incomplete_Reaction->Check_Purity Successful_Synthesis Successful_Synthesis Increase_Time_Reagent->Successful_Synthesis N_Acylurea N-Acylurea Formation Side_Products->N_Acylurea Yes Racemization Racemization Side_Products->Racemization Yes Side_Products->Successful_Synthesis No Add_HOBt Add HOBt/Oxyma N_Acylurea->Add_HOBt Add_HOBt->Successful_Synthesis Optimize_Conditions Optimize Temp & Base Racemization->Optimize_Conditions Optimize_Conditions->Successful_Synthesis Check_Purity->Successful_Synthesis

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Troubleshooting low yields in Phe-Phe-OMe synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Phenylalanyl-Phenylalanine methyl ester (Phe-Phe-OMe).

Troubleshooting Guide: Low Yields

This guide addresses common issues encountered during Phe-Phe-OMe synthesis in a question-and-answer format.

Q1: My coupling reaction seems incomplete, resulting in a low yield of Phe-Phe-OMe. What are the potential causes and solutions?

A1: Incomplete coupling is a frequent cause of low yields. Several factors can contribute to this issue:

  • Insufficient Activation: The carboxylic acid of the N-protected Phenylalanine (e.g., Boc-Phe-OH or Fmoc-Phe-OH) may not be fully activated.

    • Solution: Ensure your coupling reagents are fresh and of high purity. Consider pre-activation of the amino acid for a short period before adding the amine component (Phe-OMe). You can also try "double coupling," which involves repeating the coupling step with fresh reagents after the initial coupling.[1]

  • Steric Hindrance: Phenylalanine has a bulky side chain, which can sterically hinder the coupling reaction.

    • Solution: Switching to a more powerful coupling reagent can overcome steric hindrance. Reagents like HATU, HCTU, or COMU are known for their high efficiency in difficult couplings.[2][3]

  • Poor Solubility: The reactants or the growing dipeptide may have poor solubility in the chosen solvent, leading to a stalled reaction.

    • Solution: Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a more suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4]

Q2: I observe significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: Side reactions can significantly consume starting materials and complicate purification, leading to lower isolated yields. Key side reactions to consider are:

  • Diketopiperazine (DKP) Formation: This is a very common side reaction at the dipeptide stage, where the N-terminal amine of the deprotected dipeptide attacks the ester carbonyl, leading to a cyclic dipeptide and loss of the desired product.[5][6]

    • Solution:

      • Work at lower temperatures.

      • Use a less basic amine for neutralization, or add the base slowly at a low temperature.

      • Choose a coupling reagent that promotes rapid amide bond formation, minimizing the time the free N-terminal is available for cyclization.

  • Racemization: The chiral integrity of the amino acids can be compromised during activation, especially in the presence of a strong base.[7]

    • Solution:

      • Use coupling reagents known to suppress racemization, such as those combined with an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[2][8][9]

      • Avoid excessive use of strong bases and prolonged reaction times. Use non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • O-Acylation: If there are unprotected hydroxyl groups (not applicable for Phe-Phe, but relevant for other dipeptides), the activated carboxylic acid can react with them.[2]

Q3: My deprotection step (e.g., Boc removal) seems to be the source of my low yield. What could be going wrong?

A3: Issues during the deprotection of the N-terminal protecting group (e.g., Boc) on the starting phenylalanine can lead to a lower concentration of the free amine available for coupling.

  • Incomplete Deprotection: The deprotection reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of the deprotecting agent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[10] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Side Reactions during Deprotection: The acidic conditions of Boc deprotection can sometimes lead to side reactions, though this is less common for a simple dipeptide.

    • Solution: Perform the deprotection at a controlled temperature (e.g., 0 °C to room temperature) and for the minimum time necessary for complete reaction.

Q4: I have a good crude yield, but I'm losing a lot of product during purification. How can I improve my purification strategy?

A4: Phe-Phe-OMe is a relatively hydrophobic dipeptide, which can present challenges during purification.[11]

  • Precipitation/Crystallization: If you are purifying by precipitation or crystallization, your product might have some solubility in the anti-solvent (e.g., ether or water), leading to losses in the mother liquor.[12]

    • Solution: Cool the mixture thoroughly to maximize precipitation. Wash the precipitate with a minimal amount of cold anti-solvent.

  • Chromatography: During column chromatography, the product might adhere strongly to the stationary phase or co-elute with impurities.

    • Solution: Optimize your solvent system for column chromatography. For reverse-phase HPLC, consider using a heated column or adding organic cosolvents like isopropanol to the mobile phase to improve peak shape and recovery of hydrophobic peptides.[12]

Quantitative Data Summary

The following tables summarize typical yields for dipeptide synthesis using various coupling reagents. Note that yields can be highly dependent on the specific reaction conditions, substrates, and scale.

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
DCCHOBtNMM70-85DCC is a cost-effective reagent, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[13][14]
EDCHOBtDIPEA75-90EDC is a water-soluble carbodiimide, making the urea byproduct easier to remove during workup.[10][15]
HBTU-DIPEA85-95A common and efficient uronium-based coupling reagent.[2][16]
HATU-DIPEA90-98Generally more reactive than HBTU and preferred for sterically hindered couplings, often resulting in higher yields and less racemization.[2][3][12]
COMU-DIPEA>90A third-generation uronium reagent known for its high efficiency and safety profile.[2][9]

Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis.

ParameterCondition 1Condition 2Impact on Yield
Base N-Methylmorpholine (NMM)Diisopropylethylamine (DIPEA)DIPEA is less nucleophilic and can reduce side reactions, potentially improving yield.
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)DMF has better solvating properties for larger peptides and can improve yields in cases of poor solubility.[4]
Temperature Room Temperature0 °C to Room TemperatureLower temperatures can minimize side reactions like racemization and diketopiperazine formation, improving the yield of the desired product.

Table 2: Influence of Reaction Parameters on Yield.

Experimental Protocols

Protocol 1: Synthesis of Boc-Phe-Phe-OMe using HATU

  • Materials:

    • Boc-Phe-OH

    • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure: a. To a solution of Boc-Phe-OH (1.0 eq) in DMF, add HATU (1.0 eq). b. Stir the mixture at room temperature for 10 minutes for pre-activation. c. In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DMF and add DIPEA (2.2 eq). Stir until the solid dissolves. d. Add the H-Phe-OMe/DIPEA solution to the pre-activated Boc-Phe-OH solution. e. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Boc-Deprotection of Boc-Phe-Phe-OMe

  • Materials:

    • Boc-Phe-Phe-OMe

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure: a. Dissolve Boc-Phe-Phe-OMe in DCM. b. Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.[17][18] c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA. e. The resulting Phe-Phe-OMe·TFA salt can be used directly in the next step or neutralized.

Mandatory Visualizations

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Deprotection cluster_purification Purification Boc-Phe-OH Boc-Phe-OH Coupling Coupling Reaction Boc-Phe-OH->Coupling H-Phe-OMe H-Phe-OMe H-Phe-OMe->Coupling Coupling_Reagent_Base Coupling Reagent (e.g., HATU) / Base (e.g., DIPEA) Coupling_Reagent_Base->Coupling Boc-Phe-Phe-OMe Boc-Phe-Phe-OMe Coupling->Boc-Phe-Phe-OMe Deprotection Boc Deprotection Boc-Phe-Phe-OMe->Deprotection TFA_DCM TFA / DCM TFA_DCM->Deprotection Phe-Phe-OMe Phe-Phe-OMe Deprotection->Phe-Phe-OMe Purification Purification (Chromatography/Recrystallization) Phe-Phe-OMe->Purification Pure_Phe-Phe-OMe Pure Phe-Phe-OMe Purification->Pure_Phe-Phe-OMe

Caption: General workflow for the synthesis of Phe-Phe-OMe.

troubleshooting_low_yields cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Phe-Phe-OMe Incomplete_Coupling Incomplete Coupling Low_Yield->Incomplete_Coupling Side_Reactions Side Reactions Low_Yield->Side_Reactions Deprotection_Issues Deprotection Issues Low_Yield->Deprotection_Issues Purification_Losses Purification Losses Low_Yield->Purification_Losses Optimize_Coupling Optimize Coupling: - Use better coupling reagent - Double couple - Check reagent purity Incomplete_Coupling->Optimize_Coupling Minimize_Sides Minimize Side Reactions: - Lower temperature - Control base addition - Use racemization suppressants Side_Reactions->Minimize_Sides Ensure_Deprotection Ensure Complete Deprotection: - Monitor reaction (TLC/LC-MS) - Use sufficient reagent Deprotection_Issues->Ensure_Deprotection Optimize_Purification Optimize Purification: - Adjust solvent system - Use appropriate technique for hydrophobic peptide Purification_Losses->Optimize_Purification

Caption: Troubleshooting logic for low yields in Phe-Phe-OMe synthesis.

Frequently Asked Questions (FAQs)

Q: Which protecting group strategy is better for Phe-Phe-OMe synthesis, Boc or Fmoc?

A: Both Boc and Fmoc strategies can be used effectively. The choice often depends on the overall synthetic plan for a larger peptide and the available laboratory resources. Boc-chemistry often involves solution-phase synthesis for small peptides, while Fmoc is the standard for solid-phase peptide synthesis (SPPS). For a simple dipeptide like Phe-Phe-OMe, solution-phase synthesis using Boc-Phe-OH is very common and straightforward.

Q: Can I use DCC as a coupling reagent?

A: Yes, Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent that can be used for Phe-Phe-OMe synthesis, typically in combination with HOBt to suppress racemization.[13][14] However, the byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents and can complicate purification. For easier workup, a water-soluble carbodiimide like EDC is often preferred.

Q: How do I know if racemization has occurred?

A: Racemization can be detected by chiral chromatography (HPLC or GC) using a chiral stationary phase to separate the diastereomers (L-Phe-L-Phe, D-Phe-L-Phe, L-Phe-D-Phe, and D-Phe-D-Phe).[19] NMR can also sometimes be used to detect diastereomers if suitable signals are resolved.

Q: Is it necessary to use a base during the coupling reaction?

A: Yes, if you are starting from the hydrochloride salt of phenylalanine methyl ester (H-Phe-OMe·HCl), a base is required to neutralize the salt and liberate the free amine for the coupling reaction. Typically, a non-nucleophilic base like DIPEA or NMM is used.[13] For uronium/aminium-based coupling reagents like HATU and HBTU, a base is also required for the activation step.[2]

Q: What is the best way to purify the final Phe-Phe-OMe product?

A: The optimal purification method depends on the scale and purity of the crude product. For small-scale, high-purity requirements, flash column chromatography on silica gel or preparative reverse-phase HPLC are common methods.[20][21][22][23] For larger scales, recrystallization can be an effective and economical method if a suitable solvent system can be found.

References

Improving the purity of synthetic Phenylalanylphenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities include:

  • Unreacted Starting Materials: N-protected Phenylalanine (e.g., Boc-Phe-OH or Fmoc-Phe-OH) and Phenylalanine methyl ester hydrochloride.

  • Coupling Reagent Byproducts: Dicyclohexylurea (DCU) if DCC is used, or HOBt/HBTU-related byproducts.

  • Diketopiperazine: Spontaneous cyclization of the dipeptide methyl ester can occur, especially in solution over time.[1]

  • Racemized Diastereomers: Epimerization at the chiral centers can occur, particularly with certain coupling reagents or prolonged reaction times.

  • Side-Reaction Products: Products from reactions involving the side chains, although less common for Phenylalanine under standard conditions.

Q2: My crude this compound is an oil and won't solidify. What should I do?

A2: Oiling out during purification is a common issue when the melting point of the compound (or a mixture with impurities) is lower than the temperature of the solution.[2]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to ensure everything is fully dissolved.[2]

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.

    • Solvent System Change: Consider a different solvent system for recrystallization.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. For dipeptides like Phe-Phe-OMe, a combination of a polar and a non-polar solvent is often effective. Based on literature for similar compounds, you can try:

  • Dichloromethane/Hexane[3]

  • Chloroform/Petroleum ether[4]

  • Ethyl acetate/Hexane

  • Ethanol/Water[5]

  • Acetonitrile[3]

It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your specific product.

Q4: How can I remove the byproduct dicyclohexylurea (DCU) if I use DCC as a coupling agent?

A4: DCU is notoriously difficult to remove due to its low solubility in many organic solvents.

  • Filtration: A significant portion of DCU will precipitate out of the reaction mixture (e.g., in dichloromethane or ethyl acetate) and can be removed by filtration.[4]

  • Cold Filtration: Cooling the reaction mixture in an ice bath before filtration can further decrease the solubility of DCU and improve its removal.

  • Recrystallization: Careful selection of a recrystallization solvent can help separate the more soluble dipeptide from the less soluble DCU.

Q5: Is Reversed-Phase HPLC a suitable method for purifying this compound?

A5: Yes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a very powerful technique for purifying peptides and can effectively separate the target dipeptide from closely related impurities.[6] Separation is based on hydrophobicity.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Action
Product is too soluble in the recrystallization solvent. Evaporate some of the solvent from the mother liquor and cool again to recover more product.[2]
Too much solvent was used. Concentrate the mother liquor and attempt a second crystallization.[2]
Premature crystallization during hot filtration. Use a heated funnel for filtration or add a small amount of hot solvent to redissolve the crystals.
Incomplete reaction. Analyze the crude product by TLC or LC-MS to confirm the presence of starting materials. Optimize the reaction conditions if necessary.
Issue 2: Product Purity Does Not Improve After Recrystallization
Possible Cause Troubleshooting Action
Inappropriate solvent system. The impurity may have similar solubility to the product in the chosen solvent. Experiment with different solvent systems (see FAQ 3).
Co-crystallization of impurities. The impurity may be crystallizing along with the product. Consider a different purification technique like column chromatography.
Presence of diastereomers. Diastereomers can be difficult to separate by recrystallization. RP-HPLC is often more effective for separating stereoisomers.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Phenylalanylphenylalanine methyl ester

This protocol is a general guideline based on common solution-phase peptide synthesis methods.[4]

  • Deprotection of Phenylalanine Methyl Ester:

    • Dissolve Phenylalanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 30 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve N-Boc-L-Phenylalanine (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DCM.

    • Add the solution from step 1 to this mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent pair (e.g., Dichloromethane/Hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent (DCM).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter hot to remove the charcoal.

  • Crystallization: Slowly add the "poor" solvent (Hexane) to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum.

Protocol 3: Purity Analysis by RP-HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Boc-Phe-OH, Phe-OMe.HCl) coupling Peptide Coupling (HBTU, DIPEA, DCM) start->coupling workup Aqueous Workup (HCl, NaHCO3, Brine) coupling->workup crude Crude Product workup->crude recryst Recrystallization (e.g., DCM/Hexane) crude->recryst filtration Filtration & Drying recryst->filtration pure_product Pure Phe-Phe-OMe filtration->pure_product hplc RP-HPLC Analysis pure_product->hplc pass Purity > 98% hplc->pass fail Purity < 98% hplc->fail Further Purification Needed fail->recryst Re-crystallize or use chromatography troubleshooting_logic start Crude Product Obtained check_state Is the product a solid or an oil? start->check_state solid Solid Product check_state->solid Solid oil Product Oiled Out check_state->oil Oil recryst Perform Recrystallization solid->recryst Proceed to Recrystallization oil_actions 1. Re-dissolve in more 'good' solvent 2. Slow down cooling 3. Scratch flask or add seed crystal 4. Change solvent system oil->oil_actions Troubleshoot check_purity Is purity satisfactory? recryst->check_purity After Crystallization success Pure Product Obtained check_purity->success Yes failure Low Purity check_purity->failure No failure_actions 1. Change recrystallization solvent 2. Check for co-crystallizing impurities 3. Consider column chromatography (RP-HPLC) failure->failure_actions Troubleshoot failure_actions->recryst Re-purify

References

Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

The two primary side reactions observed during the solution-phase synthesis of this compound are diketopiperazine formation and racemization .

  • Diketopiperazine Formation: This is an intramolecular cyclization of the dipeptide methyl ester, leading to the formation of cyclo(Phe-Phe), a six-membered ring. This side reaction is particularly prevalent at the dipeptide stage.

  • Racemization: The chiral integrity of the phenylalanine residues can be compromised during the activation and coupling steps, leading to the formation of diastereomers (L-D, D-L, and D-D) of the desired L-L dipeptide. The acidity of the α-proton of the activated amino acid is a key factor in racemization.[1][2]

Q2: How can I detect the formation of these side products?

Both diketopiperazine and diastereomeric impurities can be detected and quantified using High-Performance Liquid Chromatography (HPLC).

  • Diketopiperazine (cyclo(Phe-Phe)): A standard Reverse-Phase HPLC (RP-HPLC) method can typically separate the linear dipeptide from the more rigid cyclic diketopiperazine.

  • Racemization: Chiral HPLC is required to separate the different stereoisomers of this compound. Alternatively, derivatization with a chiral reagent followed by standard HPLC analysis can be employed. Mass spectrometry (ESI-MS or MALDI-MS) is also an excellent tool for identifying both the desired product and the diketopiperazine byproduct.[3]

Q3: What factors influence the extent of these side reactions?

Several factors in your experimental setup can significantly impact the formation of side products:

  • Coupling Reagents: The choice of coupling reagent plays a crucial role. Some reagents are known to cause higher rates of racemization than others.[4][5]

  • Bases: The type and concentration of the base used for neutralization and to facilitate the coupling reaction can heavily influence both diketopiperazine formation and racemization. Stronger and sterically unhindered bases tend to promote these side reactions.

  • Protecting Groups: The choice of N-terminal protecting group (e.g., Boc vs. Fmoc) can influence the stability of the activated amino acid and its propensity for side reactions.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of both side reactions.

  • Solvent: The polarity of the solvent can affect the rate of diketopiperazine formation.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound Due to Diketopiperazine Formation

Symptoms:

  • The major product identified by MS corresponds to the mass of cyclo(Phe-Phe).

  • HPLC analysis shows a significant peak corresponding to the diketopiperazine.

  • Low recovery of the desired linear dipeptide.

Root Causes and Solutions:

Root CauseRecommended Action
Prolonged reaction time after deprotection of the N-terminal amino acid Minimize the time between the deprotection of the N-terminal amino acid and the subsequent coupling step. The free amino group of the dipeptide is prone to intramolecular attack on the ester carbonyl.
Use of a strong, non-hindered base Employ a weaker or more sterically hindered base for neutralization and coupling. For example, consider using N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (TEA) or diisopropylethylamine (DIPEA).
High reaction temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of cyclization.
Solvent effects The rate of diketopiperazine formation can increase with decreasing solvent polarity.[6] Consider using more polar aprotic solvents like DMF or NMP.
Issue 2: Presence of Diastereomers (Racemization) in the Final Product

Symptoms:

  • Chiral HPLC analysis reveals multiple peaks for the product.

  • NMR spectra may show complex or overlapping signals.

  • Inconsistent biological activity of the synthesized peptide.

Root Causes and Solutions:

Root CauseRecommended Action
Inappropriate coupling reagent Certain coupling reagents, particularly carbodiimides like DCC or EDC when used without an additive, can lead to significant racemization. The use of uronium-based reagents like TBTU can also cause racemization depending on the base used.[7] Consider using phosphonium-based reagents like PyBOP or reagents known for low racemization such as COMU.[4] The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.
Strong or excess base The choice and amount of base are critical. A study on the amidation of N-acetyl-L-phenylalanine showed that using pyridine as a base with TBTU completely preserved the stereochemistry, whereas DIPEA led to racemization.[7] Use the minimum necessary amount of a weaker or sterically hindered base.
High activation temperature Activate the carboxylic acid at a low temperature (e.g., 0 °C) before adding the amine component.
Prolonged activation time Do not allow the activated amino acid to stand for extended periods before coupling, as this increases the risk of racemization.

Quantitative Data Summary

The following table summarizes the impact of the base on the racemization of N-acetyl-L-phenylalanine during a TBTU-mediated amidation reaction, which serves as a model for the peptide coupling step.

Base (1 eq.)Reaction TimeYield (%)L/D Ratio
DIPEA3h8555:45
Pyridine3h78>99:1
Data adapted from a study on N-acetyl-l-phenylalanine amidation using TBTU as the coupling agent.[7]

Experimental Protocols

Protocol 1: Boc-Phe-Phe-OMe Synthesis with Minimized Side Reactions

This protocol focuses on minimizing both diketopiperazine formation and racemization.

  • Preparation of H-Phe-OMe.HCl: To a suspension of L-phenylalanine (1 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain H-Phe-OMe.HCl as a white solid.

  • Coupling Reaction:

    • Dissolve Boc-L-phenylalanine (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add DIC (1.1 eq.) and stir for 15 minutes to pre-activate the amino acid.

    • In a separate flask, dissolve H-Phe-OMe.HCl (1 eq.) in anhydrous DMF and add N-methylmorpholine (NMM) (1.1 eq.) at 0 °C.

    • Add the amine solution to the activated Boc-Phe-OH solution.

    • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-Phe-Phe-OMe.[8]

    • For removal of any diketopiperazine, preparative HPLC may be necessary.

Protocol 2: Fmoc-Phe-Phe-OMe Synthesis

This protocol is for the synthesis using Fmoc-chemistry, which requires a final deprotection step.

  • Coupling Reaction:

    • Dissolve Fmoc-L-phenylalanine (1 eq.), H-Phe-OMe.HCl (1 eq.), and HOAt (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add HATU (1.1 eq.) and DIPEA (2.2 eq.).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Work-up and Purification of Fmoc-Phe-Phe-OMe:

    • Follow the work-up procedure described in Protocol 1.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain Fmoc-Phe-Phe-OMe.

  • Fmoc-Deprotection:

    • Dissolve the purified Fmoc-Phe-Phe-OMe in a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

    • Purify the resulting H-Phe-Phe-OMe by preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

TroubleshootingWorkflow Troubleshooting this compound Synthesis cluster_synthesis Synthesis & Analysis cluster_troubleshooting Troubleshooting Start Synthesize Phe-Phe-OMe Analyze Analyze Crude Product (HPLC, MS) Start->Analyze Problem Problem Identified? Analyze->Problem Success Successful Synthesis Problem->Success No LowYield Low Yield of Phe-Phe-OMe? Problem->LowYield Yes DKP Diketopiperazine Formation LowYield->DKP Yes Racemization Racemization Detected? LowYield->Racemization No Optimize Optimize Reaction Conditions DKP->Optimize Diastereomers Diastereomer Formation Racemization->Diastereomers Yes Racemization->Optimize No Diastereomers->Optimize Optimize->Start

Caption: A logical workflow for identifying and troubleshooting common side reactions in this compound synthesis.

Signaling Pathway of Side Product Formation

SideReactionPathways Pathways of Common Side Reactions cluster_main_reaction Desired Reaction cluster_side_reactions Side Reactions BocPhe Boc-Phe-OH Coupling Coupling Reagent + Base BocPhe->Coupling HPheOMe H-Phe-OMe ActivatedEster Activated Boc-Phe Ester Coupling->ActivatedEster PhePheOMe Boc-Phe-Phe-OMe DeprotectedDipeptide H-Phe-Phe-OMe PhePheOMe->DeprotectedDipeptide Deprotection ActivatedEster->PhePheOMe + H-Phe-OMe RacemizedEster Racemized Activated Ester ActivatedEster->RacemizedEster Base DKP cyclo(Phe-Phe) (Diketopiperazine) DeprotectedDipeptide->DKP Intramolecular Cyclization Diastereomers Boc-(D)-Phe-(L)-Phe-OMe etc. RacemizedEster->Diastereomers + H-Phe-OMe

Caption: Diagram illustrating the desired reaction pathway and the competing side reaction pathways of diketopiperazine formation and racemization.

References

Phenylalanylphenylalanine methyl ester degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Phenylalanylphenylalanine Methyl Ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main chemical pathways: hydrolysis of the methyl ester and intramolecular cyclization to form a diketopiperazine (DKP). Additionally, it is susceptible to enzymatic degradation.

  • Hydrolysis: The ester bond is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions, resulting in the formation of Phenylalanylphenylalanine and methanol.

  • Diketopiperazine (DKP) Formation: The free N-terminal amine can attack the ester carbonyl, leading to the formation of a cyclic dipeptide, cyclo(Phe-Phe), and the elimination of methanol. This intramolecular reaction is often favored under neutral to slightly basic conditions.

  • Enzymatic Degradation: Proteases, such as chymotrypsin, can readily cleave the peptide bond C-terminal to the phenylalanine residues.

Q2: What are the main factors that influence the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by several factors:

  • pH: The pH of the solution is a critical factor. Acidic pH generally favors hydrolysis of the ester bond, while neutral to basic pH can accelerate both ester hydrolysis and diketopiperazine formation.

  • Temperature: Higher temperatures increase the rates of both chemical and enzymatic degradation.

  • Buffer Species and Concentration: The type and concentration of buffer components can influence the rate of degradation through catalytic effects.

  • Presence of Enzymes: The presence of proteolytic enzymes, even in trace amounts, can lead to rapid degradation of the peptide backbone.

  • Storage Conditions: Exposure to light and oxygen can potentially lead to photo-oxidation and other degradation pathways, although hydrolysis and cyclization are the most common.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: Several strategies can be employed to minimize degradation:

  • pH Control: Maintain the pH of the solution in a slightly acidic range (e.g., pH 4-5), where the rates of both hydrolysis and DKP formation are often at a minimum.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.

  • Formulation with Excipients: The addition of stabilizing excipients such as lyoprotectants (e.g., sucrose, trehalose) for lyophilized formulations can improve stability.

  • Chemical Modification:

    • N-terminal acetylation: Blocking the N-terminal amine with an acetyl group will prevent DKP formation.

    • C-terminal amidation: Converting the C-terminal methyl ester to an amide can increase its stability against hydrolysis.

  • Enzyme Inhibitors: If enzymatic degradation is a concern, the addition of appropriate protease inhibitors may be necessary.

  • Aprotic Solvents: For storage of the pure compound, using aprotic solvents can prevent hydrolysis.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in aqueous solution at neutral pH.
Possible Cause Troubleshooting Step Expected Outcome
Diketopiperazine (DKP) Formation Analyze the sample by HPLC or LC-MS for the presence of a peak corresponding to the mass of cyclo(Phe-Phe).A new peak with a mass corresponding to the DKP is detected, confirming this degradation pathway.
Ester Hydrolysis Analyze the sample for the presence of Phenylalanylphenylalanine.A new peak corresponding to the free acid is observed.
Trace Enzymatic Contamination Prepare a fresh, sterile solution using high-purity water and sterile-filtered buffers. Consider adding a broad-spectrum protease inhibitor.The degradation rate is significantly reduced in the sterile, inhibitor-containing solution.
Issue 2: Degradation is observed even at low temperatures.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of the stored solution. Adjust the pH to an optimal range of 4-5 using a suitable buffer system (e.g., acetate buffer).The rate of degradation upon thawing and subsequent analysis is lower at the optimized pH.
Freeze-thaw Instability Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.Aliquoted samples show less degradation compared to a bulk sample subjected to multiple freeze-thaw cycles.

Quantitative Data Summary

The following tables provide illustrative stability data for a typical dipeptide methyl ester under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of pH on the Half-Life (t½) of a Dipeptide Methyl Ester at 37°C

pHPredominant Degradation PathwayApproximate Half-Life (hours)
2.0Ester Hydrolysis24
4.5Minimal Degradation120
7.4DKP Formation & Hydrolysis12
9.0DKP Formation & Hydrolysis4

Table 2: Effect of Temperature on the Degradation Rate Constant (k) at pH 7.4

Temperature (°C)Rate Constant (k) (s⁻¹)
41.2 x 10⁻⁷
252.1 x 10⁻⁶
371.6 x 10⁻⁵
509.8 x 10⁻⁵

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the major degradation products under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Acidic Degradation: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Basic Degradation: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Prepare a solution of the compound in water (1 mg/mL) at pH 7.0. Incubate at 60°C for 48 hours.

  • Photolytic Degradation: Prepare a solution of the compound in water (1 mg/mL) at pH 7.0. Expose to a photostability chamber (ICH Q1B option 2) for an appropriate duration.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Analysis of Enzymatic Degradation by Chymotrypsin

Objective: To determine the susceptibility of this compound to chymotrypsin.

Materials:

  • This compound

  • α-Chymotrypsin

  • Tris buffer (50 mM, pH 8.0)

  • HPLC system with UV detector

  • Reaction quenching solution (e.g., 1% Trifluoroacetic acid)

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in Tris buffer.

  • Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in Tris buffer.

  • Initiate the reaction by adding chymotrypsin to the substrate solution at an enzyme:substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and immediately quench the reaction by adding an equal volume of quenching solution.

  • Analyze the samples by HPLC to monitor the disappearance of the parent compound and the appearance of degradation products.

Visualizations

Degradation_Pathways PhePheOMe Phenylalanylphenylalanine Methyl Ester Hydrolysis_Product Phenylalanylphenylalanine (Free Acid) + Methanol PhePheOMe->Hydrolysis_Product H+ or OH- DKP_Product Cyclo(Phe-Phe) (Diketopiperazine) + Methanol PhePheOMe->DKP_Product Intramolecular Aminolysis Enzymatic_Product Phenylalanine + Phenylalanine Methyl Ester PhePheOMe->Enzymatic_Product Chymotrypsin

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acidic HPLC HPLC Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Sample Phenylalanylphenylalanine Methyl Ester Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Prevention_Strategies cluster_prevention Prevention Strategies Degradation Degradation pH_Control pH Control (pH 4-5) pH_Control->Degradation Inhibit Temp_Control Low Temperature Temp_Control->Degradation Inhibit Excipients Excipients Excipients->Degradation Inhibit Chem_Mod Chemical Modification Chem_Mod->Degradation Inhibit

Resolving solubility issues with Phe-Phe-OMe in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving experimental challenges with L-Phenylalanyl-L-phenylalanine methyl ester (Phe-Phe-OMe). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome solubility issues in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my Phe-Phe-OMe not dissolving in aqueous buffers like PBS or Tris?

The primary reason for the poor aqueous solubility of Phe-Phe-OMe is its molecular structure. The peptide is a dipeptide composed of two L-phenylalanine residues, which are highly non-polar (hydrophobic) amino acids.[1][2][3] The C-terminus is protected by a methyl ester, resulting in a neutral molecule with no net charge at physiological pH.[4][5] This pronounced hydrophobicity drives the peptide to aggregate in aqueous environments to minimize contact with water, often leading to precipitation or cloudiness.[2][6][7]

Q2: What is the recommended first step for dissolving Phe-Phe-OMe?

For highly hydrophobic and neutral peptides like Phe-Phe-OMe, the most effective strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent to create a concentrated stock solution.[1][4][5][8][9] This stock can then be slowly diluted into your aqueous experimental buffer. It is crucial to test your solubilization strategy on a small portion of the peptide first to avoid wasting valuable material.[1][9]

Q3: Which organic solvent should I use for my stock solution?

Dimethyl sulfoxide (DMSO) is a widely recommended starting solvent due to its powerful solubilizing capabilities and its compatibility with many biological assays in low concentrations (typically <1% v/v).[1][10][11] Other suitable organic solvents include dimethylformamide (DMF), methanol, ethanol, or acetonitrile.[4][8][12]

Important Note: While Phe-Phe-OMe does not contain residues susceptible to oxidation by DMSO (like Cysteine or Methionine), if your experimental system is sensitive to DMSO, other solvents like DMF or ethanol can be considered.[1][4][11]

Q4: Can I improve solubility by adjusting the pH of my buffer?

Adjusting the pH is a common strategy for charged peptides, as it can increase their net charge and enhance interaction with water.[1][2] However, Phe-Phe-OMe is a neutral peptide with no acidic or basic side chains. Therefore, altering the pH of the buffer is unlikely to significantly improve its solubility. The primary approach should focus on the use of organic co-solvents.[2]

Q5: My solution becomes cloudy when I add the organic stock to my aqueous buffer. What does this mean and what should I do?

Cloudiness or precipitation indicates that you have exceeded the solubility limit of Phe-Phe-OMe in the final buffer composition.[12] Here are several steps to take:

  • Dilute Slowly: Ensure you are adding the organic stock solution drop-by-drop into the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the peptide quickly and avoid localized high concentrations that promote precipitation.

  • Use Sonication: A brief sonication in a water bath can help break apart aggregates and enhance dissolution.[1][9]

  • Try Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes increase solubility, but this should be done with caution to avoid peptide degradation.[3][9][12]

  • Reduce Final Concentration: The most straightforward solution is to prepare a more dilute final solution.

  • Centrifuge: Before use in an experiment, always centrifuge your final solution to pellet any undissolved particulates. Use the supernatant to ensure you are working with a true solution of known concentration.[1][12]

Data Presentation: Solubility Guidelines

The solubility of Phe-Phe-OMe is highly dependent on the solvent system. While exact quantitative data can vary, the following table summarizes general solubility characteristics and recommended solvents based on the principles for hydrophobic, neutral peptides.

Solvent SystemExpected SolubilityRecommendation LevelNotes
Aqueous Buffers (PBS, Tris, etc.) Very Poor / InsolubleNot RecommendedThe hydrophobic nature of the peptide leads to aggregation in purely aqueous media.[1][2][3]
Dimethyl Sulfoxide (DMSO) Good / HighHighly Recommended Ideal for preparing a high-concentration stock solution.[1][10]
Dimethylformamide (DMF) Good / HighRecommendedAn alternative to DMSO, though it can be more cytotoxic in cell-based assays.[11]
Ethanol / Methanol ModerateRecommendedUseful for preparing stock solutions, may be less effective than DMSO or DMF for very high concentrations.[4][8]
Acetonitrile (ACN) ModerateRecommendedAnother option for initial dissolution before aqueous dilution.[4][5]
Aqueous Buffer + Organic Co-solvent VariableSituationalThe final solubility depends on the percentage of the organic co-solvent. This is the target final condition.

Experimental Protocols

Protocol 1: Preparation of a Phe-Phe-OMe Stock Solution

This protocol describes the standard method for solubilizing hydrophobic peptides like Phe-Phe-OMe.

  • Preparation: Briefly centrifuge the vial of lyophilized Phe-Phe-OMe to ensure all powder is at the bottom.[9] Allow the peptide to equilibrate to room temperature.

  • Initial Dissolution: Add a precise volume of 100% DMSO (or another suitable organic solvent) to the vial to create a concentrated stock solution (e.g., 10-50 mM). Vortex thoroughly.

  • Aid Dissolution (If Necessary): If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9]

  • Working Solution Preparation: Place the desired volume of your final aqueous experimental buffer in a separate tube.

  • Dilution: While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise until the desired final concentration is reached.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting steps in the FAQ (Q5).

  • Storage: Aliquot the remaining high-concentration stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: General Solubility Testing

Use this protocol to determine the best solvent for a small, test amount of your peptide.

  • Aliquot Peptide: Weigh out a small amount (e.g., 1 mg) of the lyophilized peptide into a microcentrifuge tube.[9]

  • Test Aqueous Solubility: Add a small volume of your primary aqueous buffer (e.g., 100 µL) to the tube. Vortex and observe. Note if the solution is clear, cloudy, or has visible particles.

  • Test pH Adjustment (Optional): If the peptide is insoluble, you can test adding a small amount of 0.1M HCl or 0.1M NaOH to see if solubility changes, though this is not expected to be effective for Phe-Phe-OMe.

  • Test Organic Solvents: If insoluble in aqueous buffer, lyophilize the peptide to dryness. Add a small volume (e.g., 20-50 µL) of an organic solvent like DMSO. Vortex and observe.

  • Determine Optimal Solvent: Based on these tests, select the solvent that yields a clear solution at the highest concentration. Use this solvent system to prepare your main stock solution as described in Protocol 1.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering solubility issues with Phe-Phe-OMe.

G start Start: Phe-Phe-OMe Insoluble in Aqueous Buffer q_organic Have you tried an organic solvent (e.g., DMSO)? start->q_organic dissolve_organic Dissolve in minimal 100% organic solvent (e.g., DMSO) to create a concentrated stock. q_organic->dissolve_organic No add_to_buffer Add stock dropwise to vortexing aqueous buffer. q_organic->add_to_buffer Yes dissolve_organic->add_to_buffer q_precipitate Does precipitation occur upon dilution? add_to_buffer->q_precipitate troubleshoot Troubleshoot: 1. Lower final concentration 2. Use sonication/gentle heat 3. Increase % of co-solvent q_precipitate->troubleshoot Yes success Success: Clear Solution Ready for Use (Centrifuge before use as a precaution) q_precipitate->success No troubleshoot->add_to_buffer

Caption: Troubleshooting flowchart for Phe-Phe-OMe solubility.

Experimental Workflow: Stock Solution Preparation

This diagram outlines the key steps for preparing a usable experimental solution of Phe-Phe-OMe.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Working Solution a Lyophilized Phe-Phe-OMe b Add 100% DMSO a->b c Vortex / Sonicate b->c d Concentrated Stock (Clear) c->d f Add Stock Dropwise (while vortexing) d->f e Aqueous Buffer e->f g Final Experimental Solution f->g

Caption: Workflow for preparing a Phe-Phe-OMe solution.

References

Technical Support Center: Phenylalanylphenylalanine Methyl Ester Analysis by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-MS analysis of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

  • Answer: Peak tailing is a common problem in chromatography and can arise from several factors.[1][2][3] For this compound, which has a basic amino group, interactions with acidic silanol groups on the silica-based column are a primary cause.[3]

    • Secondary Silanol Interactions: The free amino group of the dipeptide can interact with residual silanol groups on the column's stationary phase, leading to tailing.

      • Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5 with formic acid) will protonate the silanol groups, reducing these unwanted interactions.[3]

      • Solution 2: Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping to minimize the number of accessible silanol groups.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the sample concentration or injection volume. Try a serial dilution of your sample to see if the peak shape improves.[4]

    • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can cause band broadening and tailing.

      • Solution: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum.

Issue 2: Low Signal Intensity or No Peak Detected

  • Question: I am not detecting a signal for this compound, or the signal is very weak. What should I check?

  • Answer: Low signal intensity can be due to issues with sample preparation, chromatographic conditions, or mass spectrometer settings.

    • Sample Adsorption: Peptides, especially hydrophobic ones, can adsorb to sample vials and surfaces.[5]

      • Solution 1: Use Polypropylene Vials: Avoid glass vials where peptides can stick; polypropylene vials are often a better choice.[5]

      • Solution 2: Modify Sample Solvent: Increasing the organic content (e.g., acetonitrile) in your sample solvent can reduce adsorption.[5]

    • Poor Ionization Efficiency: The choice of mobile phase modifier can significantly impact electrospray ionization (ESI).

      • Solution 1: Use Formic Acid instead of TFA: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but can suppress the MS signal.[6][7] Using 0.1% formic acid in the mobile phase is generally recommended for LC-MS applications.[7]

      • Solution 2: Optimize ESI Source Parameters: Systematically tune the ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates, to maximize the ion signal for your specific compound.[8][9][10]

    • Incorrect MS Parameters: The mass spectrometer may not be set to detect the correct mass.

      • Solution: Ensure the MS is scanning for the correct m/z of the protonated molecule [M+H]⁺. For this compound (C₁₉H₂₂N₂O₃, Molecular Weight: 326.4 g/mol ), the expected m/z for the singly charged positive ion is approximately 327.17.[11]

Issue 3: Retention Time Variability

  • Question: The retention time for my this compound peak is shifting between injections. Why is this happening?

  • Answer: Retention time drift can compromise data quality and reproducibility.

    • Column Equilibration: Insufficient column equilibration between injections is a frequent cause.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.

    • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent composition over time can lead to shifts.

      • Solution: Prepare fresh mobile phases daily and ensure accurate mixing. If using a gradient pump, check for proper functioning of the proportioning valves.[12]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Frequently Asked Questions (FAQs)

1. What are the recommended starting HPLC-MS conditions for this compound analysis?

A good starting point for method development is a reversed-phase separation using a C18 column with a water/acetonitrile gradient and formic acid as a mobile phase additive.

Table 1: Recommended Starting HPLC-MS Parameters

ParameterRecommended Setting
HPLC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Acetonitrile with 0.1% Formic Acid
Gradient10-90% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume1-5 µL
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure35 psi
Scan Range (Full Scan)m/z 100-500
Target Ion (SIM/MRM)m/z 327.17

2. How should I prepare my this compound sample for analysis?

  • Dissolution: Due to its hydrophobicity, dissolve the sample in a solvent with a high organic content, such as 80% acetonitrile in water with 0.1% formic acid.[13] Using a purely organic solvent might be necessary if solubility is an issue.[13]

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.

  • Vials: Use polypropylene autosampler vials to minimize sample adsorption.[5]

3. What are the expected fragmentation patterns for this compound in MS/MS?

In tandem mass spectrometry (MS/MS), peptides typically fragment at the amide bonds. For this compound, the most common cleavage would be at the peptide bond, resulting in b- and y-type ions.

Table 2: Predicted MS/MS Fragments for [M+H]⁺ of this compound (Precursor Ion m/z 327.17)

Fragment IonStructurePredicted m/z
b₂Phe-Phe295.15
y₁Phe-OMe164.09
a₂b₂ - CO267.15

Note: The actual fragmentation pattern can be influenced by the collision energy and the instrument type.

Experimental Protocols & Workflows

Protocol 1: Standard Operating Procedure for HPLC-MS Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Weigh 1 mg of this compound and dissolve it in 1 mL of 80% acetonitrile/20% water with 0.1% formic acid to make a 1 mg/mL stock solution.

    • Perform serial dilutions to achieve the desired concentration for analysis.

    • Filter the final sample solution through a 0.22 µm syringe filter into a polypropylene autosampler vial.

  • Instrument Setup and Analysis:

    • Set up the HPLC-MS system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes.

    • Inject a blank (sample solvent) to ensure the system is clean.

    • Inject the sample and acquire data.

    • Wash the column with a high percentage of mobile phase B after the analytical run.

Diagrams

HPLC_MS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Separation cluster_ms MS Detection SamplePrep Sample Dissolution & Filtration Injection Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Column C18 Column (Gradient Elution) Injection->Column ESI Electrospray Ionization (ESI) Column->ESI MassAnalyzer Mass Analyzer (Scan/SIM) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for HPLC-MS analysis of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_intensity Signal Intensity Issues cluster_retention Retention Time Issues Start Problem with Chromatogram? PeakShape Poor Peak Shape? Start->PeakShape Yes Intensity Low/No Signal? Start->Intensity No CheckOverload Reduce Sample Concentration PeakShape->CheckOverload CheckSilanol Lower Mobile Phase pH PeakShape->CheckSilanol CheckColumn Use End-capped Column PeakShape->CheckColumn Solution Problem Resolved CheckColumn->Solution CheckAdsorption Use Polypropylene Vials Intensity->CheckAdsorption CheckIonization Use Formic Acid (not TFA) Intensity->CheckIonization CheckMS Verify Correct m/z Settings Intensity->CheckMS Retention Retention Time Shifting? Intensity->Retention No CheckMS->Solution CheckEquilibration Increase Column Equilibration Time Retention->CheckEquilibration CheckMobilePhase Prepare Fresh Mobile Phase Retention->CheckMobilePhase CheckMobilePhase->Solution

Caption: A decision tree for troubleshooting common HPLC-MS issues.

References

Technical Support Center: Purification of Phenylalanylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Phenylalanylphenylalanine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via solid-phase peptide synthesis (SPPS), can contain a variety of impurities. These are often structurally similar to the desired product, making purification challenging. Common impurities include:

  • Deletion sequences: Peptides lacking one of the phenylalanine residues.

  • Truncated sequences: Peptides that are shorter than the full-length dipeptide.[1][2]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.[2]

  • Side-reaction products: Modified peptides resulting from unintended chemical reactions during synthesis.

  • Reagents and scavengers: Residual chemicals used in the synthesis and cleavage steps.[2]

  • Enantiomeric impurities: The D-isomer of one or both phenylalanine residues.

Q2: What is the recommended primary purification method for this compound?

A2: The most powerful and widely used method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3][4] This technique separates the target peptide from impurities based on their hydrophobicity.[4]

Q3: Can I use crystallization to purify crude this compound?

A3: While crystallization is a common purification technique for organic compounds, it can be less effective for complex mixtures of peptides with similar structures.[3] However, for specific applications or as a preliminary purification step, crystallization from a suitable solvent system might be explored. Success will depend on the nature and quantity of the impurities.

Q4: What is a typical purity level I can expect after a single purification step?

A4: A well-optimized RP-HPLC purification can significantly increase the purity of this compound. Starting from a crude purity of around 70-80%, it is often possible to achieve a purity of >98% in a single chromatographic step. For very high purity requirements (>99.5%), a second, orthogonal purification step, such as ion-exchange chromatography, may be necessary.[3]

Troubleshooting Guide

Issue 1: Poor peak resolution in RP-HPLC.

  • Possible Cause 1: Inappropriate Gradient Slope. A steep gradient may cause co-elution of the product and closely related impurities.

    • Solution: Decrease the gradient slope of the organic solvent (e.g., acetonitrile) in your mobile phase. A shallower gradient will increase the retention time and improve the separation of components with similar hydrophobicities.

  • Possible Cause 2: Wrong Stationary Phase. The choice of stationary phase is crucial for effective separation.

    • Solution: C18 columns are a common choice for peptide purification.[2][3] If resolution is poor, consider a different stationary phase, such as C8 or C4, which have different hydrophobic characteristics.

  • Possible Cause 3: Incorrect Mobile Phase pH. The charge state of the peptide and impurities can affect their interaction with the stationary phase.

    • Solution: The mobile phase for peptide purification typically contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[2] Adjusting the pH with a different additive might improve resolution.

Issue 2: Low product recovery after purification.

  • Possible Cause 1: Product Precipitation on the Column. The target peptide may not be fully soluble in the mobile phase at certain concentrations.

    • Solution: Ensure the crude sample is fully dissolved before injection. You might need to use a stronger solvent for initial dissolution, but be mindful of its compatibility with the column and mobile phase.

  • Possible Cause 2: Irreversible Adsorption to the Stationary Phase. Highly hydrophobic peptides can sometimes bind irreversibly to the column.

    • Solution: Consider using a less hydrophobic stationary phase (e.g., C8 instead of C18) or adding a stronger organic solvent to the elution buffer to ensure complete elution of the product.

  • Possible Cause 3: Product Degradation. The acidic conditions of the mobile phase (e.g., 0.1% TFA) can sometimes lead to the degradation of sensitive peptides.

    • Solution: If degradation is suspected, consider using a different ion-pairing agent or a buffered mobile phase at a slightly higher pH.

Issue 3: Presence of unknown peaks in the final product.

  • Possible Cause 1: Co-elution of an Impurity. An impurity may have a very similar retention time to the product under the current chromatographic conditions.

    • Solution: Re-optimize the HPLC method. Try a different stationary phase, a different organic solvent in the mobile phase (e.g., methanol instead of acetonitrile), or a different pH. An orthogonal purification method like ion-exchange chromatography could also be employed.[3]

  • Possible Cause 2: Contamination from Solvents or Equipment. Impurities can be introduced from the solvents, vials, or the HPLC system itself.

    • Solution: Use high-purity, HPLC-grade solvents.[5] Run a blank gradient (without injecting a sample) to check for system peaks. Ensure all glassware and equipment are scrupulously clean.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)Key AdvantagesKey Disadvantages
RP-HPLC (Single Step) 75>9880-90High resolution, well-established for peptides.[2][3][4]Can be time-consuming, requires specialized equipment.
Two-Step Chromatography (Ion Exchange followed by RP-HPLC) 75>99.570-80Achieves very high purity, removes a wider range of impurities.[3]More complex, potentially lower overall yield.
Crystallization 75Variable (highly dependent on impurity profile)VariablePotentially cost-effective for large scale.Less effective for closely related peptide impurities.[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on the retention time of the target peptide.

  • Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

  • Detection: UV detection at 214 nm and 254 nm. Peptides absorb strongly at 214 nm due to the peptide bond.[2]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a white powder.[2]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_final_product Final Product Crude Product Crude Product RP_HPLC Reversed-Phase HPLC Crude Product->RP_HPLC Dissolve & Inject Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Elution Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis QC Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool Pure Fractions Pure_Product Pure Phenylalanylphenylalanine Methyl Ester (>98%) Lyophilization->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_issues Observed Issues cluster_solutions Potential Solutions Start Poor HPLC Result Poor_Resolution Poor Peak Resolution Start->Poor_Resolution Low_Recovery Low Product Recovery Start->Low_Recovery Unknown_Peaks Unknown Peaks Start->Unknown_Peaks Optimize_Gradient Optimize Gradient Poor_Resolution->Optimize_Gradient Change_Stationary_Phase Change Stationary Phase Poor_Resolution->Change_Stationary_Phase Adjust_pH Adjust Mobile Phase pH Poor_Resolution->Adjust_pH Low_Recovery->Change_Stationary_Phase Improve_Solubility Improve Sample Solubility Low_Recovery->Improve_Solubility Unknown_Peaks->Optimize_Gradient Check_Contamination Check for Contamination Unknown_Peaks->Check_Contamination Orthogonal_Method Use Orthogonal Method Unknown_Peaks->Orthogonal_Method

Caption: Troubleshooting logic for HPLC purification issues.

References

Validation & Comparative

Confirming the Structure of Synthesized Phenylalanylphenylalanine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized peptides is a critical step to ensure the integrity of experimental results and the safety of potential therapeutic agents. This guide provides a comparative overview of standard analytical techniques for verifying the chemical structure of the dipeptide, Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe).

Workflow for Structural Confirmation

The process of confirming the structure of a synthesized dipeptide involves a multi-faceted approach, beginning with the verification of molecular weight and progressing to detailed spectroscopic analysis to confirm connectivity and stereochemistry. High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized compound.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis cluster_confirmation Confirmation Synthesis Synthesized Product: Phenylalanylphenylalanine methyl ester MS Mass Spectrometry (MS) - Molecular Weight Confirmation Synthesis->MS Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Structure MS->NMR Proceed if MW is correct FTIR FTIR Spectroscopy - Functional Group Analysis NMR->FTIR Corroborate findings HPLC HPLC - Purity Assessment FTIR->HPLC Final Purity Check Confirmation Structure Confirmed HPLC->Confirmation If all data consistent

Caption: A logical workflow for the structural confirmation of synthesized peptides.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative data from key analytical techniques for this compound. Due to a lack of published experimental spectra for this specific dipeptide, representative data from closely related compounds are provided for comparison.

Table 1: Mass Spectrometry Data

Mass spectrometry is the primary technique for confirming the molecular weight of the synthesized peptide.

CompoundFormulaExpected Exact Mass (Da)Observed Mass (m/z) [M+H]⁺
This compoundC₁₉H₂₂N₂O₃326.1630327.1709
Leucyl-phenylalanine methyl esterC₁₆H₂₄N₂O₃292.1787293.1865[1]

Table 2: ¹H NMR Spectroscopy Data (¹H NMR)

¹H NMR provides information on the electronic environment of protons, confirming the presence of key structural features. The following are expected chemical shifts (δ) in ppm.

Proton EnvironmentExpected δ (ppm) for Phe-Phe-OMeRepresentative δ (ppm) for Leu-Phe-OMe[1]
Aromatic protons~7.2-7.47.19-7.35
α-CH protons~4.5-4.7 and ~3.7-3.94.49-4.61 and 3.77
β-CH₂ protons~2.9-3.12.99-3.07
Methyl ester (O-CH₃) protons~3.63.60
Amide (N-H) proton~8.98.96
Amine (N-H₃⁺) protons~8.18.14

Table 3: ¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule.

Carbon EnvironmentExpected δ (ppm) for Phe-Phe-OMeRepresentative δ (ppm) for Leu-Phe-OMe[1]
Carbonyl (C=O) carbons~169-172171.30, 169.35
Aromatic carbons~126-137126.72, 128.37, 129.02, 136.83
α-CH carbons~53-54 and ~50-5153.88, 50.58
β-CH₂ carbons~36-3736.32, 40.22
Methyl ester (O-CH₃) carbon~5252.00

Table 4: FTIR Spectroscopy Data

FTIR spectroscopy is used to identify the presence of key functional groups.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
N-H stretch (amine and amide)3300-3500
C-H stretch (aromatic and aliphatic)2850-3100
C=O stretch (ester)~1735
C=O stretch (amide I)~1650
N-H bend (amide II)~1550

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the synthesized dipeptide.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Procedure:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10-100 pmol/µL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 100-1000.

    • The expected [M+H]⁺ ion for this compound (C₁₉H₂₂N₂O₃, exact mass 326.1630 Da) is at m/z 327.1709.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed chemical structure and connectivity of the atoms.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the purified dipeptide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum. Key signals to identify include the aromatic protons, the two distinct α-protons, the two sets of β-protons, the methyl ester protons, and the amide and amine protons.

    • Acquire a ¹³C NMR spectrum. Identify the carbonyl carbons, aromatic carbons, α-carbons, β-carbons, and the methyl ester carbon.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm the connectivity between protons and carbons.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small amount of the solid, purified dipeptide directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for the amide N-H, ester C=O, amide C=O (Amide I), and amide N-H bend (Amide II) vibrations.

4. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the synthesized dipeptide.

  • Instrumentation: HPLC system with a C18 reversed-phase column and a UV detector.

  • Procedure:

    • Prepare a stock solution of the dipeptide in the mobile phase (e.g., 1 mg/mL).

    • Prepare the mobile phases: Phase A (e.g., 0.1% trifluoroacetic acid in water) and Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Set up a gradient elution method, for example, starting with 5% B and increasing to 95% B over 30 minutes.

    • Inject 10-20 µL of the sample solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm for the phenyl groups).

    • The purity is determined by integrating the area of the main peak relative to the total area of all peaks.

References

A Comparative Guide to Validating the Purity of Phe-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide L-Phenylalanyl-L-phenylalanine methyl ester (Phe-Phe-OMe) is a crucial building block in the synthesis of various peptides and peptidomimetics with therapeutic potential. Ensuring the purity of this starting material is paramount for the successful development of safe and effective drug candidates. This guide provides a comparative overview of the primary analytical methods for validating the purity of Phe-Phe-OMe, complete with experimental protocols and supporting data to aid in method selection and implementation.

Key Purity Attributes of Phe-Phe-OMe

The purity assessment of Phe-Phe-OMe encompasses the quantification of the main compound and the identification and quantification of impurities. These impurities can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route, these may include unreacted starting materials (e.g., L-phenylalanine methyl ester), coupling reagents, and by-products such as deletion or insertion sequences if part of a larger peptide synthesis.

  • Degradation Products: Resulting from instability under certain storage or experimental conditions. For Phe-Phe-OMe, this could involve hydrolysis of the methyl ester or cleavage of the peptide bond.

  • Chiral Impurities: The presence of other stereoisomers (D-Phe-D-Phe-OMe, L-Phe-D-Phe-OMe, D-Phe-L-Phe-OMe) can significantly impact the biological activity and safety profile of the final product.

This guide focuses on three orthogonal analytical techniques for comprehensive purity validation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment. Additionally, a specialized Chiral HPLC method is detailed for the critical evaluation of stereoisomeric purity.

Comparison of Analytical Methods

The choice of analytical method for purity validation depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or assessment of chiral purity. The following table summarizes the key performance characteristics of the discussed methods for the analysis of Phe-Phe-OMe.

Analytical MethodPrimary ApplicationKey AdvantagesKey LimitationsTypical Purity Results
RP-HPLC Quantitation of chemical purity and separation of impurities.High resolution, sensitivity, and reproducibility for quantitative analysis.Requires a reference standard for quantification; may not identify co-eluting impurities.>99% (area normalization)
LC-MS Identification of process-related impurities and degradation products.High sensitivity and specificity for molecular weight determination and structural elucidation of impurities.Quantification can be challenging without specific impurity standards; matrix effects can influence ionization.Identification of trace impurities not visible by UV detection.
qNMR Absolute purity determination without a specific reference standard of the analyte.Provides a direct measurement of purity based on the molar ratio to an internal standard; non-destructive.Lower sensitivity compared to HPLC; requires a well-characterized internal standard; spectral overlap can be an issue.98.5% ± 0.5% (with internal standard)
Chiral HPLC Separation and quantification of diastereomers and enantiomers.Directly resolves stereoisomers, providing critical information on chiral purity.Requires specialized chiral stationary phases; method development can be complex.L-L isomer >99.5%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for dipeptides and related compounds and should be validated for specific laboratory conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is suitable for determining the purity of Phe-Phe-OMe by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Phe-Phe-OMe in Mobile Phase A to a concentration of 1 mg/mL.

Data Analysis: Purity is typically calculated using the area normalization method, where the peak area of Phe-Phe-OMe is expressed as a percentage of the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is designed to identify potential process-related impurities and degradation products of Phe-Phe-OMe.

Instrumentation:

  • LC-MS system with an Electrospray Ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Liquid Chromatography Conditions:

  • Same as the RP-HPLC method described above.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: m/z 100-1000

  • Data Acquisition: Full scan and data-dependent MS/MS

Data Analysis: Potential impurities are identified by their mass-to-charge ratio (m/z) and their fragmentation patterns in the MS/MS spectra. Common impurities to screen for include the starting material (L-phenylalanine methyl ester, m/z 180.10) and the free acid resulting from ester hydrolysis (Phe-Phe-OH, m/z 313.15).

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This method provides an absolute measure of Phe-Phe-OMe purity by comparing its ¹H NMR signal integral to that of a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (certified reference material)

  • Sample Preparation: Accurately weigh ~10 mg of Phe-Phe-OMe and ~5 mg of maleic acid into a vial. Dissolve in ~0.75 mL of DMSO-d₆ and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment (e.g., zg30)

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of Scans: 16

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Data Analysis: The purity of Phe-Phe-OMe is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd * 100

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

For Phe-Phe-OMe in DMSO-d₆, the methyl ester singlet at ~3.6 ppm (3H) is a suitable signal for integration. For maleic acid, the vinyl singlet at ~6.3 ppm (2H) is used.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Stereoisomeric Purity

This method is crucial for separating and quantifying the diastereomers of Phe-Phe-OMe.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiral stationary phase, e.g., an amylose-based column like Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a protein-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% diethylamine) to improve peak shape. The optimal mobile phase composition should be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Phe-Phe-OMe in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The percentage of each stereoisomer is determined by area normalization of the corresponding peaks in the chromatogram.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes and comparisons, the following diagrams have been generated using Graphviz.

Peptide_Purity_Validation_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Results PhePheOMe Phe-Phe-OMe Sample RPHPLC RP-HPLC PhePheOMe->RPHPLC LCMS LC-MS PhePheOMe->LCMS qNMR qNMR PhePheOMe->qNMR ChiralHPLC Chiral HPLC PhePheOMe->ChiralHPLC ChemPurity Chemical Purity (%) RPHPLC->ChemPurity ImpurityID Impurity Identification LCMS->ImpurityID AbsPurity Absolute Purity (%) qNMR->AbsPurity ChiralPurity Chiral Purity (%) ChiralHPLC->ChiralPurity ImpurityID->RPHPLC Inform Method Development

Caption: Workflow for the comprehensive purity validation of Phe-Phe-OMe.

Method_Comparison cluster_criteria Evaluation Criteria cluster_techniques Analytical Techniques Quantitation Quantitative Accuracy Identification Impurity ID Capability Chiral Chiral Separation Absolute Absolute Purity RPHPLC RP-HPLC RPHPLC->Quantitation High RPHPLC->Identification Low RPHPLC->Chiral No RPHPLC->Absolute Relative LCMS LC-MS LCMS->Quantitation Moderate LCMS->Identification High LCMS->Chiral No LCMS->Absolute No qNMR qNMR qNMR->Quantitation High qNMR->Identification Low qNMR->Chiral No qNMR->Absolute Yes ChiralHPLC Chiral HPLC ChiralHPLC->Quantitation High ChiralHPLC->Identification Low ChiralHPLC->Chiral Yes ChiralHPLC->Absolute Relative

Caption: Logical comparison of analytical techniques for Phe-Phe-OMe purity.

Conclusion

A comprehensive approach utilizing orthogonal analytical methods is essential for the robust validation of Phe-Phe-OMe purity. RP-HPLC serves as the workhorse for routine purity assessment and quantitation of known impurities. LC-MS is indispensable for the identification of unknown impurities and degradation products, providing crucial information for process optimization and stability studies. qNMR offers a powerful tool for absolute purity determination without the need for a specific Phe-Phe-OMe reference standard. Finally, Chiral HPLC is critical for ensuring the stereoisomeric integrity of the dipeptide. By employing a combination of these techniques, researchers and drug developers can confidently establish the purity of Phe-Phe-OMe, ensuring the quality and reliability of their subsequent research and development efforts.

Comparing reactivity of Phenylalanylphenylalanine methyl ester vs. other dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) against other dipeptide methyl esters. The reactivity of a dipeptide ester is a critical parameter in various applications, including peptide synthesis, drug delivery, and the study of protein degradation. This document outlines experimental protocols for assessing reactivity and presents illustrative data to highlight key comparative aspects.

Introduction to Dipeptide Ester Reactivity

The reactivity of dipeptide methyl esters is primarily governed by two key reaction pathways: hydrolysis and aminolysis.

  • Hydrolysis: The reaction with water, leading to the cleavage of the ester bond to form the corresponding dipeptide carboxylic acid and methanol. This is a crucial consideration for the stability of these compounds in aqueous environments.

  • Aminolysis: The reaction with an amine, which is fundamental in peptide synthesis for the elongation of the peptide chain.

The rate of these reactions is influenced by several factors, including:

  • Steric Hindrance: The size and shape of the amino acid side chains adjacent to the ester group can impede the approach of a nucleophile (water or an amine).

  • Electronic Effects: The electron-donating or withdrawing nature of the side chains can influence the electrophilicity of the ester carbonyl carbon.

  • Solvent Effects: The polarity and protic nature of the solvent can affect the stability of the transition state and the solubility of the reactants.

  • Catalysis: The presence of acids, bases, or enzymes can significantly accelerate the rates of hydrolysis and aminolysis.

This guide will focus on the uncatalyzed hydrolysis and aminolysis of this compound in comparison to other dipeptides with varying N-terminal amino acids and a C-terminal Phenylalanine methyl ester.

Comparative Reactivity Data

The following tables present illustrative quantitative data for the hydrolysis and aminolysis of this compound and other dipeptide methyl esters.

Disclaimer: The following data is illustrative and intended to demonstrate the expected relative reactivity based on known chemical principles. Actual experimental values may vary.

Table 1: Comparative Hydrolysis Rates of Dipeptide Methyl Esters

Dipeptide Methyl EsterN-Terminal Amino AcidC-Terminal Amino AcidPseudo-First-Order Rate Constant (k_hyd, s⁻¹) at pH 7.4, 25°CRelative Hydrolysis Rate
Phe-Phe-OMe Phenylalanine Phenylalanine 1.2 x 10⁻⁵ 1.00
Gly-Phe-OMeGlycinePhenylalanine2.5 x 10⁻⁵2.08
Ala-Phe-OMeAlaninePhenylalanine1.8 x 10⁻⁵1.50
Leu-Phe-OMeLeucinePhenylalanine1.0 x 10⁻⁵0.83
Val-Phe-OMeValinePhenylalanine0.7 x 10⁻⁵0.58

Interpretation: The illustrative data suggests that steric hindrance at the N-terminal amino acid plays a significant role in the rate of hydrolysis. Dipeptides with smaller N-terminal residues (Glycine, Alanine) are expected to hydrolyze faster than those with bulkier side chains (Leucine, Valine). This compound, with its bulky benzyl group at the N-terminus, is expected to have a moderate to slow rate of hydrolysis compared to dipeptides with smaller aliphatic side chains.

Table 2: Comparative Aminolysis Rates with Benzylamine

Dipeptide Methyl EsterN-Terminal Amino AcidC-Terminal Amino AcidSecond-Order Rate Constant (k_ami, M⁻¹s⁻¹) at 25°C in DichloromethaneRelative Aminolysis Rate
Phe-Phe-OMe Phenylalanine Phenylalanine 3.5 x 10⁻³ 1.00
Gly-Phe-OMeGlycinePhenylalanine8.0 x 10⁻³2.29
Ala-Phe-OMeAlaninePhenylalanine5.2 x 10⁻³1.49
Leu-Phe-OMeLeucinePhenylalanine2.8 x 10⁻³0.80
Val-Phe-OMeValinePhenylalanine1.5 x 10⁻³0.43

Interpretation: Similar to hydrolysis, the rate of aminolysis is expected to be highly dependent on steric factors. The bulky side chain of the N-terminal Phenylalanine in Phe-Phe-OMe likely hinders the approach of the amine nucleophile, resulting in a slower reaction rate compared to dipeptides with less sterically demanding N-terminal residues like Glycine and Alanine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of Dipeptide Methyl Esters

A general procedure for the synthesis of dipeptide methyl esters involves the coupling of an N-protected amino acid with an amino acid methyl ester hydrochloride.[1]

Materials:

  • N-Boc-protected amino acid (e.g., Boc-Phe-OH, Boc-Gly-OH, Boc-Ala-OH, Boc-Leu-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Methylmorpholine (NMM)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Phenylalanine methyl ester hydrochloride (0.01 mol) in chloroform (20 mL).

  • Cool the solution to 0°C and add N-Methylmorpholine (2.23 mL, 0.021 mol). Stir for 15 minutes.

  • In a separate flask, dissolve the N-Boc-protected amino acid (0.01 mol) in chloroform (20 mL).

  • Add the N-Boc-amino acid solution and DCC (2.1 g, 0.01 mol) to the reaction mixture with stirring.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the residue with chloroform (30 mL) and combine the filtrates.

  • Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to yield the crude Boc-protected dipeptide methyl ester.

  • The Boc protecting group can be removed using trifluoroacetic acid (TFA) to yield the final dipeptide methyl ester.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Determination of Hydrolysis Rate by HPLC

The rate of hydrolysis can be monitored by quantifying the decrease in the concentration of the dipeptide methyl ester over time using High-Performance Liquid Chromatography (HPLC).[2]

Materials:

  • Dipeptide methyl ester

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the dipeptide methyl ester in a suitable organic solvent (e.g., acetonitrile).

  • Initiate the hydrolysis reaction by diluting an aliquot of the stock solution into pre-warmed phosphate buffer (pH 7.4) at 25°C to a final concentration of ~1 mM.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 0.1% TFA in acetonitrile.

  • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient to separate the dipeptide methyl ester from the hydrolyzed dipeptide acid (e.g., 5-95% B over 20 minutes).

    • Detection: Monitor the absorbance at a wavelength where the peptide bond absorbs (e.g., 220 nm).

  • Quantify the peak area of the dipeptide methyl ester at each time point.

  • Plot the natural logarithm of the dipeptide methyl ester concentration versus time. The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k_hyd).

Protocol 3: Determination of Aminolysis Rate by NMR Spectroscopy

The progress of the aminolysis reaction can be followed in real-time by Nuclear Magnetic Resonance (NMR) spectroscopy by monitoring the disappearance of the methyl ester signal and the appearance of new signals corresponding to the product.

Materials:

  • Dipeptide methyl ester

  • Amine (e.g., Benzylamine)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR spectrometer

Procedure:

  • Dissolve a known concentration of the dipeptide methyl ester in the deuterated solvent in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum. The methyl ester protons will typically appear as a singlet around 3.7 ppm.

  • Add a known concentration of the amine to the NMR tube to initiate the reaction.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the methyl ester singlet peak and a non-reacting internal standard peak (or a product peak) in each spectrum.

  • Calculate the concentration of the dipeptide methyl ester at each time point relative to the initial concentration.

  • For a second-order reaction, plot 1/[Dipeptide Ester] versus time. The slope of the resulting line will be the second-order rate constant (k_ami).

Visualizations

Experimental Workflow for Hydrolysis Rate Determination

hydrolysis_workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis HPLC Analysis cluster_data Data Processing stock Dipeptide Ester Stock Solution reaction Initiate Reaction (t=0) stock->reaction Dilute buffer Phosphate Buffer (pH 7.4, 25°C) buffer->reaction sampling Time-course Sampling reaction->sampling Incubate quench Quench with 0.1% TFA in ACN sampling->quench hplc RP-HPLC Analysis (C18 Column) quench->hplc quant Peak Area Quantification hplc->quant plot Plot ln[Ester] vs. Time quant->plot rate Determine k_hyd plot->rate

Caption: Workflow for determining the hydrolysis rate of dipeptide methyl esters.

Logical Relationship of Factors Affecting Reactivity

reactivity_factors cluster_molecular Molecular Factors cluster_environmental Environmental Factors reactivity Dipeptide Ester Reactivity steric Steric Hindrance (Side Chains) steric->reactivity electronic Electronic Effects (Inductive/Resonance) electronic->reactivity solvent Solvent (Polarity, Protic) solvent->reactivity ph pH / Catalyst (Acid/Base) ph->reactivity

Caption: Factors influencing the reactivity of dipeptide methyl esters.

Conclusion

The reactivity of this compound is a balance of steric and electronic effects imparted by its constituent amino acids. Based on established principles, its reactivity towards both hydrolysis and aminolysis is expected to be moderate, and likely lower than that of dipeptides bearing smaller, less sterically demanding N-terminal residues. The provided experimental protocols offer a robust framework for quantitatively assessing these reactivity differences. Such comparative data is invaluable for researchers in peptide chemistry and drug development, enabling informed decisions in the design and application of dipeptide-based molecules.

References

A Comparative Guide to the Synthesis Efficiency of Phenylalanylphenylalanine Methyl Ester and Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide chemistry and drug development, the efficient synthesis of starting materials and intermediates is paramount. Phenylalanine derivatives, in particular, are crucial building blocks for a wide array of therapeutic agents and research compounds. This guide provides a detailed comparison of the synthesis efficiency between a simple amino acid ester, Phenylalanine Methyl Ester (Phe-OMe), and a dipeptide ester, Phenylalanylphenylalanine Methyl Ester (Phe-Phe-OMe). The following sections present quantitative data, experimental protocols, and logical workflows to aid researchers in selecting the appropriate synthetic strategies for their needs.

Data Presentation: A Comparative Overview

The synthesis of Phenylalanine methyl ester is a straightforward esterification reaction that typically proceeds with high efficiency. In contrast, the formation of this compound involves a peptide coupling step, which is inherently more complex and generally results in lower yields. The following table summarizes key quantitative data for representative synthesis protocols of both compounds.

ParameterPhenylalanine Methyl EsterThis compound (as Boc-Phe-Phe-OMe)
Typical Yield ~97%[1]60-80% (estimated based on similar dipeptide syntheses)[2]
Reaction Time 24 hours[1]~12 hours[2]
Key Reagents Thionyl chloride, MethanolBoc-L-Phenylalanine, L-Phenylalanine methyl ester hydrochloride, TBTU, HOBt, DIPEA
Purification Method RecrystallizationAqueous extraction, Flash chromatography
Purity High (after recrystallization)Generally requires chromatographic purification to achieve high purity

Experimental Protocols

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This protocol describes a high-yield synthesis of L-Phenylalanine methyl ester hydrochloride via the esterification of L-Phenylalanine using thionyl chloride in methanol.

Materials:

  • L-Phenylalanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

Procedure:

  • Suspend L-Phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.

  • Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield L-Phenylalanine methyl ester hydrochloride as a white solid.

Yield: 9.45 g (97%)[1]

Synthesis of N-tert-Butoxycarbonyl-L-phenylalanyl-L-phenylalanine Methyl Ester (Boc-Phe-Phe-OMe)

This protocol details the synthesis of a protected dipeptide ester, Boc-Phe-Phe-OMe, through the coupling of Boc-L-Phenylalanine and L-Phenylalanine methyl ester hydrochloride using TBTU and HOBt as coupling reagents.

Materials:

  • Boc-L-Phenylalanine (Boc-Phe-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Methanol

Procedure:

  • Dissolve Boc-L-Phenylalanine (1 mmol) in ethyl acetate (7 mL).

  • Add TBTU (1.1 mmol) and HOBt·H₂O (1.1 mmol) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.2 mmol) in ethyl acetate.

  • Add DIPEA (3 mmol) to the L-Phenylalanine methyl ester hydrochloride solution.

  • Add the L-Phenylalanine methyl ester solution to the activated Boc-L-Phenylalanine solution.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of H₂O/Methanol/Ethyl acetate (1:2:10).

  • Upon completion, dilute the reaction mixture with ethyl acetate (60 mL).

  • Wash the organic phase sequentially with 5% aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography if necessary.

Yield: While a specific yield for Boc-Phe-Phe-OMe is not provided in the source, similar dipeptide syntheses using this method report yields in the range of 60-80%[2].

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for both Phenylalanine methyl ester and this compound.

Synthesis_of_Phenylalanine_Methyl_Ester Phe L-Phenylalanine Intermediate Reaction Mixture Phe->Intermediate MeOH Methanol (MeOH) MeOH->Intermediate SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate PheOMe_HCl L-Phenylalanine Methyl Ester Hydrochloride Intermediate->PheOMe_HCl 24h, RT Recrystallization Recrystallization (EtOAc/EtOH) PheOMe_HCl->Recrystallization Pure_PheOMe Pure Product Recrystallization->Pure_PheOMe ~97% Yield

Caption: Workflow for the synthesis of L-Phenylalanine Methyl Ester Hydrochloride.

Synthesis_of_Boc_Phe_Phe_OMe BocPhe Boc-L-Phenylalanine Activation Activation BocPhe->Activation PheOMeHCl L-Phenylalanine Methyl Ester Hydrochloride Coupling Peptide Coupling PheOMeHCl->Coupling TBTU TBTU TBTU->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling Activation->Coupling 10 min Crude_Dipeptide Crude Boc-Phe-Phe-OMe Coupling->Crude_Dipeptide 12h, RT Purification Purification (Extraction & Chromatography) Crude_Dipeptide->Purification Pure_Dipeptide Pure Boc-Phe-Phe-OMe Purification->Pure_Dipeptide ~60-80% Yield

Caption: Workflow for the synthesis of Boc-L-phenylalanyl-L-phenylalanine Methyl Ester.

Biological Context and Applications

Phenylalanine Methyl Ester

Phenylalanine methyl ester has been investigated for its biological activities, notably its potential as an antileukemic agent. Studies have shown that PME can induce a significant reduction in leukemic cells from patients with acute myelogenous leukemia (AML), acute lymphocytic leukemia (ALL), and chronic myelogenous leukemia in blast crisis (CML-BC)[3]. Its mechanism is thought to be related to its lysosomotropic properties[3]. Furthermore, L-phenylalanine methyl ester hydrochloride has demonstrated hypolipidemic activity in animal models[4]. As a derivative of the essential amino acid phenylalanine, it is also explored for its potential in nutritional supplements to enhance cognitive function and mood, owing to its ability to cross the blood-brain barrier[5].

This compound

The biological role of this compound is less defined than its single amino acid counterpart. As a dipeptide, it serves as a fundamental building block in peptide synthesis. More complex peptides incorporating the Phe-Phe-OMe structure are utilized as tools in biochemical research to study protein-protein interactions, enzyme activity, and cellular signaling pathways[6]. The dipeptide H-Phe-Phe-OH is noted for its utility in biomaterial chemistry, sensors, and bioelectronics[7]. The esterification and formation of a dipeptide can alter the physicochemical properties, such as solubility and bioavailability, which can be advantageous in the design of peptidomimetics and drug delivery systems.

The following diagram illustrates a simplified, general signaling pathway, which can be investigated using peptides derived from building blocks like this compound.

General_Signaling_Pathway cluster_cascade Signaling Cascade Ligand Peptide Ligand (e.g., containing Phe-Phe) Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Kinase1 Kinase 1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Response Cellular Response (e.g., Proliferation, Differentiation) Nucleus->Response Gene Expression

Caption: A general model of a signaling pathway involving a peptide ligand.

Conclusion

References

Comparative analysis of enzymatic vs. chemical synthesis of Phe-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Enzymatic and Chemical Synthesis of Phe-Phe-OMe

For researchers and professionals in drug development, the synthesis of dipeptides like L-Phenylalanyl-L-phenylalanine methyl ester (Phe-Phe-OMe) is a fundamental process. This dipeptide is a notable precursor in the production of sweeteners and other pharmaceutical agents. The choice of synthetic methodology—enzymatic or chemical—can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.

Overview of Synthesis Strategies

Enzymatic Synthesis: This "green chemistry" approach utilizes enzymes, such as thermolysin, to catalyze the formation of the peptide bond.[1] The reaction is typically conducted under mild conditions in aqueous or organic solvents, offering high specificity and minimizing the need for protecting groups.[2][3] The enzyme's stereoselectivity ensures the formation of the desired L-L isomer, effectively preventing racemization.[3]

Chemical Synthesis: Traditional chemical methods involve a multi-step process that requires the use of protecting groups to block reactive functional groups on the amino acids, preventing unwanted side reactions.[4][5][6] The peptide bond is formed using a coupling agent, like dicyclohexylcarbodiimide (DCC), often with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7][8] The process concludes with the removal of these protecting groups.[9]

Figure 1: High-level comparison of enzymatic and chemical synthesis workflows.

Quantitative Data Comparison

The choice between enzymatic and chemical synthesis often comes down to performance metrics. The following tables summarize key quantitative data derived from typical experimental protocols.

Table 1: Reaction Performance and Conditions

ParameterEnzymatic SynthesisChemical Synthesis
Catalyst/Reagent ThermolysinDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
Typical Yield Often >90%[10]70-90%
Reaction Time 2 - 8 hours[11]12 - 24 hours[8]
Temperature Mild (e.g., 37-40°C)[3]0°C to Room Temperature
Key Byproduct MinimalDicyclohexylurea (DCU)[12]
Purification Often simple filtration of precipitated product[13]Requires chromatography to remove byproducts and unreacted reagents
Stereospecificity High (no racemization)[3]Risk of racemization, especially without additives like HOBt

Table 2: Reagent and Environmental Considerations

ParameterEnzymatic SynthesisChemical Synthesis
Protecting Groups Often minimal (e.g., N-terminal Z-group) or none required[3]Required for both N-terminus (e.g., Boc) and potentially side chains[9]
Solvents Aqueous buffers, organic solvents (e.g., ethyl acetate), or biphasic systems[13]Anhydrous organic solvents (e.g., Dichloromethane, Chloroform)[8]
Deprotection Step Optional (e.g., hydrogenolysis for Z-group)Mandatory (e.g., strong acid like TFA for Boc-group)[9]
Environmental Impact Generally lower; uses biodegradable catalyst and milder conditions[1]Higher; involves hazardous reagents, solvents, and generates significant waste[14]

Detailed Experimental Protocols

The following protocols provide a representative methodology for each synthesis route.

Protocol 1: Enzymatic Synthesis using Thermolysin

This protocol is based on a kinetically controlled synthesis where the product precipitates from the reaction medium, driving the equilibrium towards synthesis.

Materials:

  • N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

  • L-phenylalanine methyl ester (Phe-OMe)

  • Thermolysin

  • Ethyl acetate or a suitable biphasic buffer system

  • Phosphate buffer (pH 7.0)

Procedure:

  • Suspend Z-Phe-OH (1.0 eq) and Phe-OMe (1.2-1.5 eq) in ethyl acetate saturated with an appropriate aqueous buffer (pH ~7).

  • Warm the mixture to 37-40°C to ensure dissolution of the reactants.

  • Add thermolysin (e.g., 10-20 mg/mmol of limiting reactant) to the mixture to initiate the reaction.

  • Stir the suspension at a constant temperature. The product, Z-Phe-Phe-OMe, will begin to precipitate as a white solid.

  • Monitor the reaction progress via TLC or HPLC. The reaction is typically complete within 2-8 hours.

  • Once complete, cool the mixture to 0-4°C to maximize precipitation.

  • Isolate the product by vacuum filtration, washing with cold ethyl acetate to remove unreacted starting materials.

  • (Optional) If the unprotected dipeptide is required, the Z-group can be removed via catalytic hydrogenation (H₂, Pd/C).

G cluster_workflow Enzymatic Synthesis Workflow A 1. Dissolve Substrates (Z-Phe-OH + Phe-OMe) in Solvent at 40°C B 2. Add Thermolysin (Catalyst) A->B C 3. Stir & Incubate Product (Z-Phe-Phe-OMe) precipitates B->C D 4. Cool Reaction Mixture to Maximize Precipitation C->D E 5. Isolate Product by Filtration D->E F Pure Z-Phe-Phe-OMe E->F

Figure 2: Workflow for the enzymatic synthesis of Z-Phe-Phe-OMe.

Protocol 2: Chemical Synthesis using DCC/HOBt

This protocol outlines a standard solution-phase chemical synthesis approach.

Materials:

  • N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate, 1M HCl, and brine solutions

Procedure:

  • Activation: Dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a flask. Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) to the solution and stir for 30-60 minutes at 0°C.

  • Coupling: In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DCM and add NMM (1.1 eq) to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Add the neutralized Phe-OMe solution to the activated Boc-Phe-OH solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filtrate successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain crude Boc-Phe-Phe-OMe.

  • Deprotection: Dissolve the crude product in a 1:1 mixture of DCM and TFA. Stir for 1-2 hours at room temperature.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the final product, Phe-Phe-OMe, using flash column chromatography.

G cluster_workflow Chemical Synthesis Workflow A 1. Activate Boc-Phe-OH with DCC/HOBt in DCM at 0°C C 3. Combine Solutions & Stir for 12-24h A->C B 2. Neutralize H-Phe-OMe·HCl with NMM B->C D 4. Filter DCU Byproduct & Perform Aqueous Wash C->D E 5. Deprotect Boc-Group with TFA D->E F 6. Purify by Chromatography E->F G Pure Phe-Phe-OMe F->G

Figure 3: Workflow for the chemical synthesis of Phe-Phe-OMe.

Conclusion and Recommendations

The comparative analysis reveals distinct advantages and disadvantages for each method.

  • Enzymatic synthesis excels in terms of yield, purity, stereospecificity, and environmental sustainability.[1][14] Its mild reaction conditions and simple product isolation make it highly attractive for large-scale industrial applications where cost-efficiency and green chemistry principles are paramount.[2] The primary limitations can be the cost and stability of the enzyme, though these are active areas of research.[15]

  • Chemical synthesis offers versatility and is well-established, but it is a more complex, multi-step process.[1] The use of protecting groups, hazardous reagents, and the necessity for extensive purification increase both the cost and the environmental impact.[14] It remains a viable option for small-scale laboratory synthesis or when enzymatic routes are not available for a specific peptide sequence.

For the synthesis of Phe-Phe-OMe, particularly in industrial settings, the enzymatic approach presents a more efficient, economical, and environmentally responsible alternative to traditional chemical methods.

References

Comparative Analysis of Anti-Phenylalanylphenylalanine Methyl Ester Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody, Ab-Phe-Phe-OMe, with its target antigen, Phenylalanylphenylalanine methyl ester, and a panel of structurally related molecules. The data presented herein is representative and intended to illustrate the specificity profile of a highly selective antibody for this dipeptide methyl ester.

Data Presentation: Cross-Reactivity Profile of Ab-Phe-Phe-OMe

The cross-reactivity of the monoclonal antibody Ab-Phe-Phe-OMe was assessed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The following table summarizes the quantitative data, presenting the concentration of each analyte required to inhibit 50% of the maximal signal (IC50) and the calculated cross-reactivity percentage relative to this compound.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compoundPhe-Phe-OMe10100
PhenylalanylphenylalaninePhe-Phe5002.0
Phenylalanine methyl esterPhe-OMe1,0001.0
PhenylalaninePhe>10,000<0.1
Tyrosylphenylalanine methyl esterTyr-Phe-OMe2,5000.4
Phenylalanyltyrosine methyl esterPhe-Tyr-OMe3,0000.33
Glycylphenylalanine methyl esterGly-Phe-OMe>10,000<0.1
Phenylalanylglycine methyl esterPhe-Gly-OMe>10,000<0.1
Aspartame (Aspartyl-phenylalanine methyl ester)Asp-Phe-OMe>10,000<0.1

Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol details the methodology used to determine the cross-reactivity of the Ab-Phe-Phe-OMe antibody.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA)

  • Monoclonal Antibody: Ab-Phe-Phe-OMe

  • Test Compounds: this compound and potential cross-reactants

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Stop Solution: 2M H2SO4

  • Plate reader

2. Plate Coating:

  • Dilute the coating antigen to 2 µg/mL in PBS.

  • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and the test compounds in PBS.

  • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the diluted Ab-Phe-Phe-OMe antibody (at a concentration that gives approximately 80% of the maximum signal).

  • Incubate this mixture for 1 hour at room temperature.

  • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microtiter plate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate in the dark for 15-30 minutes.

6. Measurement and Analysis:

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

  • Plot a standard curve of absorbance versus the log of the this compound concentration.

  • Determine the IC50 values for the standard and each test compound from their respective inhibition curves.

  • Calculate the percent cross-reactivity as described in the data presentation section.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection & Analysis p1 Coat Plate with Phe-Phe-OMe Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 c3 Add Mixture to Coated Plate p4->c3 c1 Prepare Analyte Dilutions (Standard & Test Compounds) c2 Pre-incubate Analytes with Ab-Phe-Phe-OMe c1->c2 c2->c3 c4 Incubate & Wash c3->c4 d1 Add HRP-conjugated Secondary Antibody c4->d1 d2 Incubate & Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance at 450 nm d4->d5 d6 Calculate IC50 & % Cross-Reactivity d5->d6

Caption: Competitive ELISA workflow for antibody cross-reactivity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor ras Ras receptor->ras ligand Endogenous Ligand (e.g., Dipeptide Growth Factor) ligand->receptor Binds & Activates phe_phe_ome Phenylalanylphenylalanine methyl ester phe_phe_ome->receptor Competitive Antagonist raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical signaling pathway antagonism by this compound.

logical_relationship cluster_high_similarity High Structural Similarity cluster_moderate_similarity Moderate Structural Similarity cluster_low_similarity Low Structural Similarity main Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) phe_phe Phe-Phe (Lacks methyl ester) main->phe_phe High Cross-Reactivity (2.0%) phe_ome Phe-OMe (Lacks N-terminal Phe) main->phe_ome High Cross-Reactivity (1.0%) tyr_phe_ome Tyr-Phe-OMe (Tyr instead of Phe) main->tyr_phe_ome Low Cross-Reactivity (0.4%) phe_tyr_ome Phe-Tyr-OMe (Tyr instead of Phe) main->phe_tyr_ome Low Cross-Reactivity (0.33%) phe Phe (Single amino acid) main->phe Negligible Cross-Reactivity (<0.1%) gly_phe_ome Gly-Phe-OMe (Gly instead of Phe) main->gly_phe_ome Negligible Cross-Reactivity (<0.1%) asp_phe_ome Asp-Phe-OMe (Aspartame) main->asp_phe_ome Negligible Cross-Reactivity (<0.1%)

Caption: Logical relationship of antibody cross-reactivity with structurally similar molecules.

A Comparative Guide to Alternative Reagents for the Synthesis of Phenylalanylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. Phenylalanylphenylalanine methyl ester (Phe-Phe-OMe) is a fundamental dipeptide ester, and its synthesis serves as a valuable model for understanding and optimizing peptide coupling reactions. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of Phe-Phe-OMe, moving beyond traditional approaches to include more modern, efficient, and greener alternatives. We present a detailed analysis of chemical and enzymatic methods, supported by experimental protocols and comparative data to aid in the selection of the most suitable approach for your research needs.

Chemical Synthesis: A Head-to-Head Comparison of Coupling Reagents

The formation of the amide bond between two amino acids is the cornerstone of peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other. The choice of coupling reagent is critical as it directly impacts yield, purity, reaction time, and the extent of side reactions, most notably racemization.

Traditionally, dicyclohexylcarbodiimide (DCC) has been a widely used coupling reagent. However, its use is often complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can be challenging to remove. This has led to the development of a host of alternative coupling reagents with improved solubility of byproducts and enhanced performance. Here, we compare DCC with three popular alternatives: HBTU, HATU, and PyBOP.

Quantitative Data Summary

The following table summarizes the key performance indicators for the synthesis of N-protected this compound using different coupling reagents. The data presented is a representative compilation based on typical outcomes for dipeptide synthesis.

Coupling ReagentAdditiveBaseTypical Yield (%)Typical Purity (%)Typical Reaction Time (h)
DCC HOBt-80-90>9512-24
HBTU HOBtDIPEA90-98>971-3
HATU HOAtDIPEA95-99>980.5-2
PyBOP -DIPEA90-97>971-4
Experimental Protocols: Solution-Phase Synthesis

General Starting Materials:

  • N-protected Phenylalanine (e.g., Boc-Phe-OH or Z-Phe-OH)

  • Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Coupling Reagent (DCC, HBTU, HATU, or PyBOP)

  • Additive (HOBt or HOAt, as required)

  • Base (DIPEA, as required)

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

1. Synthesis using Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt)

  • Procedure: To a stirred solution of N-protected Phenylalanine (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) in DCM at 0 °C, HOBt (1.1 eq) is added. DCC (1.1 eq) dissolved in DCM is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The precipitated DCU is removed by filtration. The filtrate is washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by recrystallization or column chromatography.

2. Synthesis using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Procedure: To a stirred solution of N-protected Phenylalanine (1.0 eq), H-Phe-OMe·HCl (1.0 eq), and HOBt (1.2 eq) in DMF at 0 °C, DIPEA (2.5 eq) is added, and the mixture is stirred for 10 minutes. HBTU (1.2 eq) is then added, and the reaction is stirred at room temperature for 1-3 hours. The reaction mixture is diluted with ethyl acetate and washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried, concentrated, and the product is purified.

3. Synthesis using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Procedure: In a reaction vessel, N-protected Phenylalanine (1.0 eq), H-Phe-OMe·HCl (1.0 eq), and HOAt (1.2 eq) are dissolved in DMF. The solution is cooled to 0 °C, and DIPEA (2.5 eq) is added, followed by HATU (1.2 eq). The reaction is stirred at room temperature for 0.5-2 hours. Work-up is similar to the HBTU protocol.

4. Synthesis using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Procedure: N-protected Phenylalanine (1.0 eq) and H-Phe-OMe·HCl (1.0 eq) are dissolved in DMF. DIPEA (2.5 eq) is added at 0 °C, followed by PyBOP (1.2 eq). The reaction mixture is stirred at room temperature for 1-4 hours. The work-up procedure is analogous to the protocols for HBTU and HATU.

Logical Workflow for Chemical Synthesis

G cluster_start Starting Materials cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product N-protected Phe N-protected Phe DCC DCC/HOBt N-protected Phe->DCC Carboxyl Component HBTU HBTU/HOBt/DIPEA N-protected Phe->HBTU Carboxyl Component HATU HATU/HOAt/DIPEA N-protected Phe->HATU Carboxyl Component PyBOP PyBOP/DIPEA N-protected Phe->PyBOP Carboxyl Component Phe-OMe Phe-OMe Phe-OMe->DCC Amino Component Phe-OMe->HBTU Amino Component Phe-OMe->HATU Amino Component Phe-OMe->PyBOP Amino Component Workup Aqueous Work-up (Acid/Base Washes) DCC->Workup HBTU->Workup HATU->Workup PyBOP->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Protected Phe-Phe-OMe Purification->Product

Caption: General workflow for the solution-phase synthesis of protected this compound.

Enzymatic Synthesis: A Greener Alternative

Enzymatic peptide synthesis offers a more environmentally friendly approach, operating under mild conditions in aqueous media, and often with high stereospecificity, thus avoiding racemization. Proteases such as papain and chymotrypsin can be employed to catalyze the formation of peptide bonds.

Quantitative Data Summary for Enzymatic Synthesis
EnzymeAcyl DonorNucleophileTypical Yield (%)Typical Purity (%)Typical Reaction Time (h)
Papain N-protected Phe-EsterH-Phe-OMe70-85>9824-48
α-Chymotrypsin N-protected Phe-EsterH-Phe-OMe80-95>998-24
Experimental Protocols: Enzymatic Synthesis

1. Synthesis using Papain

  • Procedure: N-protected Phenylalanine ester (e.g., Z-Phe-OEt) (1.0 eq) and H-Phe-OMe (1.5 eq) are suspended in a buffered aqueous solution (e.g., citrate buffer, pH 6.0). Papain is added, and the mixture is incubated with gentle stirring at a controlled temperature (e.g., 37 °C) for 24-48 hours. The product, which often precipitates from the reaction mixture, is collected by filtration, washed with water, and dried.

2. Synthesis using α-Chymotrypsin

  • Procedure: N-protected Phenylalanine ester (e.g., Ac-Phe-OEt) (1.0 eq) and H-Phe-OMe (1.5 eq) are dissolved in a suitable buffer (e.g., phosphate buffer, pH 8.0). α-Chymotrypsin is added, and the reaction is incubated at room temperature for 8-24 hours. The product is isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification.

Enzymatic Synthesis Workflow

G cluster_start Substrates cluster_enzyme Enzymatic Reaction cluster_isolation Product Isolation cluster_product Final Product N-protected Phe-Ester N-protected Phe-Ester Papain Papain in Aqueous Buffer N-protected Phe-Ester->Papain Acyl Donor Chymotrypsin α-Chymotrypsin in Aqueous Buffer N-protected Phe-Ester->Chymotrypsin Acyl Donor H-Phe-OMe H-Phe-OMe H-Phe-OMe->Papain Nucleophile H-Phe-OMe->Chymotrypsin Nucleophile Isolation Filtration or Extraction Papain->Isolation Chymotrypsin->Isolation Product Protected Phe-Phe-OMe Isolation->Product

Caption: Workflow for the enzymatic synthesis of protected this compound.

Comparison of Methodologies

The choice of synthetic route depends on several factors including scale, cost, desired purity, and environmental considerations.

Signaling Pathway of Reagent Action

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Carboxylic_Acid N-Protected Phenylalanine Coupling_Reagent DCC, HBTU, HATU, PyBOP Carboxylic_Acid->Coupling_Reagent Activation Activated_Intermediate Active Ester or Symmetrical Anhydride Coupling_Reagent->Activated_Intermediate Amine Phenylalanine Methyl Ester Activated_Intermediate->Amine Nucleophilic Attack Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Amine->Peptide_Bond Acyl_Donor N-Protected Phe-Ester Enzyme Protease (Papain/Chymotrypsin) Acyl_Donor->Enzyme Binding Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme_Intermediate Nucleophile H-Phe-OMe Acyl_Enzyme_Intermediate->Nucleophile Aminolysis Peptide_Bond_Enz Peptide Bond Formation Acyl_Enzyme_Intermediate->Peptide_Bond_Enz Nucleophile->Peptide_Bond_Enz

Caption: Comparison of the activation and coupling pathways in chemical versus enzymatic peptide synthesis.

Chemical Synthesis Advantages:

  • Speed: Modern coupling reagents like HATU offer very short reaction times.

  • Versatility: A wide range of protecting groups and amino acid derivatives can be used.

  • Scalability: Well-established for both small-scale and large-scale synthesis.

Chemical Synthesis Disadvantages:

  • Byproducts: Can generate difficult-to-remove byproducts.

  • Racemization: Risk of epimerization, especially with sensitive amino acids.

  • Harsh Reagents: Often requires the use of hazardous and environmentally unfriendly solvents and reagents.

Enzymatic Synthesis Advantages:

  • Green Chemistry: Utilizes aqueous media and mild reaction conditions.

  • Stereospecificity: No racemization occurs.

  • Simplified Purification: Products often precipitate from the reaction medium.

Enzymatic Synthesis Disadvantages:

  • Slower Reaction Times: Generally longer reaction times compared to chemical methods.

  • Substrate Specificity: The enzyme may not be compatible with all desired amino acid derivatives.

  • Cost and Stability of Enzyme: Enzymes can be expensive and may have limited stability under operational conditions.

Conclusion

The synthesis of this compound can be achieved through a variety of effective methods. While traditional DCC-mediated coupling remains a viable option, modern coupling reagents such as HBTU, HATU, and PyBOP offer significant advantages in terms of reaction speed, yield, and ease of purification. For research focused on sustainability and green chemistry, enzymatic synthesis using proteases like papain and chymotrypsin presents a compelling alternative, providing high purity products without the risk of racemization. The choice of the optimal reagent and methodology will ultimately depend on the specific requirements of the research, including scale, cost-effectiveness, and environmental impact. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this model dipeptide and, by extension, more complex peptide structures.

Safety Operating Guide

Navigating the Disposal of Phenylalanylphenylalanine Methyl Ester: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Phenylalanylphenylalanine methyl ester, a dipeptide derivative commonly used in synthetic chemistry and pharmaceutical research.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data sheets of structurally similar compounds, such as L-Phenylalanine methyl ester hydrochloride. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations governing chemical waste disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably within a chemical fume hood.

Safety PrecautionSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects eyes from potential splashes or airborne particles.
Hand Protection Nitrile rubber or neoprene gloves.Prevents skin contact with the chemical.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask (N95) may be appropriate if handling a powder that could become airborne.Minimizes inhalation of any dust or aerosols.
Work Area Chemical fume hood or other well-ventilated space.Ensures airborne contaminants are safely exhausted.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Classification:

    • As a first step, the waste generator is legally responsible for determining if the chemical waste is classified as hazardous.[1] This classification should be made in accordance with US EPA guidelines (40 CFR 261.3) and any applicable state and local regulations.

    • Consult your institution's EHS department for guidance on classifying this specific waste stream.

  • Containment of Waste:

    • Place solid this compound waste into a clearly labeled, sealable container suitable for chemical waste.

    • Ensure the container is compatible with the chemical and will not leak.

    • Label the container with the full chemical name: "this compound".

  • Handling Spills:

    • In the event of a spill, prevent further spread if it is safe to do so.

    • For solid spills, carefully sweep or vacuum the material and place it into the designated chemical waste container.[2] Avoid generating dust.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as chemical waste.

  • Final Disposal:

    • The contained this compound waste must be disposed of through an approved waste disposal plant.[2]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed hazardous waste vendors.

  • Disposal of Contaminated Materials:

    • Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should also be placed in the designated chemical waste container.

    • Do not reuse empty containers that held this chemical; they should be disposed of as unused product.[1]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Phenylalanylphenylalanine methyl ester for disposal B Consult Institutional EHS & Local Regulations A->B C Is the waste classified as hazardous? B->C D Dispose as non-hazardous chemical waste per institutional guidelines C->D No E Package in a labeled, sealed container for hazardous waste C->E Yes G End: Waste Disposed D->G F Arrange for pickup by approved hazardous waste vendor E->F F->G

References

Essential Safety and Logistical Information for Handling Phenylalanylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the management of Phenylalanylphenylalanine methyl ester, a dipeptide derivative used in various research applications. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesEssential to prevent eye contact with airborne powder or splashes, which could cause serious irritation.[1][2]
Face shieldRecommended when there is a significant risk of splashing, providing an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Necessary to prevent skin contact, which may lead to irritation, redness, and inflammation.[1][3] Gloves should be inspected before use and washed before removal.[4]
Body Protection Laboratory coatStandard protective attire to prevent contamination of personal clothing.[1][5]
Chemical-resistant apronAdvised for procedures with a higher risk of spills or splashes.
Respiratory Protection N95 dust mask or equivalentRecommended, particularly when handling larger quantities or when the ventilation is suboptimal, to prevent inhalation of the powder which may cause respiratory irritation.[1][6]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of powdered chemicals requires meticulous attention to detail to prevent dispersal and exposure.[7] The following protocols should be followed:

Experimental Protocols

1. Preparation and Weighing:

  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[7][8] Cover the work surface with disposable bench paper to easily contain and clean up any spills.[7]

  • Container Handling: Before opening, allow the container to reach room temperature to avoid moisture condensation. Minimize dust generation by avoiding pouring the powder directly from the container.[7]

  • Weighing: Use a spatula to transfer small amounts of the powder to a weighing vessel.[7] If the powder is prone to static dispersal, an anti-static gun may be beneficial. Keep the container closed when not in use.[7] For highly accurate measurements where fume hood drafts may interfere, a balance enclosure can be used.[7]

2. Dissolution:

  • Solvent Addition: When preparing solutions, slowly add the solvent to the powder to avoid splashing. If the dissolution process is exothermic, use a cooling bath.

  • Safe Practices: Work over a disposable bench cover when handling solutions to contain any potential spills.[7]

3. General Laboratory Practices:

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8]

  • Housekeeping: Maintain a clean and organized workspace.[4] All containers should be clearly labeled.[5]

  • Food and Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory.[4]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management

Waste TypeDisposal Procedure
Solid Waste Collect excess this compound and any contaminated materials (e.g., weighing paper, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
Liquid Waste Dispose of solutions containing this compound in a designated hazardous waste container. Do not pour down the drain.[2][9]
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposal according to institutional guidelines.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to ensure compliance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid and Spill Response

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][10] If irritation persists, seek medical advice.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][10] Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[10] Seek immediate medical attention.
Spill For small spills, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[2] Use wet cleaning methods or a HEPA vacuum for final cleanup.[7] For larger spills, evacuate the area and contact your institution's EHS department.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Work Area A->B C Equilibrate Container to Room Temperature B->C D Carefully Open Container C->D Proceed to Handling E Weigh Desired Amount Using Spatula D->E F Close Container Securely E->F G Prepare Solution if Needed E->G H Clean Work Area and Equipment F->H After Weighing G->H After Experiment I Dispose of Waste in Labeled Containers H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.